molecular formula C9H9O2- B1233868 4-Ethylbenzoate

4-Ethylbenzoate

Cat. No.: B1233868
M. Wt: 149.17 g/mol
InChI Key: ZQVKTHRQIXSMGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylbenzoate is an organic ester compound that serves as a valuable reference standard and chemical intermediate in research and development. With a molecular structure featuring an ethyl ester group, this compound is of significant interest in various scientific fields . In an industrial R&D context, esters like this compound are frequently investigated for their properties as potential solvents in the formulation of specialty chemicals, coatings, and polymer resins . Furthermore, its defined structure makes it a suitable candidate for use in organic synthesis, where it may act as a precursor or building block in the development of more complex molecules for pharmaceutical and agrochemical research . In the laboratory, it can be utilized as a standard in analytical techniques such as gas chromatography and mass spectrometry to aid in method development and compound identification. This product is designated "For Research Use Only." Not for human, veterinary, or household use. The information presented here is for descriptive and informational purposes and is not intended as a specification sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

4-ethylbenzoate

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

ZQVKTHRQIXSMGY-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)[O-]

Synonyms

4-ethylbenzoate
4-ethylbenzoic acid

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Ethylbenzoate from Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylbenzoate is an organic compound, specifically an ester of 4-ethylbenzoic acid and ethanol. It finds applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a detailed overview of a viable synthetic pathway for producing this compound. A direct, single-step synthesis of this compound from benzoic acid is not a standard or feasible transformation. The process necessarily involves multiple steps to first introduce the ethyl group at the para position of the benzoic acid scaffold, followed by esterification.

This document outlines a common and effective multi-step synthesis beginning with a readily available starting material, toluene, to produce the key intermediate, 4-ethylbenzoic acid. This is followed by the final esterification step to yield the target molecule, this compound. The methodologies presented are based on fundamental and widely practiced organic chemistry reactions, including Friedel-Crafts acylation, Clemmensen reduction, oxidation, and Fischer esterification.

This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing detailed experimental protocols, quantitative data, and process visualizations to ensure clarity and reproducibility.

Part 1: Synthesis of the Key Intermediate: 4-Ethylbenzoic Acid

The synthesis of 4-ethylbenzoic acid from toluene is a three-step process that ensures the correct placement of the ethyl group at the para position, minimizing the formation of ortho and meta isomers.

Step 1.1: Friedel-Crafts Acylation of Toluene

The first step involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-methylacetophenone. The methyl group of toluene is an ortho-, para-director, and the para product is favored due to reduced steric hindrance.[2][3]

Experimental Protocol: Synthesis of 4-Methylacetophenone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (e.g., 7 g) and a solvent like dichloromethane.[2] Cool the flask in an ice bath.

  • Reagent Addition: Slowly add a solution of acetyl chloride (e.g., 4.2 g) in dichloromethane to the cooled suspension of aluminum chloride while stirring.[2]

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (e.g., 3.82 g) in dichloromethane dropwise from the dropping funnel over a period of 15-20 minutes, maintaining the low temperature.[2]

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes to an hour.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with water.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 4-methylacetophenone. Further purification can be achieved by vacuum distillation.

Step 1.2: Clemmensen Reduction of 4-Methylacetophenone

The carbonyl group of 4-methylacetophenone is reduced to a methylene group (-CH₂-) to form 4-ethyltoluene. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) is a standard method for this transformation.

Experimental Protocol: Synthesis of 4-Ethyltoluene

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercury(II) chloride for a few minutes. Decant the aqueous solution and wash the solid with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and 4-methylacetophenone.

  • Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether) to recover any remaining product.

  • Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting 4-ethyltoluene can be purified by distillation.

Step 1.3: Oxidation of 4-Ethyltoluene

The methyl group of 4-ethyltoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield 4-ethylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyltoluene in a solution of sodium carbonate in water.

  • Oxidant Addition: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: Continue refluxing until the purple color persists, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with a strong acid (e.g., hydrochloric acid) until the pH is around 1-2, which will cause the 4-ethylbenzoic acid to precipitate.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Reaction Step Starting Material Reagents Product Typical Yield Reference
1.1 TolueneAcetyl chloride, AlCl₃, Dichloromethane4-MethylacetophenoneGood to Excellent[2][3]
1.2 4-MethylacetophenoneAmalgamated Zinc (Zn(Hg)), HCl4-EthyltolueneGoodN/A
1.3 4-EthyltolueneKMnO₄, Na₂CO₃, HCl4-Ethylbenzoic AcidGood[4]
Table 1: Summary of reaction parameters for the synthesis of 4-ethylbenzoic acid.

Part 2: Esterification of 4-Ethylbenzoic Acid to this compound

The final step is the conversion of 4-ethylbenzoic acid to its ethyl ester, this compound. This is achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5][6] The reaction is an equilibrium process, and using an excess of the alcohol helps to shift the equilibrium towards the product side.[5][7]

Overall Reaction: C₂H₅C₆H₄COOH + CH₃CH₂OH ⇌ C₂H₅C₆H₄COOCH₂CH₃ + H₂O

Mechanism of Fischer Esterification

The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[9]

Experimental Protocols

Two common methods for Fischer esterification are presented below: traditional reflux heating and microwave-assisted synthesis.

Protocol 2.1: Traditional Reflux Heating

  • Reaction Setup: In a 150 mL round-bottom flask, combine 4-ethylbenzoic acid (e.g., 25.4 g, 0.208 mol) and 95% ethanol (e.g., 23 mL).[10] Add a few boiling chips.

  • Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 3.0 - 4.2 mL).[7][10] The mixture will generate heat.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture under reflux for 3-4 hours using a heating mantle or water bath.[10]

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (e.g., 60 mL).[10] Add a solvent like diethyl ether (e.g., 35 mL) to extract the ester.[7]

  • Neutralization: Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-ethylbenzoic acid.[7] Be cautious as CO₂ gas will be evolved.[7] Check that the aqueous wash is basic.[5]

  • Drying and Purification: Wash the organic layer with water, then dry it over anhydrous sodium sulfate or calcium chloride.[5][10] Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Protocol 2.2: Microwave-Assisted Synthesis

  • Reaction Setup: In a 3 mL microwave reaction vessel, combine 0.25 g of 4-ethylbenzoic acid, 1.0 mL of ethanol, and a catalytic amount of concentrated H₂SO₄ (e.g., 4%).[5]

  • Microwave Irradiation: Place the vessel in a single-mode microwave reactor and heat at a specified temperature (e.g., 120 °C) for a shorter duration compared to reflux (e.g., 10-20 minutes).

  • Work-up and Purification: The work-up procedure is similar to the traditional method, involving extraction, neutralization, and drying on a smaller scale. Purification is typically achieved by column chromatography or small-scale distillation.

Method Reactants Catalyst Reaction Time Temperature Typical Yield Reference
Reflux 4-Ethylbenzoic acid, EthanolConc. H₂SO₄3-4 hours~78 °C (Ethanol BP)~80%[10]
Microwave 4-Ethylbenzoic acid, EthanolConc. H₂SO₄10-20 minutes120 °CGood to Excellent[5][11]
Table 2: Comparison of experimental conditions for the esterification of 4-ethylbenzoic acid.

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway Toluene Toluene Step1 Friedel-Crafts Acylation Toluene->Step1 AcCl CH₃COCl, AlCl₃ AcCl->Step1 MeAP 4-Methylacetophenone Step1->MeAP Step2 Clemmensen Reduction MeAP->Step2 Clemmensen Zn(Hg), HCl Clemmensen->Step2 EtToluene 4-Ethyltoluene Step2->EtToluene Step3 Oxidation EtToluene->Step3 Oxidation KMnO₄ Oxidation->Step3 EtBA 4-Ethylbenzoic Acid Step3->EtBA Step4 Fischer Esterification EtBA->Step4 Esterification Ethanol, H₂SO₄ Esterification->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic route from toluene to this compound.

Diagram 2: Fischer Esterification Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Acid & Ethanol Catalyst Add H₂SO₄ (Catalyst) Reactants->Catalyst Reflux Heat under Reflux (3-4 hours) Catalyst->Reflux Extraction Extract with Ether & Water Reflux->Extraction Neutralize Wash with NaHCO₃ Solution Extraction->Neutralize Dry Dry with Na₂SO₄ Neutralize->Dry Evaporation Solvent Evaporation (Rotovap) Dry->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final Final Distillation->Final Pure this compound

Caption: Experimental workflow for Fischer esterification.

References

Spectroscopic Profile of Ethyl 4-Aminobenzoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-aminobenzoate, a key organic compound, serves as a vital intermediate in the synthesis of various pharmaceuticals and as a component in local anesthetics. A thorough understanding of its structural and chemical properties is paramount for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data of ethyl 4-aminobenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented, alongside visualizations to aid in the interpretation and understanding of the spectroscopic analysis workflow and the correlation of molecular structure with spectral features.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.84Doublet of doublets8.8, 2.02HAromatic C-H (ortho to -COOEt)
6.62Doublet of doublets8.8, 2.02HAromatic C-H (ortho to -NH₂)
4.31Quartet7.22H-O-CH₂-CH₃
4.16Broad singlet-2H-NH₂
1.35Triplet7.23H-O-CH₂-CH₃

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (δ) ppmAssignment
166.8C=O (Ester)
150.8Aromatic C-NH₂
131.6Aromatic C-H (ortho to -COOEt)
120.0Aromatic C-COOEt
113.8Aromatic C-H (ortho to -NH₂)
60.4-O-CH₂-CH₃
14.4-O-CH₂-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl 4-Aminobenzoate

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3425, 3340Strong, SharpN-H StretchPrimary Amine (-NH₂)
3220MediumN-H Stretch (Overtone/Combination)Primary Amine (-NH₂)
3050-2900MediumC-H StretchAromatic and Alkyl
1680Very StrongC=O StretchEster
1605, 1510StrongC=C StretchAromatic Ring
1275StrongC-O StretchEster
1170StrongC-N StretchAromatic Amine
845StrongC-H Bend (Out-of-plane)p-Disubstituted Benzene

Sample Preparation: KBr pellet or thin film.[2]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Ethyl 4-Aminobenzoate (Electron Ionization)

m/zRelative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
137~50[M - C₂H₄]⁺
120~85[M - OC₂H₅]⁺
92~30[C₆H₆N]⁺
65~20[C₅H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 10-20 mg of ethyl 4-aminobenzoate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[4]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of finely ground ethyl 4-aminobenzoate into an agate mortar.[6]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

    • Gently grind the mixture with a pestle for a few minutes to ensure a homogenous dispersion of the sample in the KBr.

    • Transfer a portion of the mixture into a pellet press die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them to the functional groups present in the molecule.[2]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Dissolve a small amount of ethyl 4-aminobenzoate in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10 µg/mL.[8]

    • Introduce the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

  • Ionization and Analysis:

    • In the ion source, the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Interpretation:

    • The resulting mass spectrum shows the relative abundance of different fragment ions as a function of their m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.[4]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation between the structure of ethyl 4-aminobenzoate and its spectral features.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Sample Ethyl 4-Aminobenzoate Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR 1H & 13C NMR Spectra Acq_NMR->Proc_NMR Proc_IR IR Spectrum Acq_IR->Proc_IR Proc_MS Mass Spectrum Acq_MS->Proc_MS Interpretation Structure Elucidation Proc_NMR->Interpretation Proc_IR->Interpretation Proc_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

Functional_Group_Correlation cluster_structure Ethyl 4-Aminobenzoate Structure cluster_signals Expected Spectroscopic Signals cluster_nmr NMR cluster_ir IR cluster_ms MS Structure MS_M Molecular Ion [M]⁺ (m/z 165) MS_Frag1 [M - OC2H5]⁺ (m/z 120) MS_Frag2 [M - C2H4]⁺ (m/z 137) NMR_Aromatic Aromatic Protons (δ 6.6-7.9 ppm) NMR_CH2 -O-CH2- (δ ~4.3 ppm, quartet) NMR_CH3 -CH3 (δ ~1.3 ppm, triplet) NMR_NH2 -NH2 (δ ~4.2 ppm, broad) IR_NH N-H Stretch (~3400, 3300 cm⁻¹) IR_CO C=O Stretch (~1680 cm⁻¹) IR_Aromatic C=C Stretch (~1600, 1500 cm⁻¹) p1->NMR_Aromatic p2->NMR_CH2 p3->NMR_CH3 p4->NMR_NH2 p4->IR_NH p5->IR_CO p6->IR_Aromatic

Caption: Structure-Spectra Correlation.

References

Physical properties of 4-Ethylbenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 4-hydroxybenzoate, a compound of significant interest in pharmaceutical and cosmetic formulations. The document details its melting and boiling points, provides established experimental protocols for their determination, and presents a logical workflow for physical property characterization.

Physical Properties of Ethyl 4-Hydroxybenzoate

Ethyl 4-hydroxybenzoate, also known as ethylparaben, is a white crystalline solid at room temperature. It is the ethyl ester of p-hydroxybenzoic acid and is widely used as an antimicrobial preservative in various products.

Quantitative Data

The melting and boiling points are critical physical constants used to identify and assess the purity of Ethyl 4-hydroxybenzoate. A summary of these properties is presented in the table below.

Physical PropertyValue (°C)Value (°F)Value (K)
Melting Point 115 - 118 °C[1][2][3][4]239 - 244 °F[1]388 - 391 K[1]
Boiling Point 297 - 298 °C[1][2][5][6]567 - 568 °F[1]570 - 571 K[1]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range. Two common methods for melting point determination are the Thiele tube method and the use of a digital melting point apparatus.

Principle: This method utilizes a specially designed glass tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating of the sample. The shape of the Thiele tube facilitates the formation of convection currents in the oil, leading to a consistent temperature distribution.

Procedure:

  • Sample Preparation: A small amount of the finely powdered Ethyl 4-hydroxybenzoate is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Principle: A digital melting point apparatus provides a more automated and precise method for determining the melting point. It typically consists of a heated metal block with a sample holder for capillary tubes, a light source for illumination, and a magnifying lens or a camera for observation. The temperature is controlled and measured electronically.

Procedure:

  • Sample Preparation: As with the Thiele tube method, a small amount of the sample is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is inserted into the sample holder of the apparatus.

  • Programming and Heating: The starting temperature, ramp rate (heating rate), and stop temperature can often be programmed. For an unknown substance, a rapid initial heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement. A typical ramp rate for accurate determination is 1-2 °C per minute.

  • Observation and Recording: The sample is observed through the magnifying lens or on a digital screen. The temperatures at the onset and completion of melting are recorded. Many modern instruments can automatically detect and record the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The micro boiling point determination method is suitable for small quantities of liquid.

Principle: This method involves heating a small amount of the liquid in a test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and is replaced by the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure.

Procedure:

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

  • Apparatus Setup: The test tube is attached to a thermometer, with the bottom of the test tube level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a beaker of water or a Thiele tube filled with a suitable heating liquid).

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • Observation: The heating is discontinued when a steady and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like Ethyl 4-hydroxybenzoate.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Sample of Ethyl 4-Hydroxybenzoate B Melting Point Determination A->B C Boiling Point Determination A->C D Select Method: Thiele Tube or Digital Apparatus B->D E Select Method: Capillary Method C->E F Prepare Sample in Capillary Tube D->F G Prepare Sample in Test Tube with Inverted Capillary E->G H Heat Sample and Record Melting Range F->H I Heat Sample and Record Boiling Point G->I J Compare Data with Literature Values H->J I->J K Assess Purity and Confirm Identity J->K

References

A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility of two compounds commonly referred to as "4-ethylbenzoate": 4-Ethylbenzoic Acid and Ethyl 4-hydroxybenzoate (Ethylparaben) . The guide is intended to be a valuable resource for laboratory work, formulation development, and scientific research.

Introduction: Clarification of "this compound"

The term "this compound" can be ambiguous. It may refer to 4-Ethylbenzoic Acid , where an ethyl group is at the para position of benzoic acid. Alternatively, it can refer to an ester of a substituted benzoic acid, most notably Ethyl 4-hydroxybenzoate , the ethyl ester of 4-hydroxybenzoic acid, which is widely known as ethylparaben. This guide addresses the solubility of both distinct compounds.

  • 4-Ethylbenzoic Acid (CAS: 619-64-7)

  • Ethyl 4-hydroxybenzoate (CAS: 120-47-8)

Solubility Data

The following sections present quantitative and qualitative solubility data for both compounds in a variety of common laboratory solvents.

Solubility of 4-Ethylbenzoic Acid

4-Ethylbenzoic acid is a white to beige crystalline powder.[1] Its solubility is generally low in water but significant in several organic solvents.

SolventCAS NumberTemperature (°C)SolubilityData Type
Water7732-18-525Insoluble[2]Qualitative
Water7732-18-5Not SpecifiedSoluble[3]Qualitative
Water7732-18-5Not Specified0.73 g/L[4]Predicted
Benzene71-43-2Not SpecifiedSoluble[1][2]Qualitative
Toluene108-88-3Not SpecifiedSoluble[1][2]Qualitative
Chloroform67-66-3Not SpecifiedSparingly Soluble[2]Qualitative
Methanol67-56-1Not SpecifiedSlightly Soluble[2]Qualitative

Note: Conflicting qualitative reports exist for the solubility of 4-Ethylbenzoic acid in water. Researchers should verify its aqueous solubility for their specific application.

Solubility of Ethyl 4-hydroxybenzoate (Ethylparaben)

Ethyl 4-hydroxybenzoate, a member of the paraben family, is a white crystalline powder. It is slightly soluble in water but shows high solubility in many organic solvents.[5][6]

SolventCAS NumberTemperature (°C)Solubility ( g/100g of solvent)
Water7732-18-5250.0885 (as g/100mL)[7]
Methanol67-56-125115[7]
Ethanol64-17-52570[7]
Acetone67-64-12584[7]
Diethyl Ether60-29-72543[7]
Propylene Glycol57-55-62525[7]
Benzene71-43-2251.65[7]
Peanut Oil8002-03-7251.0[7]
Carbon Tetrachloride56-23-5250.9[7]
Glycerin56-81-5250.5[7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific applications. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Materials:

  • Compound of interest (e.g., 4-Ethylbenzoic Acid or Ethyl 4-hydroxybenzoate)

  • Selected solvent

  • Analytical balance

  • Stoppered flasks or vials (e.g., 50 mL centrifuge tubes)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of flasks. The excess should be sufficient to ensure a saturated solution while not significantly altering the properties of the solvent.[8]

  • Solvent Addition: Add a known volume or mass of the desired solvent to each flask.

  • Equilibration: Seal the flasks and place them in a shaker with controlled temperature. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9][10] The time required may vary depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the flasks to stand to let undissolved solids settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.[10]

  • Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining solid microparticles, filter the sample immediately using a syringe filter.

  • Quantification: Dilute the filtered saturated solution as necessary. Analyze the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

  • Analysis: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. The experiment should be repeated to ensure reproducibility.[10]

Potentiometric Titration for Solubility of Weak Acids

For ionizable compounds like 4-Ethylbenzoic Acid, potentiometric titration offers a precise method to determine intrinsic solubility.[11]

Principle: This method involves the titration of a solution of the weak acid with a strong base. By analyzing the titration curve (pH vs. volume of titrant), the pKa and the intrinsic solubility (the solubility of the neutral species) can be calculated. The solubility limit is determined by exploiting the pH-active carboxylic acid group.[11]

Materials:

  • 4-Ethylbenzoic Acid

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Deionized water

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

Procedure Outline:

  • Sample Preparation: Prepare a suspension of 4-Ethylbenzoic acid in water at a concentration known to be above its solubility limit.

  • Titration Setup: Place the suspension in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized base titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The resulting titration curve will show a distinct shape.

  • Calculation: Using specialized equations that apply the law of mass action, the titration data can be used to calculate the pKa and the intrinsic solubility of the acid. This method can be completed within a few hours.[11]

Visualization of Logical Workflows

The following diagrams illustrate key logical processes relevant to the solubility of 4-ethylbenzoates.

Solvent_Selection_Workflow Solvent Selection Workflow for Formulation start Define Required Concentration & Application is_aqueous Is an Aqueous System Required? start->is_aqueous check_water_sol Check Water Solubility Data (Table 2.1 or 2.2) is_aqueous->check_water_sol Yes select_organic Select Organic Solvent (e.g., Alcohols, Esters, Ketones) is_aqueous->select_organic No is_sol_sufficient Is Solubility Sufficient? check_water_sol->is_sol_sufficient use_water Use Water as Solvent is_sol_sufficient->use_water Yes consider_ph Consider pH Adjustment (for 4-Ethylbenzoic Acid) is_sol_sufficient->consider_ph No is_miscible Is Solvent Miscible with System? is_sol_sufficient->is_miscible Yes final_solvent Final Solvent Selected use_water->final_solvent cosolvent_system Consider Co-solvent System (e.g., Ethanol/Water) consider_ph->cosolvent_system check_organic_sol Check Organic Solvent Solubility Data select_organic->check_organic_sol check_organic_sol->is_sol_sufficient is_miscible->select_organic No, try another is_miscible->final_solvent Yes cosolvent_system->final_solvent

Caption: Logical workflow for selecting a suitable solvent system.

Shake_Flask_Method_Diagram Experimental Workflow for Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to flask prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep Centrifuge to separate phases equil->sep filter Filter supernatant (0.22 µm filter) sep->filter quant Quantify concentration (HPLC, UV-Vis) filter->quant result Determine Solubility quant->result

Caption: Step-by-step workflow for the shake-flask solubility protocol.

References

In-Depth Technical Guide to the Health and Safety of 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The health and safety information for 4-Ethylbenzoate (CAS: 36207-13-3), also known as Ethyl this compound, is not extensively available. Therefore, this guide will utilize data from the structurally similar and well-studied compound, Ethyl Benzoate (CAS: 93-89-0) , as a surrogate to provide a comprehensive overview of potential hazards, safe handling procedures, and toxicological information. This approach is based on the principle of structure-activity relationships, where compounds with similar chemical structures are expected to exhibit comparable toxicological profiles. All data presented herein pertains to Ethyl Benzoate unless otherwise specified.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling and use in a research and development setting.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless liquid[1]
Odor Pleasant, fruity[1]
Boiling Point 212 °C (414 °F)[2]
Melting Point -34 °C (-29 °F)[2]
Flash Point 93.4 °C (200.1 °F) - closed cup[2]
Autoignition Temperature 490 °C (914 °F)[2]
Density 1.045 g/cm³ at 25 °C (77 °F)[2]
Vapor Pressure 1 hPa (1 mmHg) at 44 °C (111 °F)[2]
Water Solubility Insoluble[1]
Solubility in Other Solvents Soluble in ethanol, ether, and other organic solvents[1]
log P (octanol-water partition coefficient) 2.59[3]

Toxicological Data

Toxicological data provides crucial information on the potential health effects of a substance following exposure. The primary route of metabolism for ethyl benzoate is hydrolysis to benzoic acid and ethanol.[4]

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral2100 mg/kg[2]

Symptoms of Acute Exposure:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: May cause skin irritation.[2][5]

  • Eye Contact: May cause eye irritation.[2][5]

  • Ingestion: May be harmful if swallowed.[2] Behavioral effects such as muscle weakness and dyspnea (difficulty breathing) have been observed in animal studies.[6]

Chronic Toxicity and Other Health Effects
  • Sensitization: Not expected to be a skin sensitizer.[6]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2][3]

  • Mutagenicity: No data available to indicate mutagenic properties.[6]

  • Reproductive Toxicity: No data available to indicate reproductive toxicity.[2]

Experimental Protocols

Acute Oral Toxicity Study (OECD 423 Guideline - Acute Toxic Class Method)

This protocol provides a general framework for assessing the acute oral toxicity of a substance like ethyl benzoate. The method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonized System (GHS).[7]

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[8]

  • Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. An aqueous solution is preferred, but if the substance is not water-soluble, an oil vehicle (e.g., corn oil) may be used.[8] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: A stepwise procedure is followed. Initially, a small group of animals (e.g., 3) is dosed at the starting dose level. The outcome for this group determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The classification is determined by the dose level at which mortality is observed.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of benzoate esters is believed to be primarily mediated through their hydrolysis products, benzoic acid and the corresponding alcohol (in this case, ethanol), and their subsequent effects on cellular processes.

Metabolic Pathway of Ethyl Benzoate

Ethyl benzoate is rapidly metabolized in the body. The primary metabolic pathway involves hydrolysis by carboxylesterases into benzoic acid and ethanol. Benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine. Ethanol is metabolized to acetaldehyde and then to acetate, which enters the citric acid cycle.[4]

Metabolic Pathway of Ethyl Benzoate Metabolic Pathway of Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate Benzoic Acid Benzoic Acid Ethyl Benzoate->Benzoic Acid Carboxylesterases (Hydrolysis) Ethanol Ethanol Ethyl Benzoate->Ethanol Hippuric Acid Hippuric Acid Benzoic Acid->Hippuric Acid Glycine Conjugation Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Urine Excretion Urine Excretion Hippuric Acid->Urine Excretion Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase Citric Acid Cycle Citric Acid Cycle Acetate->Citric Acid Cycle

Caption: Metabolic pathway of Ethyl Benzoate.

Postulated Mechanism of Benzoate-Induced Cytotoxicity

High concentrations of benzoates can induce cellular toxicity through mechanisms that include oxidative stress and the induction of apoptosis (programmed cell death). This is often linked to mitochondrial dysfunction.

Postulated Mechanism of Benzoate-Induced Cytotoxicity Postulated Mechanism of Benzoate-Induced Cytotoxicity cluster_0 Cellular Exposure cluster_1 Cellular Stress cluster_2 Apoptotic Signaling cluster_3 Cellular Outcome High Concentration\nof Benzoates High Concentration of Benzoates Mitochondrial Dysfunction Mitochondrial Dysfunction High Concentration\nof Benzoates->Mitochondrial Dysfunction Increased ROS Production\n(Oxidative Stress) Increased ROS Production (Oxidative Stress) Mitochondrial Dysfunction->Increased ROS Production\n(Oxidative Stress) Release of Cytochrome c Release of Cytochrome c Mitochondrial Dysfunction->Release of Cytochrome c Increased ROS Production\n(Oxidative Stress)->Mitochondrial Dysfunction Apoptosome Formation Apoptosome Formation Release of Cytochrome c->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Caspase Activation->Apoptosis\n(Programmed Cell Death)

Caption: Postulated mechanism of benzoate-induced cytotoxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are essential for minimizing exposure and ensuring laboratory safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating the substance or when aerosols may be generated.[9]

  • Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.[5]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

General Hygiene Practices
  • Avoid contact with eyes, skin, and clothing.[9]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from food, drink, and animal feeding stuffs.[5]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from heat, sparks, and open flames.[9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[3]

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10]

Fire and Explosion Hazard Data

  • Flammability: Combustible liquid.[3]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

  • Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[9]

Accidental Release Measures

  • Spill and Leak Procedures:

    • Evacuate the area.

    • Remove all sources of ignition.[9]

    • Ventilate the area.

    • Wear appropriate personal protective equipment.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[9]

    • Do not flush into surface water or sanitary sewer system.[9]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of ethyl benzoate in a laboratory setting.

Safe Handling and Disposal Workflow Safe Handling and Disposal Workflow for Ethyl Benzoate cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area\n(Fume Hood) Prepare Work Area (Fume Hood) Don PPE->Prepare Work Area\n(Fume Hood) Transfer Chemical Transfer Chemical Prepare Work Area\n(Fume Hood)->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Decontaminate Glassware->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Appropriately Store Waste Appropriately Label Waste Container->Store Waste Appropriately Dispose via\nCertified Vendor Dispose via Certified Vendor Store Waste Appropriately->Dispose via\nCertified Vendor

Caption: Safe handling and disposal workflow for Ethyl Benzoate.

References

The Unseen Preservative: A Technical Guide to the Natural Occurrence of 4-Ethylbenzoate in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural presence of ethyl 4-hydroxybenzoate, a member of the paraben family, within various fruit species. While widely recognized as a synthetic preservative in cosmetics, pharmaceuticals, and food products, the endogenous occurrence of this compound in the plant kingdom is a subject of growing scientific interest. This document provides a comprehensive overview of the current knowledge, including quantitative data, detailed analytical methodologies for its detection, and an examination of its biosynthetic origins.

Natural Occurrence and Quantitative Data

Ethyl 4-hydroxybenzoate (ethylparaben) has been identified as a natural constituent in a variety of plant species. Its presence is often alongside other parabens and their precursor, 4-hydroxybenzoic acid (4-HBA). The natural role of these compounds in plants is thought to be associated with defense mechanisms against microbial pathogens.

While the qualitative presence of parabens in the plant kingdom is established, comprehensive quantitative data, particularly for ethylparaben in fruits, remains an area of ongoing research. The following table summarizes available data on the concentration of parabens detected in food samples, including fruits and vegetables. It is important to note that these studies do not always differentiate between naturally occurring and synthetically added parabens. However, detectable levels in non-packaged fresh produce suggest a natural origin.

Food CategoryAnalyteMean Concentration (ng/g)Detection Frequency (%)
Fruits & VegetablesMethylparaben (MetPB)-49
Ethylparaben (EthPB) -15.5
Propylparaben (PropPB)-10.2
Butylparaben (ButPB)-8.1
Total Parabens (∑parabens)73.8657.1

Data adapted from a study on parabens in food commonly consumed in Spain. The study analyzed 98 food samples, with limits of quantification (LOQ) between 0.4 and 0.9 ng/g. The total concentration of the sum of four parabens ranged from below the LOQ to 281.7 ng/g[1].

Biosynthesis of 4-Ethylbenzoate in Plants

The biosynthesis of ethylparaben in plants is intrinsically linked to the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other secondary metabolites. The direct precursor to all parabens is 4-hydroxybenzoic acid (4-HBA).

The proposed biosynthetic pathway is as follows:

  • Shikimate Pathway: Through a series of enzymatic reactions, chorismate is produced.

  • Formation of 4-Hydroxybenzoic Acid (4-HBA): Chorismate is converted to 4-HBA. This conversion is a critical branch point in the phenylpropanoid pathway.

  • Esterification: The final step involves the esterification of 4-HBA with ethanol to form ethyl 4-hydroxybenzoate. The specific enzymes catalyzing this ethylation step in plants have not yet been fully elucidated and represent an active area of research.

Biosynthesis_of_Ethylparaben cluster_shikimate Shikimate Pathway E4P Erythrose 4-phosphate Chorismate Chorismate E4P->Chorismate PEP Phosphoenolpyruvate PEP->Chorismate PHBA 4-Hydroxybenzoic Acid (4-HBA) Chorismate->PHBA Chorismate Lyase Ethylparaben Ethyl 4-hydroxybenzoate PHBA->Ethylparaben Esterification (Enzyme unknown) Ethanol Ethanol Ethanol->Ethylparaben

Biosynthesis of Ethyl 4-hydroxybenzoate.

Experimental Protocols for Analysis

The accurate quantification of naturally occurring ethylparaben in fruit matrices requires robust and sensitive analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed. The following sections detail a comprehensive workflow for the extraction and analysis of ethylparaben from fruit samples.

Sample Preparation and Extraction: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of various residues in food matrices.

Materials:

  • Homogenized fruit sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample.

    • Add internal standards if necessary.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

QuEChERS_Workflow Start Homogenized Fruit Sample (10g) Extraction Add Acetonitrile (10mL), MgSO4 (4g), NaCl (1g) Vortex for 1 min Start->Extraction Centrifuge1 Centrifuge (4000 rpm, 5 min) Extraction->Centrifuge1 Collect_Supernatant Collect Acetonitrile Supernatant (1mL) Centrifuge1->Collect_Supernatant dSPE Dispersive SPE Cleanup (150mg MgSO4, 50mg PSA, 50mg C18) Vortex for 30s Collect_Supernatant->dSPE Centrifuge2 Centrifuge (10,000 rpm, 5 min) dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis HPLC or GC-MS Analysis Filter->Analysis

QuEChERS workflow for fruit sample preparation.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Start with a higher percentage of A, gradually increasing the percentage of B to elute the analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Quantification:

  • Prepare a calibration curve using standard solutions of ethylparaben of known concentrations.

  • Quantify the amount of ethylparaben in the sample extract by comparing its peak area to the calibration curve.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmation of identity and sensitive quantification, GC-MS is often employed. Due to the polarity of parabens, a derivatization step is typically required to improve their volatility and chromatographic performance.

Derivatization (Silylation):

  • Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized parabens.

  • Injector Temperature: 250 °C

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized ethylparaben.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Fruit Sample QuEChERS QuEChERS Extraction Sample->QuEChERS HPLC HPLC-UV/DAD (Quantification) QuEChERS->HPLC Derivatization Derivatization QuEChERS->Derivatization GCMS GC-MS (Confirmation) Derivatization->GCMS

Overall analytical workflow for ethylparaben in fruits.

Conclusion

The natural occurrence of ethyl 4-hydroxybenzoate in fruits, though at low concentrations, is a significant finding that challenges the perception of parabens as purely synthetic compounds. For researchers in drug development and food science, understanding the baseline levels of these compounds in natural products is crucial for accurate safety and exposure assessments. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of endogenous ethylparaben, paving the way for further research into its biosynthesis, physiological role in plants, and implications for human health. Continued investigation is necessary to expand the quantitative database across a wider variety of fruits and to fully elucidate the enzymatic machinery responsible for paraben biosynthesis in the plant kingdom.

References

An In-depth Technical Guide to Ethyl 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethylbenzoate is an organic compound belonging to the ester family. As a derivative of benzoic acid, it and related structures are of interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of Ethyl this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in the pharmaceutical sector, supported by data on related compounds.

Core Chemical Data

The fundamental chemical and physical properties of Ethyl this compound are summarized below for easy reference.

PropertyValueSource
CAS Number 36207-13-3[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name ethyl this compound[1]
Synonyms 4-Ethylbenzoic acid, ethyl ester; p-Ethylbenzoic acid ethyl ester[1]
Appearance Colorless liquid (predicted)
Boiling Point 256.6 °C (estimate)
Density 1.008 g/cm³ (estimate)
Flash Point 112.4 °C (estimate)
Solubility Insoluble in water; soluble in organic solvents[2]
LogP 3.5 (predicted)[1]

Synthesis of Ethyl this compound

The most common and straightforward method for the synthesis of Ethyl this compound is the Fischer esterification of 4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4]

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Ethylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the carboxylic acid) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst. Wash subsequently with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

G cluster_0 Reaction cluster_1 Work-up & Purification 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Reaction_Mixture Reaction Mixture 4-Ethylbenzoic_Acid->Reaction_Mixture Ethanol Ethanol (excess) Ethanol->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Reflux Heat (Reflux) Quenching Add Diethyl Ether & NaHCO₃(aq) Reflux->Quenching Reaction_Mixture->Reflux Extraction Separatory Funnel (Wash with H₂O, Brine) Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Filtration Filter Drying->Filtration Concentration Rotary Evaporation Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Ethyl this compound Purification->Final_Product

Caption: Synthesis workflow for Ethyl this compound via Fischer esterification.

Applications in Drug Development

While specific biological activities of Ethyl this compound are not extensively documented in publicly available literature, the broader class of benzoate derivatives is of significant interest in medicinal chemistry.

Anticancer Potential

Research into structurally related compounds provides a strong rationale for investigating Ethyl this compound and its analogues as potential anticancer agents. A study on Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[5] The compound was found to induce apoptosis through the activation of pro-apoptotic genes (p53, Bax, Caspases) and the inactivation of the anti-apoptotic gene Bcl2.[5]

This suggests that the ethyl benzoate scaffold can be a valuable starting point for the design of novel anticancer drugs. The ethyl group at the 4-position of Ethyl this compound may influence its pharmacokinetic and pharmacodynamic properties, such as lipophilicity and binding to target proteins, compared to other substituted benzoates.

G cluster_0 Drug Discovery Rationale cluster_1 Supporting Evidence Ethyl_4_ethylbenzoate Ethyl this compound (Scaffold) SAR Structure-Activity Relationship (SAR) Studies Ethyl_4_ethylbenzoate->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization New_Anticancer_Agents Novel Anticancer Agents Lead_Optimization->New_Anticancer_Agents Related_Compound Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex Biological_Activity Anticancer & Apoptotic Activity (in vitro/in vivo) Related_Compound->Biological_Activity Biological_Activity->Ethyl_4_ethylbenzoate Hypothesized Potential

Caption: Logical relationship for the investigation of Ethyl this compound in anticancer drug discovery.
Other Potential Applications

  • Antimicrobial Agents: Some benzoate esters, such as Ethyl 4-ethoxybenzoate, have been reported to possess antimicrobial properties by interfering with bacterial DNA synthesis.[6] This suggests that Ethyl this compound could be explored for similar activities.

  • Enzyme Inhibitors: The benzoate scaffold is present in various enzyme inhibitors. Further research could explore the potential of Ethyl this compound to inhibit specific enzymes of therapeutic interest.

Spectroscopic Data

The identity and purity of synthesized Ethyl this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey FeaturesSource
¹H NMR Signals corresponding to the ethyl groups (both from the ester and the 4-position substituent) and the aromatic protons are expected.[1]
¹³C NMR Characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl groups would be observed.[1]
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the ester group is a key diagnostic peak.[1]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound would be present, along with characteristic fragmentation patterns.[1]

Conclusion

Ethyl this compound is a readily synthesizable compound with potential applications in drug discovery, particularly in the development of novel anticancer agents, drawing from the demonstrated biological activity of structurally related compounds. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the biological evaluation of Ethyl this compound and its derivatives to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to Ethyl 4-Aminobenzoate (Benzocaine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and mechanism of action of ethyl 4-aminobenzoate, a widely used local anesthetic commonly known as Benzocaine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), was first synthesized in 1890 by the German chemist Eduard Ritsert.[1][2] It was introduced to the market in 1902 under the trade name "Anästhesin".[1][2][3] The development of benzocaine was part of a broader effort by chemists in the late 19th and early 20th centuries to find a non-addictive substitute for cocaine, which was one of the first effective local anesthetics but had significant toxicity and addictive properties.[3][4]

The synthesis of new amino ester local anesthetics, including benzocaine, between 1891 and 1930 marked a significant advancement in medicine, providing safer alternatives for local and regional anesthesia.[4] Benzocaine's utility as a topical anesthetic was quickly recognized, and it became a key ingredient in numerous over-the-counter ointments, creams, and lozenges for the relief of pain from various conditions.[1][3]

Physicochemical and Spectroscopic Data

The chemical and physical properties of Ethyl 4-aminobenzoate (Benzocaine) and its parent carboxylic acid, 4-ethylbenzoic acid, are summarized below.

Table 1: Physicochemical Properties
PropertyEthyl 4-aminobenzoate (Benzocaine)4-Ethylbenzoic Acid
CAS Number 94-09-7[1]619-64-7[5]
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₀O₂[5]
Molecular Weight 165.19 g/mol [1]150.17 g/mol [6]
Appearance White crystalline powder[7]White to beige powder[8]
Melting Point 88-92 °C[1]112-113 °C[8]
Boiling Point ~310 °C[1]271.51 °C (estimate)[8]
Density 1.17 g/cm³[1]1.0937 g/cm³ (estimate)[8]
Solubility Sparingly soluble in water; soluble in ethanol, chloroform, ether, and dilute acids.[1][7]Insoluble in water; soluble in benzene and toluene.[8]
pKa 2.5 (at 25 °C)[7]4.25[9]
Table 2: Spectroscopic Data for Ethyl 4-aminobenzoate (Benzocaine)
Technique Key Features
¹H NMR δ (CDCl₃): 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[10]
¹³C NMR δ (CDCl₃): 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[10]
IR (Infrared) ν (cm⁻¹): 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching)[10][11]
Mass Spec (MS) m/z: 166 (M+H)⁺, 165 (M⁺)[10]
UV-Vis Absorption peaks in aqueous solution at approximately 227 nm and 310 nm.[12]

Experimental Protocols: Synthesis of Benzocaine

Benzocaine is commonly synthesized in a multi-step process starting from p-toluidine. This process involves the protection of the amino group, oxidation of the methyl group, deprotection of the amino group, and finally, esterification. An alternative route is the reduction of ethyl p-nitrobenzoate.[1] A widely used laboratory-scale synthesis is the Fischer esterification of p-aminobenzoic acid (PABA).

Fischer Esterification of p-Aminobenzoic Acid (PABA)

This method involves the acid-catalyzed reaction of p-aminobenzoic acid with ethanol.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.

  • While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.

  • The white precipitate of benzocaine is then collected by vacuum filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Dry the purified benzocaine.

Visualizations

Synthesis of Benzocaine via Fischer Esterification

Fischer_Esterification PABA p-Aminobenzoic Acid (PABA) Protonated_Carbonyl Protonated Carbonyl Intermediate PABA->Protonated_Carbonyl + H⁺ Ethanol Ethanol H2SO4 H₂SO₄ (catalyst) Nucleophilic_Attack Tetrahedral Intermediate Protonated_Carbonyl->Nucleophilic_Attack + Ethanol Water_Elimination Water Elimination Nucleophilic_Attack->Water_Elimination - H₂O Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Water_Elimination->Benzocaine - H⁺ Water Water

Caption: Fischer Esterification of p-Aminobenzoic Acid to Benzocaine.

Mechanism of Action of Local Anesthetics

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel Voltage-gated Na⁺ Channel No_Nerve_Impulse Blocked Nerve Impulse Na_Channel->No_Nerve_Impulse Inhibits Na⁺ influx LA_extracellular Local Anesthetic (Unionized) LA_intracellular_unionized Local Anesthetic (Unionized) LA_extracellular->LA_intracellular_unionized Diffusion LA_intracellular_ionized Local Anesthetic (Ionized) LA_intracellular_unionized->LA_intracellular_ionized Protonation LA_intracellular_ionized->Na_Channel Binds to receptor site Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Activates

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Mechanism of Action

Benzocaine, like other local anesthetics, exerts its effect by blocking the initiation and propagation of nerve impulses.[13][14] The primary target of local anesthetics is the voltage-gated sodium channels in the neuronal cell membrane.[14][15]

The mechanism can be summarized in the following steps:

  • Penetration of the Nerve Sheath: Local anesthetics are weak bases and exist in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form is essential for penetrating the lipid-rich nerve cell membrane to reach the cytoplasm.[14][16]

  • Ionization within the Axon: Once inside the axon, the local anesthetic re-equilibrates, and a portion becomes protonated (cationic) due to the lower intracellular pH.[14][16]

  • Binding to the Sodium Channel: The cationic form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[14][15] This binding is more effective when the channels are in an open or inactivated state, a phenomenon known as "use-dependent" or "phasic" block.[15]

  • Inhibition of Sodium Influx: The binding of the local anesthetic molecule stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[13][14]

  • Blockade of Nerve Conduction: By preventing the generation of action potentials, the transmission of the nerve impulse is blocked, resulting in a loss of sensation in the area supplied by the nerve.[15]

The sensitivity of different nerve fibers to local anesthetics varies, with smaller, myelinated fibers that transmit pain sensations being blocked more readily than larger motor fibers.[13] This differential blockade accounts for the clinical observation that pain sensation is lost before motor function.[13]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethylbenzoate derivatives and related compounds, focusing on their synthesis, biological activities, and potential applications in drug discovery. The information is curated to be a valuable resource for researchers and professionals in medicinal chemistry and related fields.

Introduction

This compound derivatives are a class of organic compounds built upon the 4-ethylbenzoic acid scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The ethyl group at the para position influences the lipophilicity and electronic properties of the benzene ring, which can in turn affect the pharmacokinetic and pharmacodynamic properties of the derivative compounds. These derivatives have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. The versatility of the carboxyl group allows for the synthesis of a diverse library of esters and amides, making it a valuable starting point for drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with 4-ethylbenzoic acid, which can be activated to form a more reactive intermediate, such as an acyl chloride. This intermediate can then be reacted with various nucleophiles to generate the desired ester or amide derivatives.

2.1. Synthesis of 4-Ethylbenzoyl Chloride

A common method for the synthesis of 4-ethylbenzoyl chloride is the reaction of 4-ethylbenzoic acid with thionyl chloride (SOCl₂).

  • Reaction: C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ + HCl

2.2. Synthesis of this compound Esters

This compound esters can be synthesized through the esterification of 4-ethylbenzoic acid with an alcohol in the presence of an acid catalyst, or by reacting 4-ethylbenzoyl chloride with an alcohol.[1]

  • Fischer Esterification: C₂H₅C₆H₄COOH + R-OH (H⁺ catalyst) ⇌ C₂H₅C₆H₄COOR + H₂O

  • From Acyl Chloride: C₂H₅C₆H₄COCl + R-OH → C₂H₅C₆H₄COOR + HCl

2.3. Synthesis of N-Substituted-4-ethylbenzamides

N-substituted-4-ethylbenzamides are typically prepared by the reaction of 4-ethylbenzoyl chloride with a primary or secondary amine.[2]

  • Reaction: C₂H₅C₆H₄COCl + R-NH₂ → C₂H₅C₆H₄CONH-R + HCl

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated promising biological activities, particularly in the areas of oncology and infectious diseases. The nature and position of substituents on the benzoyl moiety and the ester or amide portion of the molecule play a crucial role in determining the potency and selectivity of these compounds.

3.1. Anticancer Activity

Several studies have reported the cytotoxic effects of benzoate derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are critical for cancer cell proliferation and survival, or the induction of apoptosis. For instance, some benzothiazole derivatives, which share structural similarities with the compounds of interest, have been shown to modulate the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways.[3][4][5][6]

3.2. Antimicrobial Activity

Benzoic acid and its derivatives have long been known for their antimicrobial properties.[7] Their mechanism of action is often attributed to the disruption of microbial membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilicity of the ester derivatives can enhance their ability to penetrate bacterial cell walls. Studies have shown that the antimicrobial activity is influenced by the nature of the substituents on the aromatic ring.[7]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various benzoate derivatives from the literature. Due to the limited availability of a systematic study on a single series of this compound derivatives, data from closely related compounds are presented to illustrate general structure-activity relationships.

Table 1: In Vitro Anticancer Activity of Benzoate Derivatives

Compound IDStructure/DescriptionCell LineIC₅₀ (µM)Reference
1 Ethyl 4-[(4-methylbenzyl)oxy]benzoateEAC> 1.0 (mg/kg)[3][8]
2 Ethyl 4-[(4-methylbenzyl)oxy]benzoateMCF-7> 1.0 (mg/kg)[3][8]
3 (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivativeHeLa0.89 - 9.63[9]
4 2,5-Dichlorothiophene-3-sulfonamideMDA-MB-2314.62[9]
5 EPB-002 (Ethyl 4-(1-(4-chlorophenyl)-1H-pyrazol-3-yl)benzoate)HCT1166.5[10]
6 EPB-004 (Ethyl 4-(1-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)benzoate)HCT1163.1[10]

Note: EAC refers to Ehrlich ascites carcinoma. Data for compounds 1 and 2 are presented as in vivo growth inhibition at a given dose, not as IC₅₀ values.

Table 2: In Vitro Antimicrobial Activity of Benzoate Derivatives

Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Reference
7 2-hydroxybenzoic acidE. coli O1571000[7]
8 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Va)S. aureus62.5[11]
9 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Va)B. subtilis62.5[11]
10 2-((4-ethylphenoxy)methyl)benzoylthiourea derivative (Vc)C. albicans<15.6[11]
11 2a (phenylthio-ethyl benzoate derivative)C. albicans1.56[12]
12 2a (phenylthio-ethyl benzoate derivative)S. aureus3.125[12]

Experimental Protocols

5.1. General Synthesis of N-Aryl-4-ethylbenzamides

This protocol describes a general method for the synthesis of N-aryl-4-ethylbenzamides from 4-ethylbenzoyl chloride.

  • To a solution of the desired aniline (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) (0.25 M) in an ice bath, add 4-ethylbenzoyl chloride (1.0 equivalent) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

  • Quench the reaction with water and extract the product with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-4-ethylbenzamide.[2]

5.2. In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

5.3. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

6.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Some benzoate-related compounds have been shown to inhibit this pathway.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoate_Derivative Benzoate Derivative Benzoate_Derivative->PI3K Inhibits Benzoate_Derivative->Akt Inhibits Benzoate_Derivative->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzoate derivatives.

6.2. Small Molecule Drug Discovery Workflow

The discovery and development of new drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow for small molecule drug discovery.[14][15][16]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Discovery Hit Discovery (High-Throughput Screening) Target_ID->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 4-ethylbenzoate, a valuable ester intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through Fischer esterification of 4-ethylbenzoic acid with ethanol using a strong acid catalyst. Detailed experimental protocols for both standard reflux and microwave-assisted methods are presented, alongside a summary of key quantitative data and characterization information. Visual diagrams illustrating the reaction mechanism and experimental workflow are included to ensure clarity and reproducibility.

Introduction

Fischer esterification is a classic and widely utilized acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols.[1][2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium is typically shifted towards the products by using an excess of one reactant, usually the less expensive alcohol, or by removing the water formed during the reaction.[2][3] In this application note, we detail the synthesis of ethyl this compound from 4-ethylbenzoic acid and ethanol, with sulfuric acid acting as the catalyst.

Reaction Principle and Mechanism

The Fischer esterification of 4-ethylbenzoic acid proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the oxonium ion to one of the hydroxyl groups is followed by the elimination of a water molecule, a good leaving group. Deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final product, ethyl this compound.

Reaction Scheme:

4-Ethylbenzoic Acid + Ethanol ⇌ Ethyl this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Fischer esterification of 4-ethylbenzoic acid.

ParameterValueReference
Reactants
4-Ethylbenzoic Acid1.0 equivalentAdapted from[1]
Ethanol>4 equivalents (used as solvent)[1][3]
Catalyst
Concentrated Sulfuric AcidCatalytic amount[1][2]
Reaction Conditions
TemperatureReflux (approx. 80-85 °C)[4]
Reaction Time3 - 4 hours[4]
Product Characterization
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Boiling Point~235 °C (for ethyl 4-methylbenzoate)
Density~1.025 g/mL at 25 °C (for ethyl 4-methylbenzoate)
Expected Yield >90%[4]

Experimental Protocols

Materials and Equipment
  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Protocol 1: Standard Reflux Method
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in an excess of anhydrous ethanol (e.g., 100 mL).

    • Carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution while stirring. The addition is exothermic.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

    • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Pour the residue into a separatory funnel containing cold water (e.g., 100 mL).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 50 mL).

    • Combine the organic extracts in the separatory funnel.

  • Purification:

    • Wash the combined organic layer with a 5% sodium bicarbonate solution (e.g., 2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted 4-ethylbenzoic acid. Vent the separatory funnel frequently to release the pressure generated from CO₂ evolution.

    • Wash the organic layer with saturated sodium chloride (brine) solution (e.g., 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude ethyl this compound.

  • Final Purification (Optional):

    • For higher purity, the crude product can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism reactant1 4-Ethylbenzoic Acid protonated_acid Protonated Carboxylic Acid reactant1->protonated_acid reactant2 Ethanol tetrahedral_intermediate Tetrahedral Intermediate reactant2->tetrahedral_intermediate catalyst_in H+ catalyst_in->protonated_acid protonated_acid->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester water Water water_elimination->water product Ethyl this compound protonated_ester->product catalyst_out H+ protonated_ester->catalyst_out

Caption: Fischer Esterification Mechanism

Experimental_Workflow start Start setup Reaction Setup: - 4-Ethylbenzoic Acid - Ethanol - H₂SO₄ start->setup reflux Reflux (3-4 hours) setup->reflux workup Work-up: - Cool - Remove Ethanol - Add Water - Extract with Ether reflux->workup purification Purification: - Wash with NaHCO₃ - Wash with Brine - Dry with Na₂SO₄ workup->purification isolation Isolation: - Filter - Evaporate Solvent purification->isolation product Ethyl this compound isolation->product

Caption: Experimental Workflow

References

Microwave-Assisted Synthesis of 4-Ethylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-ethylbenzoate, an important intermediate in the pharmaceutical and fine chemical industries. Microwave-assisted organic synthesis (MAOS) offers a significant advantage over conventional heating methods by enabling rapid and efficient reactions, often leading to higher yields and purity.[1] This protocol focuses on the Fischer esterification of benzoic acid with ethanol, a classic transformation accelerated dramatically under microwave irradiation.

Reaction Principle and Mechanism

The synthesis of this compound from benzoic acid and ethanol is a Fischer esterification reaction. This acid-catalyzed reaction involves the formation of an ester and water.[2] The equilibrium of the reaction is typically shifted towards the product by using an excess of the alcohol.[2]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzoic acid, enhancing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: Ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ethyl benzoate product and regenerate the acid catalyst.

Data Presentation: Microwave vs. Conventional Heating

Microwave irradiation significantly reduces reaction times and can improve yields compared to traditional reflux heating. The following table summarizes a comparison of the two methods.

MethodCatalystTemperature (°C)Reaction TimeYield (%)Reference
MicrowaveSulfuric Acid1705 minutes97[3]
MicrowaveExpandable Graphite851.5 hours80.1[4]
ConventionalSulfuric Acid851.5 hours68.1[4]

Experimental Protocols

This section details a general protocol for the microwave-assisted synthesis of this compound. This protocol can be adapted and optimized for specific microwave systems and scales.[5]

Materials and Equipment
  • Benzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other suitable catalyst)

  • Microwave reaction vial with a cap

  • Magnetic stir bar

  • Microwave reactor

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure
  • Reagent Preparation: In a designated microwave reaction vial, combine benzoic acid (1.0 mmol, 0.122 g) and absolute ethanol (2.5 mL).[3][5] Add a magnetic stir bar to the vial.[5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.[5]

  • Vessel Sealing: Securely cap the reaction vial.[5]

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature to 170°C and the reaction time to 5 minutes. The microwave power will be automatically modulated to maintain the set temperature.[3][5]

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50°C) before carefully opening it.[5]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Benzoic Acid, Ethanol, Sulfuric Acid) sealing 2. Vessel Sealing reagents->sealing microwave 3. Microwave Irradiation (170°C, 5 min) sealing->microwave cooling 4. Cooling microwave->cooling workup 5. Work-up & Purification (Extraction, Drying, Evaporation) cooling->workup product 6. This compound (Final Product) workup->product

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Fischer Esterification Signaling Pathway

fischer_esterification cluster_reactants Reactants cluster_catalyst Catalyst benzoic_acid Benzoic Acid protonation Protonation of Carbonyl Oxygen benzoic_acid->protonation + H+ ethanol Ethanol nucleophilic_attack Nucleophilic Attack by Ethanol ethanol->nucleophilic_attack h_plus H+ protonation->nucleophilic_attack Activated Carbonyl tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination deprotonation Deprotonation water_elimination->deprotonation - H2O water Water water_elimination->water ethyl_benzoate This compound deprotonation->ethyl_benzoate - H+

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

References

Catalytic Synthesis of 4-Ethylbenzoate: A Detailed Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 4-ethylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The focus is on the comparative analysis of two primary catalytic systems: the conventional Brønsted acid catalyst, sulfuric acid, and modern, greener alternatives, specifically Brønsted acidic ionic liquids.

Introduction

The synthesis of this compound is typically achieved via the Fischer-Speier esterification of 4-ethylbenzoic acid with ethanol. This acid-catalyzed reaction is an equilibrium process, and the choice of catalyst is crucial for achieving high yields and purity under favorable reaction conditions. While sulfuric acid is a traditional and effective catalyst, its corrosive nature and the generation of acidic waste present significant drawbacks. Ionic liquids (ILs), particularly Brønsted acidic ILs, have emerged as promising alternatives, offering advantages such as high catalytic activity, thermal stability, and potential for recyclability.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the esterification of benzoic acid and its derivatives with ethanol. While specific data for this compound is limited in comparative studies, the data for benzoic acid provides a strong proxy for catalyst efficacy.

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Selectivity (%)Reference
Sulfuric Acid (H₂SO₄) HomogeneousCatalytic amountReflux (~78)1-3~75-95 (isolated yield)High[1]
[BMIM][HSO₄] Homogeneous (Ionic Liquid)10 mol%110296.1 (yield)HighN/A
Deep Eutectic Solvent (p-TSA & BTEAC) Homogeneous10 wt%75Not Specified88.4 (conversion)High[2][3]
Expandable Graphite (EG) Heterogeneous8 wt%851.580.1 (yield)High[4]
Amberlyst 15 Heterogeneous (Ion Exchange Resin)10 wt%75Not Specified7.8 (conversion)High[2][3]

Note: Data for [BMIM][HSO₄], Deep Eutectic Solvent, Expandable Graphite, and Amberlyst 15 are for the esterification of benzoic acid with ethanol and serve as a comparative reference.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol details the traditional Fischer esterification of 4-ethylbenzoic acid using concentrated sulfuric acid as the catalyst.

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-ethylbenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle or oil bath. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 1-3 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain crude ethyl this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield pure ethyl this compound.

Protocol 2: Synthesis of this compound using a Brønsted Acidic Ionic Liquid Catalyst

This protocol describes the use of a recyclable Brønsted acidic ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), as the catalyst.

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄])

  • Toluene or other suitable organic solvent for extraction

  • Water

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath with magnetic stirring

  • Condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-ethylbenzoic acid (1.0 equivalent), ethanol (2-3 equivalents), and [BMIM][HSO₄] (e.g., 10 mol%).

  • Reaction: Heat the mixture with stirring at a specified temperature (e.g., 100-120°C). The reaction progress can be monitored by TLC.

  • Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, being less polar than the ionic liquid, will often form a separate layer or can be extracted with a non-polar organic solvent like toluene.

    • Separate the organic layer containing the product.

  • Purification:

    • Wash the organic layer with water to remove any residual ionic liquid.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

  • Catalyst Recycling: The ionic liquid phase can be washed with a solvent like diethyl ether to remove any dissolved organic impurities and then dried under vacuum to remove water, allowing for its reuse in subsequent reactions.

Visualizations

Fischer-Speier Esterification Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 4-Ethylbenzoic Acid + Ethanol Reflux Heating & Stirring Reactants->Reflux Catalyst Acid Catalyst (H₂SO₄ or Ionic Liquid) Catalyst->Reflux Quench Quenching/ Extraction Reflux->Quench Wash Washing Quench->Wash Dry Drying Wash->Dry Purify Purification (Distillation) Dry->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Fischer-Speier Esterification Mechanism (Acid-Catalyzed)

G A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Ethanol A->B 4-Ethylbenzoic Acid + H⁺ C Tetrahedral Intermediate B->C D 3. Proton Transfer C->D E 4. Elimination of Water D->E F Protonated Ester E->F - H₂O G 5. Deprotonation F->G H Ethyl this compound + H₃O⁺ G->H - H⁺

Caption: Reaction mechanism of acid-catalyzed Fischer-Speier esterification.

Logical Relationship of Catalysts

G Catalysts Catalysts for this compound Synthesis Homogeneous Homogeneous Catalysts Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts Catalysts->Heterogeneous Sulfuric_Acid Sulfuric Acid Homogeneous->Sulfuric_Acid Ionic_Liquids Ionic Liquids Homogeneous->Ionic_Liquids Zeolites Zeolites Heterogeneous->Zeolites Ion_Exchange_Resins Ion-Exchange Resins Heterogeneous->Ion_Exchange_Resins

Caption: Classification of catalysts for this compound synthesis.

References

Application Notes and Protocols: 4-Ethylbenzoate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethylbenzoate, a valuable starting material for the preparation of a variety of organic compounds. This document details key transformations of this compound, including hydrolysis, reduction, and hydrazide formation, providing detailed experimental protocols for these reactions. Furthermore, it explores the application of this compound derivatives in the context of drug discovery, with a focus on the inhibition of key signaling pathways implicated in cancer.

Synthetic Transformations of this compound

This compound serves as a versatile scaffold for the synthesis of various derivatives with applications in medicinal chemistry and materials science.[1] The ester functionality can be readily transformed into other key functional groups, such as carboxylic acids, alcohols, and hydrazides, which are valuable intermediates for further synthetic elaborations.

Key Reactions and Products
Starting MaterialReactionProductKey Reagents
Ethyl this compoundAlkaline Hydrolysis4-Ethylbenzoic acidSodium Hydroxide
Ethyl this compoundReduction(4-Ethylphenyl)methanolLithium Aluminum Hydride
Ethyl this compoundHydrazinolysis4-EthylbenzohydrazideHydrazine Hydrate
4-Ethylbenzoic acidAcyl Chloride Formation4-Ethylbenzoyl chlorideThionyl Chloride

Experimental Protocols

The following are representative protocols for key transformations of this compound. These protocols are based on established chemical principles and procedures for similar substrates.[2][3][4]

Protocol 1: Alkaline Hydrolysis of Ethyl this compound to 4-Ethylbenzoic Acid

This protocol describes the saponification of ethyl this compound to yield 4-ethylbenzoic acid.

Materials:

  • Ethyl this compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • pH paper

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of ethyl this compound in 100 mL of ethanol.

  • Add a solution of 10.0 g of sodium hydroxide in 50 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a 500 mL beaker and reduce the volume by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2, as indicated by pH paper.

  • A white precipitate of 4-ethylbenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-ethylbenzoic acid.

  • Dry the crystals in a vacuum oven.

Expected Yield: 85-95%

Protocol 2: Reduction of Ethyl this compound to (4-Ethylphenyl)methanol

This protocol details the reduction of the ester functionality of ethyl this compound to a primary alcohol using a strong reducing agent.[4]

Materials:

  • Ethyl this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3.8 g of lithium aluminum hydride and 150 mL of anhydrous diethyl ether.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Dissolve 17.8 g of ethyl this compound in 50 mL of anhydrous diethyl ether and add this solution dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the flask again to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 10 mL of saturated aqueous sodium sulfate solution.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (4-ethylphenyl)methanol.

  • The product can be further purified by vacuum distillation.

Expected Yield: 80-90%

Protocol 3: Synthesis of 4-Ethylbenzohydrazide from Ethyl this compound

This protocol describes the conversion of ethyl this compound to its corresponding hydrazide.

Materials:

  • Ethyl this compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, place 17.8 g of ethyl this compound and 100 mL of ethanol.

  • Add 15 mL of 80% hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • After cooling to room temperature, a white solid will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude 4-ethylbenzohydrazide from ethanol to obtain the pure product.

  • Dry the crystals under vacuum.

Expected Yield: 75-85%

Application in Drug Development: Targeting Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds in drug discovery, particularly in the development of targeted cancer therapies. For instance, certain 4-amino-3-chloro benzoate ester derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Another study has shown that ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives can act as multi-target inhibitors of cancer cell migration by modulating Bruton's tyrosine kinase (BTK), Raf murine sarcoma viral oncogene homolog B (BRAF), and Focal Adhesion Kinase (FAK).[6]

Logical Workflow for Synthesis of a Potential Kinase Inhibitor

G cluster_synthesis Synthetic Pathway This compound This compound 4-Ethylbenzoic_acid 4-Ethylbenzoic acid This compound->4-Ethylbenzoic_acid Hydrolysis 4-Ethylbenzoyl_chloride 4-Ethylbenzoyl chloride 4-Ethylbenzoic_acid->4-Ethylbenzoyl_chloride Acyl Chloride Formation Amide_Derivative Amide Derivative 4-Ethylbenzoyl_chloride->Amide_Derivative Amidation Final_Compound Final Kinase Inhibitor Amide_Derivative->Final_Compound Further Modification

Caption: Synthetic workflow for a potential kinase inhibitor.

EGFR Signaling Pathway Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the inhibitory action of a hypothetical 4-substituted benzoate derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Inhibitor 4-Substituted Benzoate Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for 4-Ethylbenzoate Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-ethylbenzoate derivatives, specifically focusing on the synthesis of potent leukotriene D4 (LTD4) antagonists. The protocols outlined are based on established synthetic routes for this class of compounds, which are investigated for their potential in treating asthma and other inflammatory conditions.

Application Note 1: Synthesis of Leukotriene D4 (LTD4) Antagonist Precursors

Leukotriene D4 is a potent inflammatory mediator involved in the pathophysiology of asthma and allergic rhinitis. Its effects are mediated through the cysteinyl leukotriene receptor 1 (CysLT1). Antagonists of this receptor, such as Montelukast, are effective therapies. The synthesis of novel LTD4 antagonists often utilizes a benzoic acid moiety as a key structural component. Ethyl 4-(2-hydroxyethyl)benzoate, a derivative of this compound, serves as a critical building block for introducing this functionality.

The general synthetic strategy involves the O-alkylation of ethyl 4-(2-hydroxyethyl)benzoate with a suitable heterocyclic or aromatic methyl halide, followed by saponification of the ethyl ester to yield the final active carboxylic acid. This approach allows for the modular synthesis of a library of potential drug candidates.

Key Intermediate: Ethyl 4-(2-hydroxyethyl)benzoate

Ethyl 4-(2-hydroxyethyl)benzoate is the central starting material for the synthesis of the benzoic acid portion of the target molecule. Its primary alcohol group provides a reactive handle for etherification, while the ethyl ester serves as a protecting group for the carboxylic acid, which is unmasked in the final step of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate - Ethyl 4-(2-hydroxyethyl)benzoate

This protocol describes the synthesis of the key building block, ethyl 4-(2-hydroxyethyl)benzoate, from 4-(2-hydroxyethyl)benzoic acid.

Materials:

  • 4-(2-hydroxyethyl)benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-(2-hydroxyethyl)benzoate as an oil or low-melting solid.

Protocol 2: O-Alkylation with a Naphthalene Derivative

This protocol details the etherification of ethyl 4-(2-hydroxyethyl)benzoate with 2-(bromomethyl)-7-methoxynaphthalene, a common fragment in LTD4 antagonists.

Materials:

  • Ethyl 4-(2-hydroxyethyl)benzoate (1 equivalent)

  • 2-(bromomethyl)-7-methoxynaphthalene (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of ethyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)-7-methoxynaphthalene (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-[2-((7-methoxynaphthalen-2-yl)methoxy)ethyl]benzoate.

Protocol 3: Saponification to the Final Active Compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-[2-((7-methoxynaphthalen-2-yl)methoxy)ethyl]benzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane

Procedure:

  • Dissolve the ethyl ester from Protocol 2 in a mixture of THF and methanol.

  • Add 1 M NaOH solution (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 4-[2-((7-methoxynaphthalen-2-yl)methoxy)ethyl]benzoic acid.

Data Presentation

The following table summarizes the key parameters for the synthesis of a representative LTD4 antagonist.

Step Reaction Key Reagents Solvent Temperature Typical Yield
1Esterification4-(2-hydroxyethyl)benzoic acid, Ethanol, H₂SO₄EthanolReflux85-95%
2O-AlkylationEthyl 4-(2-hydroxyethyl)benzoate, NaH, 2-(bromomethyl)-7-methoxynaphthaleneDMF0 °C to RT70-85%
3SaponificationEthyl ester intermediate, NaOHTHF/MeOH/H₂ORoom Temp.90-98%

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediate Intermediates cluster_final Final Product A 4-(2-hydroxyethyl)benzoic acid P1 Protocol 1: Fischer Esterification A->P1 B Ethanol B->P1 C 2-(bromomethyl)-7- methoxynaphthalene P2 Protocol 2: Williamson Ether Synthesis C->P2 I1 Ethyl 4-(2-hydroxyethyl)benzoate P1->I1 Yield: 85-95% I2 Ethyl 4-[2-((7-methoxynaphthalen-2-yl) methoxy)ethyl]benzoate P2->I2 Yield: 70-85% P3 Protocol 3: Saponification F 4-[2-((7-methoxynaphthalen-2-yl) methoxy)ethyl]benzoic acid (LTD4 Antagonist) P3->F Yield: 90-98% I1->P2 I2->P3

Caption: Synthetic workflow for a potent LTD4 antagonist.

Mechanism of Action: LTD4 Antagonism

G cluster_pathway Cellular Signaling Pathway cluster_drug Drug Intervention LTD4 Leukotriene D4 (LTD4) Receptor CysLT1 Receptor LTD4->Receptor binds PLC Phospholipase C Activation Receptor->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Response Pathophysiological Responses: - Bronchoconstriction - Inflammation - Mucus Secretion Ca->Response Antagonist LTD4 Antagonist (e.g., synthesized compound) Antagonist->Receptor blocks

Caption: Mechanism of action of LTD4 receptor antagonists.

Application Notes and Protocols for 4-Ethylbenzoate in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific fragrance profile and detailed application of 4-Ethylbenzoate is limited. The following application notes and protocols are based on the well-documented characteristics of the closely related parent compound, Ethyl Benzoate, and are intended to serve as a comprehensive guide for research and development.

Introduction

This compound (ethyl this compound) is an aromatic ester that, like its parent compound ethyl benzoate, is anticipated to possess a pleasant, fruity-floral aroma.[1][2][3][4][5][6] Ethyl benzoate is utilized in the fragrance industry to impart sweet, fruity, and floral notes to a variety of products, including perfumes, cosmetics, and personal care items.[1][6] It is valued for its ability to act as a floral amplifier and to add complexity to fragrance compositions.[2] These application notes provide a framework for the evaluation and use of this compound as a novel fragrance ingredient.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and the well-documented properties of Ethyl Benzoate are presented below for comparison.

PropertyEthyl this compoundEthyl Benzoate
Synonyms 4-Ethylbenzoic acid, ethyl esterBenzoic acid, ethyl ester; Benzoic ether
CAS Number 36207-13-3[7]93-89-0[1]
Molecular Formula C₁₁H₁₄O₂[7]C₉H₁₀O₂[1]
Molecular Weight 178.23 g/mol [7]150.17 g/mol [1]
Appearance -Colorless liquid[1][4]
Odor Profile -Sweet, fruity, floral, with notes of grape and black currant.[2][3]
Boiling Point -211-213 °C[1]
Melting Point --34 °C[6]
Solubility -Soluble in alcohol and most organic solvents; slightly soluble in water.[1]
Olfactory Profile and Applications in Perfumery

Based on the profile of ethyl benzoate, this compound is expected to contribute a sweet, fruity, and potentially slightly spicy or balsamic character to fragrance compositions.

Potential Applications:

  • Floral Accords: To enhance and provide lift to floral compositions, particularly in ylang-ylang, tuberose, and carnation bases.[2][3]

  • Fruity Accords: To build and anchor berry and grape notes.[2][4]

  • Oriental and Leather Accords: To add a syrupy complexity and soften balsamic facets.[2]

  • Fixative: Due to its anticipated lower volatility compared to smaller esters, it may serve as a mid-to-base note fixative.[4]

Recommended Usage Levels

For ethyl benzoate, typical usage levels in perfume compounds range from 0.5% to 10%.[3][4] It is recommended to start with low concentrations of this compound and incrementally increase to achieve the desired olfactory effect.

Safety and Regulatory Information

A comprehensive safety assessment of this compound is required prior to its use in consumer products. The safety profile of ethyl benzoate provides a useful reference.

Safety EndpointEthyl Benzoate
Skin Irritation Causes skin irritation.[8]
Eye Irritation Causes serious eye irritation.[8]
Sensitization Not classified as a skin sensitizer.
Toxicity Low acute toxicity.

Regulatory Compliance: All fragrance ingredients must comply with the standards set by the International Fragrance Association (IFRA) and other relevant regulatory bodies.[9]

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and confirm its chemical identity.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the this compound sample in a suitable solvent such as ethanol or dichloromethane.

  • Internal Standard: Add an internal standard (e.g., a known concentration of a non-interfering alkane) to the sample solution for quantitative analysis.

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless injector, 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

    • Calculate the purity of the sample based on the peak area relative to the internal standard and any identified impurities.

Protocol 2: Sensory Evaluation of Olfactory Profile

Objective: To characterize the odor profile of this compound.

Methodology:

  • Panelist Selection: Recruit a panel of trained sensory assessors or individuals with experience in fragrance evaluation.[10][11]

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., ethanol or dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.

  • Evaluation Procedure:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in a well-ventilated, odor-free environment.[10]

    • Panelists should evaluate the odor at different time points (top note, middle note, and base note) and record their perceptions using a standardized questionnaire with descriptive terms.[12]

    • Include known fragrance ingredients as references to help anchor the panelists' descriptions.

  • Data Analysis: Compile the descriptive terms used by the panelists to create a comprehensive olfactory profile of this compound.

Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the general mechanism by which an odorant molecule, such as this compound, is perceived by the olfactory system.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium Odorant Odorant (e.g., this compound) OR Odorant Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Neuron Olfactory Sensory Neuron Depolarization->Neuron Signal Signal to Brain Neuron->Signal Fragrance_Safety_Workflow cluster_assessment Fragrance Ingredient Safety Assessment Start New Fragrance Ingredient (e.g., this compound) Lit_Review Literature Review & Existing Data Analysis Start->Lit_Review In_Silico In Silico Toxicity Prediction (QSAR) Start->In_Silico In_Vitro In Vitro Testing (e.g., Skin Irritation, Genotoxicity) Lit_Review->In_Vitro In_Silico->In_Vitro Exposure Exposure Assessment (Volume of Use) In_Vitro->Exposure Risk_Assess Risk Assessment Exposure->Risk_Assess Decision Decision on Further Testing Risk_Assess->Decision Human_Testing Human Testing (e.g., Patch Testing) Decision->Human_Testing If necessary Regulatory Regulatory Submission (e.g., IFRA) Decision->Regulatory Sufficient data Human_Testing->Regulatory Approved Approved for Use Regulatory->Approved Not_Approved Not Approved / Restricted Regulatory->Not_Approved

References

Application Notes and Protocols for 4-Ethylbenzoate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific use of 4-Ethylbenzoate (CAS: 36207-13-3) as a food flavoring agent, including its FEMA GRAS status, detailed flavor profile, odor threshold, and typical use levels in food products, is limited. The following application notes and protocols are based on general principles for aromatic esters and data available for structurally related compounds. Researchers and developers should perform their own evaluations to determine the suitability and safety of this compound for their specific applications.

Application Notes

Introduction

This compound, also known as ethyl this compound, is an aromatic ester with the chemical formula C₁₁H₁₄O₂. While not as commonly cited as other alkyl benzoates like ethyl benzoate, its structure suggests potential for use as a flavoring agent in the food industry. Aromatic esters are well-known for their fruity and floral notes, and this compound is described as having a fruity odor[1]. Its application would likely be in creating or enhancing fruit-like flavors in various food and beverage products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in different food matrices and during processing.

PropertyValueReference
Chemical Name Ethyl this compound[2]
CAS Number 36207-13-3[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₄O₂[3][5][7]
Molecular Weight 178.23 g/mol [1][3][5][7]
Appearance Colorless liquid[1]
Boiling Point 129-130 °C @ 15 Torr[1]
Flash Point 112.4 °C[1][3]
Density 1.008 g/cm³ (Predicted)[3]
LogP 3.72 (Predicted)[1]
Solubility Insoluble in water; soluble in organic solvents.
Flavor Profile (Anticipated)

Based on its chemical structure as an ethyl ester of a substituted benzoic acid, the flavor profile of this compound is anticipated to be fruity, possibly with floral and sweet undertones. It may contribute notes reminiscent of berries, cherries, or grapes, similar to other benzoates used in flavoring[8]. Sensory evaluation is required to determine its precise flavor characteristics and potential applications.

Regulatory Status

As of the latest search, a specific FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) status for this compound (CAS 36207-13-3) has not been identified in publicly accessible databases[9]. Similarly, it is not explicitly listed in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database or the EU's list of approved flavouring substances[10][11][12]. Users must ensure regulatory compliance within their specific region before any food application.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from 4-ethylbenzoic acid and ethanol using an acid catalyst.

Objective: To synthesize ethyl this compound via Fischer esterification.

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of anhydrous ethanol (e.g., 3-5 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5% of the acid's weight) to the mixture while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Water

    • 5% Sodium bicarbonate solution (to remove unreacted acid)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl this compound.

  • Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Mix 4-Ethylbenzoic Acid and Ethanol B Add H₂SO₄ Catalyst A->B C Reflux for 2-4 hours B->C D Remove Excess Ethanol C->D E Dissolve in Organic Solvent D->E F Wash with NaHCO₃ and Brine E->F G Dry with MgSO₄ F->G H Filter and Concentrate G->H I Vacuum Distillation H->I J J I->J Pure this compound

Figure 1: Synthesis workflow for this compound.
Sensory Evaluation Protocol: Triangle Test

This protocol determines if a sensory difference is perceptible between two samples, such as a control product and a product containing this compound.

Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Control food/beverage product

  • Test food/beverage product with a specific concentration of this compound

  • Sensory evaluation booths with controlled lighting and temperature

  • Randomly coded sample cups

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Panelist Selection: Recruit and screen 20-30 panelists for sensory acuity.

  • Sample Preparation: Prepare a batch of the control product and a batch of the test product with a predetermined concentration of this compound.

  • Sample Presentation: For each panelist, present three coded samples: two are identical (either both control or both test) and one is different. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample. Panelists must make a choice.

  • Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant (e.g., at p < 0.05).

Sensory_Evaluation_Workflow A Prepare Control (A) and Test (B) Samples B Present Randomized Sets (e.g., AAB, ABA, BAA) A->B C Panelists Identify the 'Odd' Sample B->C D Tally Correct Identifications C->D E Statistical Analysis (Triangle Test Table) D->E F Significant Difference? E->F G Perceptible Difference F->G Yes H No Perceptible Difference F->H No

Figure 2: Workflow for Triangle Test sensory evaluation.
Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in a liquid food matrix (e.g., a beverage). Method validation is crucial before routine use.

Objective: To quantify the concentration of this compound in a liquid food sample.

Materials:

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Sample vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Degas carbonated samples.

    • Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial. Dilute with the mobile phase if the concentration is expected to be high.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • UV Detection: Wavelength of maximum absorbance (to be determined by scanning the UV spectrum of the standard, likely around 230-240 nm)

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Calibration Standards C Inject Standards A->C B Prepare Sample (Filter/Dilute) B->C E Inject Sample B->E D Generate Calibration Curve C->D G Calculate Concentration from Calibration Curve D->G F Identify and Integrate Peak E->F F->G H H G->H Result

Figure 3: HPLC quantification workflow.
Stability Testing Protocol

This protocol provides a framework for assessing the stability of this compound in a food product under various storage conditions, following ICH guidelines principles.

Objective: To evaluate the stability of this compound in a food product over time under different temperature and humidity conditions.

Materials:

  • Food product containing a known concentration of this compound

  • Environmental chambers set to desired storage conditions

  • Validated stability-indicating analytical method (e.g., HPLC as described above)

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the food product containing this compound. Package the product in its intended commercial packaging.

  • Storage Conditions: Place samples in environmental chambers under the following conditions (based on ICH guidelines):

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Analysis: At each time point, withdraw samples from each storage condition and analyze for the concentration of this compound using a validated stability-indicating analytical method. Also, evaluate sensory properties and physical appearance.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Determine the degradation rate and predict the shelf life of the product with respect to the flavor component.

Stability_Testing_Workflow A Prepare and Package Product with this compound B Place in Storage Conditions (Long-term and Accelerated) A->B C Withdraw Samples at Scheduled Time Points B->C D Analyze Samples: - Chemical (HPLC) - Sensory - Physical C->D E Plot Concentration vs. Time D->E F Determine Degradation Rate and Shelf Life E->F G Stability Report F->G

Figure 4: Stability testing workflow.

References

Application Note and Protocol: Laboratory-Scale Synthesis of Ethyl 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-ethylbenzoate is an ester commonly utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. This document provides a detailed protocol for the preparation of ethyl this compound through the Fischer esterification of 4-ethylbenzoic acid with ethanol, utilizing a strong acid catalyst. The Fischer esterification is a reliable and well-established method for producing esters.[1][2][3][4] The reaction is an equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[3][4][5] To drive the reaction towards the product, an excess of the alcohol is typically employed.[1][2][3]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of ethyl this compound via Fischer esterification.

ParameterValue
Reactants
4-Ethylbenzoic Acid10 mmol
Ethanol70 mmol
Catalyst
Concentrated Sulfuric Acid1-2 mL
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)
Reaction Time2-4 hours
Work-up & Purification
Diethyl Ether (for extraction)35 mL
5% Sodium Bicarbonate Solution2 x 25 mL
Yield
Expected Yield of Ethyl this compound>80%

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of ethyl this compound.

Materials:

  • 4-Ethylbenzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

Procedure:

  • Reaction Setup: a. In a 100 mL round-bottom flask, combine 1.50 g (10 mmol) of 4-ethylbenzoic acid and 40 mL of absolute ethanol. b. Add a few boiling chips to the flask. c. While gently swirling the flask, carefully add 1.5 mL of concentrated sulfuric acid dropwise.[5][6][7] The addition is exothermic and will cause the mixture to warm. d. Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.

  • Reaction: a. Heat the reaction mixture to a gentle reflux using a heating mantle or an oil bath. b. Continue heating under reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[8]

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Transfer the cooled mixture to a 250 mL separatory funnel. c. Add 60 mL of cold water to the separatory funnel. d. Add 35 mL of diethyl ether to the separatory funnel to extract the ester.[5][6] e. Stopper the funnel and shake gently, venting frequently to release any pressure. f. Allow the layers to separate, and then drain the lower aqueous layer. g. Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and remove any unreacted 4-ethylbenzoic acid.[5] Carbon dioxide gas will evolve, so shake carefully and vent frequently.[5] h. Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution to remove residual water. i. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Solvent Removal: a. Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate and swirling the flask.[1] The drying agent should no longer clump together when the solution is dry. b. Decant or filter the dried organic solution into a pre-weighed round-bottom flask. c. Remove the diethyl ether using a rotary evaporator to yield the crude ethyl this compound.

  • Purification (Optional): a. For higher purity, the crude product can be purified by vacuum distillation.

Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 4-Ethylbenzoic Acid and Ethanol B Add Concentrated H₂SO₄ A->B C Heat under Reflux B->C D Cool and Quench with Water C->D Reaction Complete E Extract with Diethyl Ether D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with Na₂SO₄ G->H I Evaporate Solvent H->I J Pure Ethyl this compound I->J

Caption: Experimental workflow for the synthesis of Ethyl this compound.

References

Analytical methods for the quantification of 4-Ethylbenzoate (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of 4-Ethylbenzoate

These application notes provide detailed methodologies for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This note describes a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is suitable for various sample matrices and provides excellent accuracy, precision, and sensitivity. A C18 column is used for separation with a UV detector for quantification.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • This compound reference standard

  • Phosphoric acid (optional, for mobile phase modification)[1]

1.2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v or 50:50 v/v) is commonly used.[1][2] The mobile phase should be degassed before use. For improved peak shape, a small amount of phosphoric acid can be added.[1]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).[2]

1.3. Sample Preparation:

  • Liquid Samples: Accurately weigh a portion of the sample, dissolve it in a suitable solvent like methanol or acetonitrile, and dilute to a known volume.[1]

  • Solid or Semi-Solid Samples: Accurately weigh the sample and extract this compound using a suitable solvent such as methanol, potentially using sonication or vortexing to aid extraction. Centrifuge the mixture to remove insoluble materials and dilute the supernatant with the mobile phase.[2]

  • All final sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1][2]

1.4. Chromatographic Conditions: A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
ColumnC18 reverse-phase (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)[1]
Flow Rate1.0 mL/min[1][2]
Injection Volume10 µL[1][2]
Column Temperature30°C or 40°C[1][2]
DetectionUV at approximately 230 nm or 235 nm[1][2]

1.5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.999 indicates good linearity.[2]

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary (HPLC):

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[2]
Limit of Detection (LOD)~0.255 µg/mL[2]
Limit of Quantitation (LOQ)~0.849 µg/mL[2]
Accuracy (% Recovery)98 - 102%[1]
Precision (%RSD)< 2% (Repeatability)[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note details a GC-MS method for the sensitive and selective quantification of this compound. This method is particularly useful for analyzing trace levels of the compound in complex matrices due to the high specificity of mass spectrometric detection.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • GC-MS system with an electron impact (EI) ionization source

  • Non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Extraction solvents (e.g., dichloromethane, ethyl acetate, hexane)[1]

  • This compound reference standard

  • Internal standard (optional, for improved accuracy)[1]

2.2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving 100 mg of this compound reference standard in 100 mL of a suitable solvent like dichloromethane.

  • Working Standard Solutions: Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

2.3. Sample Preparation:

  • Liquid Samples: Direct injection may be possible after dilution with a suitable solvent like dichloromethane.[1]

  • Solid or Semi-Solid Samples: Homogenize the sample and perform a solvent extraction with a non-polar solvent such as ethyl acetate or hexane.[1]

  • Extraction and Cleanup: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for sample cleanup and concentration.[1] An internal standard can be added before extraction to improve quantitative accuracy.[1]

2.4. GC-MS Conditions: The following table summarizes the GC-MS conditions.

ParameterCondition
ColumnNon-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane)[1]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)[1]
Injector Temperature250°C[1]
Oven Temperature ProgramStart at a low temperature (e.g., 60°C), hold, then ramp up to a higher temperature (e.g., 280°C)[1]
Ionization ModeElectron Impact (EI)[1]
MS DetectionSelected Ion Monitoring (SIM) for characteristic ions of this compound (e.g., m/z 105, 150, 77)[1]

2.5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard (if used) against the concentration of the working standards.

  • Use linear regression to determine the concentration of this compound in the prepared samples.

Quantitative Data Summary (GC-MS):

ParameterTypical ValueReference
Linearity (r²)≥ 0.999[1]
Limit of Detection (LOD)Very Low (pg/mL range)[1]
Limit of Quantitation (LOQ)Very Low (pg/mL range)[1]
Accuracy (% Recovery)95 - 105%[1]
Precision (%RSD)< 5% (Repeatability)[1]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve/Extract in Solvent Sample->Dissolve Standard This compound Standard Standard->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~230 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: HPLC analysis workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Solvent Extraction (LLE/SPE) Sample->Extract Standard This compound Standard Standard->Extract Concentrate Concentrate/Reconstitute Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound quantification.

References

Application Notes and Protocols: The Role of 4-Ethylbenzoate Derivatives in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esters of benzoic acid are fundamental building blocks in the synthesis of thermotropic liquid crystals, particularly those with a calamitic (rod-like) molecular structure. These compounds are valued for their chemical stability and the ease with which their molecular structure can be modified to fine-tune the mesomorphic properties, such as the nematic and smectic phases, which are crucial for applications in liquid crystal displays (LCDs) and other optoelectronic devices.[1][2] 4-Ethylbenzoate and its derivatives, featuring a terminal ethyl group, can be incorporated into the rigid core of a mesogen. The alkyl chain influences the melting point and the breadth of the liquid crystalline range.[3][4] This document provides a comprehensive overview of the synthesis and characterization of liquid crystals derived from benzoate structures, with a focus on the methodologies applicable to this compound derivatives.

General Synthesis Strategy

The synthesis of calamitic liquid crystals based on a benzoate core typically involves the formation of ester linkages between different aromatic units. A common strategy is the esterification of a substituted benzoic acid with a substituted phenol. In the context of incorporating a this compound moiety, a plausible synthetic route involves the preparation of a 4-substituted benzoic acid or phenol which is then coupled with another aromatic core.

A representative synthesis involves the reaction of a 4-alkoxybenzoic acid with a substituted phenol, or the reaction of a 4-hydroxybenzoic acid ester with an acyl chloride. The terminal groups on these aromatic rings are critical for inducing and controlling the liquid crystalline phases.

Experimental Protocols

The following protocols are generalized from common synthetic procedures for benzoate-based liquid crystals and can be adapted for specific target molecules incorporating a this compound-like core.

Protocol 1: Synthesis of 4-(4'-n-alkoxybenzoyloxy)benzoic acid

This intermediate is a key component in the synthesis of many benzoate-based liquid crystals.

Materials:

  • Ethyl 4-hydroxybenzoate

  • 1-Bromoalkane (e.g., 1-bromododecane)

  • Potassium carbonate (K₂CO₃)

  • 2-Butanone (MEK)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve ethyl 4-hydroxybenzoate (1 eq.) in 2-butanone. Add anhydrous potassium carbonate (1.5 eq.) and the desired 1-bromoalkane (1.1 eq.). Reflux the mixture with stirring for 24 hours.[2]

  • Work-up and Purification (Alkylation): After cooling, filter the mixture to remove the potassium salts. Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the crude product from ethanol to yield ethyl 4-(n-alkoxy)benzoate.

  • Hydrolysis: Dissolve the purified ethyl 4-(n-alkoxy)benzoate (1 eq.) in ethanol. Add a 10 N aqueous solution of sodium hydroxide (2 eq.) and reflux the mixture for 12 hours.[2]

  • Acidification and Isolation: Cool the reaction mixture and pour it into ice-cold water. Acidify with concentrated HCl until a white precipitate forms. Filter the precipitate, wash thoroughly with water, and dry to obtain 4-(n-alkoxy)benzoic acid.

Protocol 2: Esterification to form a Three-Ring Benzoate Liquid Crystal

This protocol describes the coupling of the previously synthesized acid with a substituted phenol to form the final liquid crystal molecule.

Materials:

  • 4-(4'-n-alkoxybenzoyloxy)benzoic acid (from Protocol 1)

  • 4-Benzyloxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(4'-n-alkoxybenzoyloxy)benzoic acid (1 eq.), 4-benzyloxyphenol (1 eq.), and DMAP (0.1 eq.) in dry dichloromethane.[2]

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq.) in dichloromethane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.[2]

  • Work-up and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Final Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure liquid crystal.

Characterization

The synthesized compounds are typically characterized by the following methods:

  • FTIR and NMR Spectroscopy: To confirm the molecular structure and the presence of characteristic functional groups (e.g., C=O stretch of the ester at ~1725 cm⁻¹).[5]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[6]

  • Polarizing Optical Microscopy (POM): To observe the textures of the different liquid crystalline phases (e.g., nematic, smectic) and confirm the transition temperatures observed by DSC.[6]

Quantitative Data

The following tables summarize representative phase transition data for various benzoate-based liquid crystals, illustrating the effect of alkyl chain length on the mesomorphic properties.

Table 1: Phase Transition Temperatures of Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates [6]

CompoundAlkyl Chain (n)TransitionTemperature (°C)
2a4Cr → Sm80
Sm → I86
2b5Cr → Sm89
Sm → I91
2f10Cr → Sm90
Sm → I104

Cr = Crystalline, Sm = Smectic, I = Isotropic

Table 2: Phase Transition Temperatures of Methyl and Ethyl 4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates [3]

SeriesAlkyl Chain (n)Phase Transitions (°C)
Methyl8Cr 118 N 123 I
9Cr 115 N 121 I
Ethyl7Cr 99 SmA 108 N 126 I
8Cr 98 SmA 115 N 124 I

Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic

Visualizations

Diagram 1: General Synthesis Workflow for Benzoate-Based Liquid Crystals

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product cluster_analysis Characterization A 4-Hydroxybenzoic Acid Derivative S1 Alkylation A->S1 B Alkyl Halide B->S1 C Substituted Phenol S3 Esterification (Coupling) C->S3 Route 1 D Substituted Benzoic Acid D->S3 Route 2 I1 Alkoxy Benzoate Ester S1->I1 S2 Hydrolysis I2 Alkoxy Benzoic Acid S2->I2 P Final Liquid Crystal S3->P I1->S2 I2->S3 An1 Spectroscopy (FTIR, NMR) P->An1 An2 Thermal Analysis (DSC) P->An2 An3 Microscopy (POM) P->An3 G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_lc Liquid Crystal Behavior Core Rigid Core (e.g., Phenyl Benzoate) Aniso Anisotropy Core->Aniso Polar Polarizability Core->Polar Chain Terminal Alkyl Chain (e.g., from this compound) Flex Molecular Flexibility Chain->Flex Link Linking Group (e.g., -COO-, -N=N-) Link->Aniso Link->Polar Phase Mesophase Type (Nematic, Smectic) Aniso->Phase Polar->Phase Temp Transition Temperatures Flex->Temp Range Mesophase Range Flex->Range Temp->Range

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethylbenzoate, with a focus on improving reaction yield through the Fischer-Speier esterification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid (4-ethylbenzoic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[2][3] It is a classic, reversible reaction widely used for its simplicity and the use of readily available reagents.[4][5]

Q2: My reaction yield is consistently low. What is the primary reason for this?

A2: The primary reason for low yields in Fischer esterification is the reversible nature of the reaction.[4][6] The reaction between 4-ethylbenzoic acid and ethanol establishes an equilibrium with the products, this compound and water.[7][8] To achieve a high yield, this equilibrium must be actively shifted towards the product side.[9]

Q3: How can I shift the reaction equilibrium to improve the yield of this compound?

A3: There are two main strategies to drive the equilibrium forward based on Le Châtelier's Principle:

  • Use an Excess of a Reactant: Typically, a large excess of the alcohol (ethanol) is used.[7][10] Since ethanol often serves as the solvent, using it in excess is a practical and cost-effective way to push the reaction toward the ester.[11][12] A study found that increasing from a 1:1 ratio of acid to alcohol to a 10:1 ratio could increase the yield from 65% to 97%.[7]

  • Remove Water as it Forms: Removing the water byproduct from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring.[6] This can be accomplished using a Dean-Stark apparatus, often with a solvent like toluene that forms an azeotrope with water, or by using drying agents.[7][8][11]

Q4: What are the most effective catalysts for this synthesis?

A4: Strong Brønsted acids are the most common catalysts.[8] Concentrated sulfuric acid (H₂SO₄) is frequently used because it acts as both a catalyst and a dehydrating agent.[2][13] Other effective catalysts include p-toluenesulfonic acid (p-TsOH) and various Lewis acids.[1][7] For more specialized applications, heterogeneous catalysts like acidic cation-exchange resins (e.g., Amberlyst) or modified zeolites have also been successfully employed.[14][15]

Q5: What are potential side reactions during the synthesis of this compound?

A5: The primary side reaction of concern is the acid-catalyzed dehydration of the alcohol (ethanol) to form diethyl ether, especially at higher temperatures.[16] While tertiary alcohols are more prone to elimination to form alkenes, this is not a significant issue with a primary alcohol like ethanol.[1]

Q6: How should I properly work up the reaction to isolate the pure ester?

A6: A thorough work-up procedure is critical. After cooling the reaction, the mixture should be diluted with an organic solvent (like diethyl ether) and washed with a mild base, such as a 5% sodium bicarbonate or sodium carbonate solution.[11][13] This step neutralizes the strong acid catalyst and removes any unreacted 4-ethylbenzoic acid by converting it to its water-soluble salt.[13][17] Subsequent washes with water and brine remove water-soluble impurities before the organic layer is dried over an anhydrous salt like sodium sulfate.[13][18]

Troubleshooting Guide

Problem: The reaction is not proceeding, or the yield is extremely low.

  • Possible Cause 1: Inactive Catalyst. The acid catalyst may be old or have absorbed moisture from the air, reducing its effectiveness.

    • Solution: Use a fresh, unopened container of concentrated sulfuric acid or p-toluenesulfonic acid. Ensure all glassware is thoroughly dried before starting the reaction.

  • Possible Cause 2: Insufficient Heat. The reaction requires heating to overcome the activation energy barrier.[2]

    • Solution: Ensure the reaction mixture is heated to reflux temperature, which is typically the boiling point of the excess alcohol being used as the solvent.[11] For ethanol, this is approximately 78°C.

  • Possible Cause 3: Insufficient Reaction Time. Esterification reactions can be slow to reach equilibrium.[6]

    • Solution: Allow the reaction to reflux for an adequate amount of time, typically ranging from 2 to 8 hours.[14][18][19] Monitor the reaction's progress using thin-layer chromatography (TLC) to determine when it has reached completion.

Problem: The final product is contaminated with the starting 4-ethylbenzoic acid.

  • Possible Cause 1: Incomplete Reaction. The reaction did not reach equilibrium, or the equilibrium was not sufficiently shifted towards the products.

    • Solution: Increase the reflux time or increase the molar ratio of ethanol to 4-ethylbenzoic acid.[7][10] Consider implementing a method to remove water during the reaction, such as a Dean-Stark trap.[7][8]

  • Possible Cause 2: Inefficient Work-up. The basic wash was not sufficient to remove all the unreacted carboxylic acid.

    • Solution: Perform multiple washes with sodium bicarbonate solution.[13] After each wash, test the pH of the aqueous layer to ensure it is basic, which confirms that the acidic components have been neutralized and removed from the organic layer.[17]

Problem: An emulsion forms during the aqueous work-up, making layer separation difficult.

  • Possible Cause: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. If an emulsion has already formed, adding a saturated sodium chloride solution (brine) can help break it by increasing the ionic strength of the aqueous phase.[18]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Ethanol:Benzoic Acid) Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
1:1 Acid Catalyst Reflux Equilibrium ~65% [7]
5:1 Expandable Graphite 85 1.5 80.1% [20]
10:1 Acid Catalyst Reflux Equilibrium ~97% [7]

| 35:1 | H-HEU-M Zeolite | 80 | 2 | 67% |[14] |

Table 2: Influence of Catalyst and Conditions on Yield

Reactant Catalyst (wt%) Temperature (°C) Time (h) Yield (%) Reference
4-Methylbenzoic Acid p-TsOH (3.7 mol%) 50-70 1-8 ~95% [18]
Benzoic Acid H₂SO₄ (3 mL) Reflux 4 High [13]
Benzoic Acid Expandable Graphite (8%) 85 1.5 80.1% [20]

| 4-Nitrobenzoic Acid | H-MOR Zeolite | 80 | 6 | ~55% |[14] |

Experimental Protocols

Standard Protocol for Fischer Esterification of 4-Ethylbenzoic Acid

This protocol is a representative method for a laboratory-scale synthesis.

Materials:

  • 4-ethylbenzoic acid

  • Absolute Ethanol (used in excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl Acetate)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-ethylbenzoic acid and a significant excess of absolute ethanol (e.g., a 5:1 to 10:1 molar ratio). Add a magnetic stir bar.[7][21]

  • Catalyst Addition: While gently swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~3-5% of the total volume).[13]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[11] Continue refluxing for 4-6 hours. The progress can be monitored by TLC.[18][19]

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[18]

  • Extraction and Neutralization: Transfer the residue to a separatory funnel. Dilute the residue with diethyl ether. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the sulfuric acid and remove unreacted 4-ethylbenzoic acid.[13] Vent the funnel frequently as CO₂ gas will evolve. Repeat the wash until the aqueous layer is no longer acidic.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.[18]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[13]

  • Purification: Decant or filter the dried solution to remove the drying agent. Remove the diethyl ether solvent via rotary evaporation. The remaining liquid is crude this compound. For high purity, the product can be purified by vacuum distillation.[13][21]

Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_products Products Reactants 4-Ethylbenzoic Acid + Ethanol + H+ (Catalyst) Protonation 1. Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst adds H+ ActivatedCarbonyl Activated Carbonyl (More Electrophilic) Protonation->ActivatedCarbonyl NucleophilicAttack 2. Nucleophilic Attack by Ethanol ActivatedCarbonyl->NucleophilicAttack Alcohol attacks TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer 3. Proton Transfer TetrahedralIntermediate->ProtonTransfer GoodLeavingGroup Intermediate with -OH2+ (Good Leaving Group) ProtonTransfer->GoodLeavingGroup Elimination 4. Elimination of Water GoodLeavingGroup->Elimination H2O leaves ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation Catalyst is regenerated Products This compound + Water + H+ (Catalyst Regenerated) Deprotonation->Products

Caption: The mechanism of Fischer esterification involves five key steps.

Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Reaction Setup Combine Acid, Excess Ethanol, and Catalyst (H₂SO₄) B 2. Reflux Heat mixture for 4-6 hours A->B C 3. Cool & Concentrate Cool to room temp, remove excess ethanol via rotovap B->C D 4. Extraction & Neutralization Dilute with ether, wash with NaHCO₃ solution C->D E 5. Washing Wash with water, then brine D->E F 6. Drying Dry organic layer over anhydrous Na₂SO₄ E->F G 7. Purification Filter, remove solvent, and perform vacuum distillation F->G H Final Product Pure this compound G->H

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting_Yield Troubleshooting Logic for Low Yield Start Low Yield Observed? TLC TLC shows mostly starting material? Start->TLC Yes AcidContam Final product contains 4-ethylbenzoic acid? Start->AcidContam No Sol_Time SOLUTION: Increase reflux time. Monitor with TLC. TLC->Sol_Time Yes Sol_Excess SOLUTION: Increase molar excess of ethanol. TLC->Sol_Excess Yes Sol_Water SOLUTION: Use a Dean-Stark trap to remove water. TLC->Sol_Water Yes Sol_Catalyst SOLUTION: Use fresh acid catalyst. Ensure dry glassware. TLC->Sol_Catalyst Yes Sol_Wash SOLUTION: Perform more thorough washes with NaHCO₃ solution. Check pH of aqueous layer. AcidContam->Sol_Wash Yes Success Yield Improved Sol_Time->Success Sol_Excess->Success Sol_Water->Success Sol_Wash->Success Sol_Catalyst->Success

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Ethyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 4-aminobenzoate, a key active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for ethyl 4-aminobenzoate?

A1: The two most common methods for synthesizing ethyl 4-aminobenzoate are the Fischer esterification of 4-aminobenzoic acid with ethanol and the reduction of ethyl 4-nitrobenzoate.[1]

Q2: My Fischer esterification reaction is giving a very low yield. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To favor product formation, a large excess of the alcohol (ethanol) is typically used.[3] Another common issue is the protonation of the amino group on the 4-aminobenzoic acid by the acid catalyst, which deactivates the starting material.[3] Inadequate reaction time or temperature can also lead to incomplete conversion.

Q3: I've observed an unexpected color in my reaction mixture during the synthesis. Should I be concerned?

A3: A change in color, particularly the formation of a brown or off-white precipitate, can indicate side reactions or impurities.[4] For instance, in the reduction of ethyl 4-nitrobenzoate, incomplete reduction can lead to the formation of colored intermediates like nitroso and azo compounds.[5] It is advisable to monitor the reaction by thin-layer chromatography (TLC) to assess the purity and identify any byproducts.

Q4: How can I purify the crude ethyl 4-aminobenzoate?

A4: The most common purification techniques are recrystallization and acid-base extraction. Recrystallization from a suitable solvent system, such as ethanol/water, can effectively remove impurities. Acid-base extraction is useful for separating the basic ethyl 4-aminobenzoate from any unreacted acidic starting material (4-aminobenzoic acid) or neutral byproducts.

Q5: What are some environmentally friendly alternatives for the reduction of ethyl 4-nitrobenzoate?

A5: Traditional reducing agents like tin or zinc in acidic media can generate significant waste.[6] A greener alternative is the use of indium powder in the presence of ammonium chloride in an ethanol/water mixture.[6] This method is selective for the nitro group reduction and avoids harsh acidic conditions.[6] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another option, though it requires careful handling of hydrogen gas.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ethyl 4-aminobenzoate.

Issue Potential Cause(s) Recommended Action(s)
Fischer Esterification: Low Product Yield - Insufficient excess of ethanol.[3]- Reaction has not reached equilibrium.[2]- Deactivation of starting material by acid catalyst.[3]- Loss of product during workup.- Use a larger excess of absolute ethanol.- Increase the reflux time and monitor the reaction by TLC.- Ensure slow, careful addition of the acid catalyst.- Optimize the neutralization and filtration steps to minimize product loss.
Fischer Esterification: Presence of Unreacted Starting Material - Incomplete reaction.[8]- Insufficient catalyst.- Extend the reaction time or increase the reaction temperature.- Ensure the appropriate molar ratio of the acid catalyst is used.
Reduction of Ethyl 4-Nitrobenzoate: Incomplete Reaction - Insufficient reducing agent.- Deactivated catalyst (if applicable).- Low reaction temperature.- Increase the molar equivalents of the reducing agent.- Use fresh or properly activated catalyst.- Ensure the reaction is maintained at the optimal temperature.
Reduction of Ethyl 4-Nitrobenzoate: Formation of Byproducts (e.g., azo compounds) - Incorrect choice of reducing agent.[5]- Reaction conditions favoring intermediate condensation.[9]- Select a reducing agent known for clean conversion (e.g., indium/ammonium chloride).[6]- Carefully control the reaction temperature and stoichiometry.
Final Product is an Oil Instead of a Solid - Presence of impurities lowering the melting point.- Residual solvent.- Purify the product using column chromatography or recrystallization.- Ensure the product is thoroughly dried under vacuum.
Yield is >100% - Product is not completely dry (contains solvent or water).[10]- Presence of inorganic salts from the workup.- Dry the product to a constant weight in a vacuum oven.- Wash the product thoroughly with water during filtration to remove any salts.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid
  • Reaction Setup: In a round-bottom flask, combine 4-aminobenzoic acid and a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid. A precipitate of the aminobenzoic acid salt may form but should redissolve as the reaction proceeds.[11]

  • Reflux: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.[12]

  • Workup: Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralization: Slowly add a 10% sodium carbonate solution until the pH is approximately 8. This will neutralize the excess acid and precipitate the ethyl 4-aminobenzoate.[3]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 4-aminobenzoate.

Protocol 2: Reduction of Ethyl 4-Nitrobenzoate using Indium
  • Reaction Setup: In a round-bottom flask, suspend ethyl 4-nitrobenzoate in a mixture of ethanol and a solution of ammonium chloride in water.[6]

  • Addition of Reducing Agent: Add indium powder to the suspension.[6]

  • Reflux: Heat the mixture to reflux for 2-3 hours.[6]

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Filtration: Filter the mixture to remove any solids.

  • Extraction: Extract the filtrate with an organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for Ethyl 4-Aminobenzoate

Synthesis Method Starting Materials Key Reagents Typical Yield Purity Reference
Fischer Esterification4-Aminobenzoic acid, EthanolH₂SO₄ (catalyst)60-80%High after recrystallization[2]
Reduction of Ethyl 4-NitrobenzoateEthyl 4-nitrobenzoateIndium, NH₄Cl~90%High[6]
Catalytic HydrogenationEthyl 4-nitrobenzoateH₂, Pd/C or PtO₂91-100%High[7]

Visualizations

Fischer_Esterification_Pathway PABA 4-Aminobenzoic Acid Protonated_PABA Protonated 4-Aminobenzoic Acid PABA->Protonated_PABA + H⁺ Deactivated_PABA Deactivated (Protonated Amine) PABA->Deactivated_PABA + H⁺ (on Amine) Protonated_PABA->PABA - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Acid_Catalyst H₂SO₄ Tetrahedral_Intermediate->Protonated_PABA - Ethanol Ethyl_4_Aminobenzoate Ethyl 4-Aminobenzoate Tetrahedral_Intermediate->Ethyl_4_Aminobenzoate - H₂O, - H⁺ Water Water Ethyl_4_Aminobenzoate->Tetrahedral_Intermediate + H₂O, + H⁺

Caption: Fischer esterification pathway and a key side reaction.

Reduction_Pathway Nitro Ethyl 4-Nitrobenzoate Nitroso Nitroso Intermediate Nitro->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo_byproduct Azo Byproduct Nitroso->Azo_byproduct + Hydroxylamine - H₂O Amine Ethyl 4-Aminobenzoate Hydroxylamine->Amine Reduction

Caption: Reduction of ethyl 4-nitrobenzoate and a potential side reaction.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Reaction Check Reaction Type Start->Check_Reaction Fischer Fischer Esterification Check_Reaction->Fischer Fischer Reduction Reduction of Nitro Check_Reaction->Reduction Reduction Check_Ethanol Excess Ethanol? Fischer->Check_Ethanol Check_Reducing_Agent Sufficient Reducing Agent? Reduction->Check_Reducing_Agent Increase_Ethanol Increase Ethanol Excess Check_Ethanol->Increase_Ethanol No Check_Time Sufficient Reflux Time? Check_Ethanol->Check_Time Yes Increase_Ethanol->Check_Time Increase_Time Increase Reflux Time Check_Time->Increase_Time No End Improved Yield Check_Time->End Yes Increase_Time->End Increase_Reducing_Agent Increase Reducing Agent Check_Reducing_Agent->Increase_Reducing_Agent No Check_Purity Check Purity by TLC/NMR Check_Reducing_Agent->Check_Purity Yes Increase_Reducing_Agent->Check_Purity Purify Purify by Recrystallization or Chromatography Check_Purity->Purify Impurities Present Check_Purity->End Pure Purify->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude Ethyl 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the purification of crude Ethyl 4-ethylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude Ethyl this compound from a Fischer esterification reaction?

A1: The most common impurities arise directly from the starting materials and byproducts of the Fischer esterification process. These include:

  • Unreacted 4-Ethylbenzoic Acid: The starting carboxylic acid is often a primary impurity.[1]

  • Unreacted Ethanol: Excess ethanol is typically used to drive the reaction equilibrium, leading to its presence in the crude product.[2]

  • Acid Catalyst: Strong acid catalysts like sulfuric acid (H₂SO₄) will be present.[2]

  • Water: Water is a byproduct of the esterification reaction.

Q2: What is the recommended general purification strategy for crude Ethyl this compound?

A2: A multi-step approach is most effective. The strategy begins with an aqueous work-up to remove acidic impurities, followed by distillation or chromatography to separate the product from other organic components.[3][4] A typical workflow involves:

  • Aqueous Wash: Neutralize the acid catalyst and remove unreacted 4-ethylbenzoic acid using a basic wash (e.g., sodium bicarbonate solution).[5][6]

  • Drying: Remove residual water from the organic layer using an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Final Purification: Depending on the nature of the remaining impurities, use either fractional distillation or flash column chromatography for final purification.[3][7]

Q3: How do I assess the purity of my final product?

A3: Purity is typically assessed using chromatographic and spectroscopic methods.[8]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods to determine the purity and identify any minor impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities with distinct signals.

Q4: My crude product is a liquid. Can I use recrystallization?

A4: Recrystallization is a technique used to purify solids.[8] Since Ethyl this compound is a liquid at room temperature, recrystallization is not a suitable method for its purification. This technique would be appropriate for purifying the solid starting material, 4-ethylbenzoic acid, which has a melting point of 112-113 °C.[1]

Troubleshooting Guides

Aqueous Work-up
IssuePossible Cause(s)Suggested Solution(s)
An emulsion has formed in the separatory funnel. - Vigorous shaking of the separatory funnel.- High concentration of reactants or impurities acting as surfactants.- The densities of the aqueous and organic layers are too similar.- Let the funnel stand for 10-20 minutes. Gentle swirling can help break the emulsion.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
Low product yield after washing. - The product is partially soluble in the aqueous wash solution.- Incomplete extraction of the product from the reaction mixture.- Accidental loss of the organic layer during separation.- Minimize the volume of aqueous solution used for washing.- Perform multiple extractions with smaller volumes of organic solvent instead of one large extraction.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
The product is not distilling at the expected temperature. - The pressure in the system is not at the expected level (e.g., vacuum is not low enough).- Thermometer is placed incorrectly (bulb is too high or too low).- Significant amount of high-boiling or low-boiling impurities are present.- Verify the vacuum level with a manometer. Ensure all joints are properly sealed.- Adjust the thermometer so the top of the bulb is level with the bottom of the side-arm of the distillation head.- Collect an initial fraction (forerun) to remove low-boiling impurities. If the temperature does not rise, consider that the remaining material may be high-boiling impurities.
The distillate is cloudy. - Water is present in the crude product and is co-distilling (azeotrope).- Ensure the crude product is thoroughly dried with an anhydrous drying agent before distillation.- Add a few boiling chips to ensure smooth boiling.[7]
The product decomposed during distillation. - The distillation temperature is too high.- Presence of residual acid catalyst.- Use vacuum distillation to lower the boiling point.[9]- Ensure the crude product has been thoroughly neutralized with a bicarbonate wash before distillation.
Flash Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product from impurities. - Inappropriate solvent system (eluent).- Column was packed improperly (channeling).- The column was overloaded with crude material.- Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the product.[3]- Repack the column carefully using a slurry method to ensure homogeneity.- Use a proper ratio of silica gel to crude product (typically 30:1 to 50:1 by weight).[10]
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[10]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl this compound C₁₁H₁₄O₂178.23N/A (Liquid)~247 (estimated)
4-Ethylbenzoic AcidC₉H₁₀O₂150.17112-113270[11]
EthanolC₂H₆O46.07-114.178.4
Ethyl Benzoate (related)C₉H₁₀O₂150.17-34212
Ethyl 4-methylbenzoate (related)C₁₀H₁₂O₂164.20N/A (Liquid)235

Note: The boiling point for Ethyl this compound is estimated based on structurally similar compounds.

Table 2: Typical HPLC Parameters for Purity Analysis[3]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • If a water-immiscible solvent was used during the reaction, add deionized water. If the reaction was run neat or in a water-miscible solvent like ethanol, add an extraction solvent (e.g., ethyl acetate or diethyl ether) and water.[12]

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise to the separatory funnel.[6] Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.

  • Stopper the funnel, invert, and shake gently to mix the layers.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the remaining organic layer with brine (saturated NaCl solution) to help remove residual water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent. The crude product is now ready for final purification after solvent removal.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus. Ensure boiling chips are added to the distillation flask.[7]

  • If the compound is high-boiling or susceptible to decomposition, connect the apparatus to a vacuum source.

  • Heat the flask gently using a heating mantle.

  • Collect and discard any initial low-boiling fraction (forerun).

  • When the temperature stabilizes at the boiling point of the product, place a clean receiving flask to collect the pure Ethyl this compound.

  • Stop the distillation when the temperature begins to drop or when only a small residue remains.

Protocol 3: Purification by Flash Column Chromatography[4]
  • TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Elute the column with the solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Protocol 4: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare a developing chamber with the chosen eluent system.

  • Spot a dilute solution of the crude material and the purified product onto a TLC plate.

  • Place the plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate and visualize the spots under a UV lamp (254 nm).

  • Pure product should appear as a single spot, while the crude material may show multiple spots corresponding to impurities.

Visualizations

Fischer_Esterification Reactants Crude Reaction Mixture Acid 4-Ethylbenzoic Acid (Unreacted Reactant) Reactants->Acid contains Alcohol Ethanol (Unreacted Reactant) Reactants->Alcohol contains Catalyst H₂SO₄ (Catalyst) Reactants->Catalyst contains Water Water (Byproduct) Reactants->Water contains Product Ethyl this compound (Desired Product) Reactants->Product contains

Caption: Key components in a crude Fischer esterification mixture.

Purification_Workflow Start Crude Product Workup Aqueous Wash (e.g., NaHCO₃ soln.) Start->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Decision Assess Purity (TLC) Distill Fractional Distillation Decision->Distill Impurities have different B.P. Chrom Flash Chromatography Decision->Chrom Impurities have similar B.P. End Pure Product Decision->End Sufficiently Pure Distill->End Chrom->End Dry->Decision

Caption: General purification workflow for crude Ethyl this compound.

Troubleshooting_Distillation Start Problem: Low Distillation Yield Check1 Was the pre-distillation work-up complete? Start->Check1 Check2 Was the distillation apparatus sealed properly? Check1->Check2 Yes Solution1 Repeat aqueous wash to remove all acids. Check1->Solution1 No Check3 Was there significant residue in the flask? Check2->Check3 Yes Solution2 Check all joints and seals. Use vacuum grease if needed. Check2->Solution2 No Solution3 Residue may be non-volatile impurities. Analyze residue (TLC/NMR). Check3->Solution3 Yes Solution4 Product may have been lost during transfers. Review handling. Check3->Solution4 No End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting guide for low yield in fractional distillation.

References

Troubleshooting low conversion in 4-Ethylbenzoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethylbenzoate Esterification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address low conversion rates during the synthesis of this compound via Fischer esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common reason for low conversion in this compound esterification?

A1: The primary cause of low conversion is the reversible nature of the Fischer esterification reaction.[1] The reaction between 4-ethylbenzoic acid and ethanol establishes an equilibrium with the products, ethyl this compound and water.[2][3] If water is not removed from the reaction mixture, it can hydrolyze the ester product back into the starting materials, thus lowering the final yield.[4]

Q2: How can I shift the reaction equilibrium to favor higher product yield?

A2: To drive the reaction toward the formation of the ester, you can apply Le Chatelier's Principle in two main ways:

  • Use an Excess of a Reactant: The most common and cost-effective method is to use a large excess of ethanol (e.g., 5 to 10 molar equivalents).[3][5] This shifts the equilibrium to the product side, maximizing the conversion of the carboxylic acid.[3][6]

  • Remove Water as it Forms: Removing the water by-product prevents the reverse reaction.[1][7] This can be achieved by using a Dean-Stark apparatus during reflux, especially with a solvent like toluene that forms an azeotrope with water.[8]

Q3: My reaction is stalled. Could there be an issue with my acid catalyst?

A3: Yes, problems with the acid catalyst are a frequent cause of poor conversion.

  • Insufficient Catalyst: Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is used.[5][9]

  • Catalyst Deactivation: The catalyst can be deactivated by the presence of water. Ensure all reagents and glassware are thoroughly dried before starting the reaction.[10]

  • Improper Mixing: If the catalyst is not properly dispersed throughout the reaction mixture, its effectiveness will be limited. Ensure efficient stirring throughout the reaction.[11]

Q4: How critical is the purity of my 4-ethylbenzoic acid and ethanol?

A4: The purity of your reactants is crucial for a successful reaction.

  • Anhydrous Ethanol: Using absolute or anhydrous ethanol is highly recommended.[4] Any water present in the ethanol will inhibit the forward reaction and promote the reverse hydrolysis reaction.[4]

  • Purity of 4-Ethylbenzoic Acid: Impurities in the carboxylic acid can lead to side reactions, which may consume reagents or interfere with the catalyst, ultimately reducing the yield.

Q5: What are the optimal reaction time and temperature, and how should I monitor the reaction?

A5: Fischer esterification typically requires heat to proceed at a reasonable rate.

  • Temperature: The reaction is usually performed at the reflux temperature of the alcohol being used.[5] For ethanol, this is around 78°C. Microwave-assisted synthesis can sometimes increase yields at higher temperatures (e.g., 85-130°C) under sealed-vessel conditions.[10][12]

  • Reaction Time: Reactions can take anywhere from 1 to 8 hours to reach equilibrium.[5]

  • Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][13] This allows you to observe the consumption of the starting material and the formation of the product, helping you determine when the reaction has reached completion or equilibrium.[14]

Q6: I seem to lose a significant amount of product during the work-up. What are the best practices for isolation and purification?

A6: Product loss during work-up is a common issue. A careful and systematic approach is necessary.

  • Neutralization: After cooling, the reaction mixture must be neutralized to remove the acid catalyst and any unreacted 4-ethylbenzoic acid. This is typically done by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][15] Caution: Perform this step carefully and vent frequently, as CO₂ gas will be evolved.[2]

  • Extraction: The ester is typically extracted from the aqueous mixture using an immiscible organic solvent like diethyl ether or ethyl acetate.[2][16] Multiple extractions will ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed with brine (saturated NaCl solution) to help remove residual water and any remaining water-soluble impurities.[11][16]

  • Drying: The organic layer must be thoroughly dried using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent removal.[2] Any remaining water can lead to hydrolysis of the ester.

  • Purification: The crude product can be purified by distillation (boiling point of ethyl benzoate is ~212°C) to remove any non-volatile impurities.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of key parameters on product conversion.

ParameterConditionExpected YieldRationaleReference
Molar Ratio (Ethanol:Acid) 1:1~65%Equilibrium is not strongly favored towards products.[3]
5:1>80%Excess ethanol shifts the equilibrium towards the ester.[3][12]
10:1>95%A large excess of ethanol drives the reaction near to completion.[3]
Water Removal No water removalModerateThe reaction is limited by the equilibrium concentration of water.[1]
Azeotropic DistillationHighContinuous removal of water drives the reaction to completion.[7][8]
Temperature Reflux (~78°C)GoodStandard condition providing sufficient energy to overcome the activation barrier.[5]
Microwave (130°C)HighHigher temperatures can accelerate the reaction rate, especially in sealed vessels.[10]

Experimental Protocols

Protocol: Fischer Esterification of 4-Ethylbenzoic Acid

This protocol describes a standard laboratory-scale synthesis of ethyl this compound using conventional heating under reflux.

Materials:

  • 4-Ethylbenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid (1.0 eq) and absolute ethanol (5-10 eq).[5]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle or oil bath.[5]

  • Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by TLC.[5][13]

  • Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with three portions of diethyl ether. Combine the organic layers in the separatory funnel.[2]

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic.[2][15]

  • Final Wash: Wash the organic layer with one portion of brine.[16]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[2]

  • Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude oil is ethyl this compound. If necessary, further purify the product by vacuum distillation.

Visualizations

Fischer Esterification Mechanism

FischerEsterification cluster_intermediates Key Intermediates CarboxylicAcid 4-Ethylbenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl 1. Protonation Alcohol Ethanol TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ProtonatedCarbonyl->TetrahedralIntermediate 2. Nucleophilic Attack WaterLeavingGroup Protonated Ether TetrahedralIntermediate->WaterLeavingGroup 3. Proton Transfer Ester Ethyl this compound WaterLeavingGroup->Ester 4. Elimination Water Water WaterLeavingGroup->Water Catalyst_H2 H+ Ester->Catalyst_H2 Catalyst_H H+ Catalyst_H->ProtonatedCarbonyl

Caption: The acid-catalyzed mechanism for Fischer esterification.

Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow Start Low Conversion of This compound CheckEquilibrium Is the reaction equilibrium being addressed? Start->CheckEquilibrium CheckReagents Are reagents pure and anhydrous? CheckEquilibrium->CheckReagents Yes Sol_Equilibrium1 Increase molar ratio of Ethanol (e.g., >5 equivalents) CheckEquilibrium->Sol_Equilibrium1 No Sol_Equilibrium2 Remove water via Dean-Stark trap CheckEquilibrium->Sol_Equilibrium2 CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Sol_Reagents1 Use absolute/anhydrous ethanol CheckReagents->Sol_Reagents1 No Sol_Reagents2 Ensure purity of 4-ethylbenzoic acid CheckReagents->Sol_Reagents2 CheckWorkup Is product being lost during work-up? CheckConditions->CheckWorkup Yes Sol_Conditions1 Ensure adequate reflux time (4-8h) and temperature (~80°C) CheckConditions->Sol_Conditions1 No Sol_Conditions2 Add sufficient strong acid catalyst (H₂SO₄) CheckConditions->Sol_Conditions2 Sol_Conditions3 Monitor reaction by TLC/HPLC CheckConditions->Sol_Conditions3 Sol_Workup1 Ensure complete neutralization with NaHCO₃ wash CheckWorkup->Sol_Workup1 Yes Sol_Workup2 Perform multiple extractions and dry organic layer thoroughly CheckWorkup->Sol_Workup2 End Improved Yield CheckWorkup->End No Sol_Equilibrium1->CheckReagents Sol_Equilibrium2->CheckReagents Sol_Reagents1->CheckConditions Sol_Reagents2->CheckConditions Sol_Conditions1->CheckWorkup Sol_Conditions2->CheckWorkup Sol_Conditions3->CheckWorkup Sol_Workup1->End Sol_Workup2->End

Caption: A logical workflow for diagnosing low esterification yield.

References

Optimizing reaction conditions for 4-Ethylbenzoate synthesis (temperature, catalyst loading)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Ethylbenzoate via Fischer esterification of 4-ethylbenzoic acid and ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or contaminated.Use a fresh, unopened bottle of the acid catalyst. Ensure no moisture has been introduced to the catalyst.
2. Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is optimal. For many Fischer esterifications, reflux temperature is ideal.
3. Reversible Reaction: The equilibrium of the Fischer esterification may be favoring the reactants.- Use a large excess of ethanol to shift the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus.[1]
Presence of Starting Material (4-Ethylbenzoic Acid) in Product 1. Insufficient Catalyst Loading: The amount of acid catalyst may be too low to effectively catalyze the reaction.Increase the catalyst loading incrementally. For example, if using sulfuric acid, a few drops are typically sufficient for lab-scale synthesis.[2] For solid catalysts like expandable graphite, a loading of around 8 wt% has been shown to be effective.[3]
2. Short Reaction Time: The reaction was not allowed to proceed long enough for complete conversion.Increase the reaction time and monitor by TLC until the starting material spot disappears.
Formation of Side Products 1. High Reaction Temperature: Excessive heat can lead to side reactions such as dehydration of the alcohol or charring of the organic material.[4]Maintain the reaction at the optimal temperature. For the synthesis with expandable graphite catalyst, 85°C was found to be optimal.[3] Avoid overheating.
2. Catalyst-Induced Side Reactions: Some strong acid catalysts can promote unwanted side reactions.Consider using a milder or heterogeneous catalyst, such as Amberlyst 15 or expandable graphite, which can be more selective.[5]
Difficulties in Product Purification 1. Incomplete Neutralization: Residual acid catalyst can complicate extraction and purification.Ensure the reaction mixture is thoroughly neutralized with a base (e.g., sodium bicarbonate solution) before extraction. Check the pH of the aqueous layer.
2. Emulsion Formation during Extraction: The presence of unreacted starting materials or salts can lead to the formation of emulsions.- Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 4-ethylbenzoic acid with ethanol in the presence of an acid catalyst.[1]

Q2: What are the typical catalysts used for this reaction?

A2: Strong mineral acids like sulfuric acid are commonly used.[2] Heterogeneous catalysts such as expandable graphite, Amberlyst 15, and other solid acids are also effective and can simplify product purification.[3][5]

Q3: How can I drive the reversible Fischer esterification reaction to completion?

A3: To maximize the yield of this compound, you can use a large excess of one of the reactants, typically the less expensive one, which is ethanol.[6] Another effective method is to remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1]

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The optimal temperature can depend on the catalyst used. In a study using expandable graphite as a catalyst with microwave heating, a reaction temperature of 85°C resulted in a high yield.[3] When using a traditional acid catalyst like sulfuric acid, the reaction is typically carried out at the reflux temperature of the alcohol.

Q5: How does catalyst loading affect the yield of this compound?

A5: Catalyst loading is a critical parameter. For the synthesis using expandable graphite, the yield of ethyl benzoate increases with catalyst loading up to a certain point. An 8 wt% loading was found to be optimal, with higher amounts not significantly improving the yield.[3]

Optimized Reaction Conditions

The following tables summarize quantitative data on the optimization of reaction temperature and catalyst loading for the synthesis of ethyl benzoate using an expandable graphite (EG) catalyst under microwave heating.[3]

Table 1: Effect of Reaction Temperature on Ethyl Benzoate Yield

Reaction Temperature (°C)Ethyl Benzoate Yield (%)
< 690
7545.2
8050.1
8555.1
9055.3
9555.0

Reaction Conditions: Mole ratio of benzoic acid to ethanol = 1:5, EG catalyst loading = 8 wt%, Cyclohexane dose = 10 mL, Microwave power = 135 W.

Table 2: Effect of Catalyst Loading (Expandable Graphite) on Ethyl Benzoate Yield

EG Catalyst Loading (wt%)Ethyl Benzoate Yield (%)
05.2
225.4
545.1
855.1
1056.2
1256.5
1556.8

Reaction Conditions: Reaction temperature = 85°C, Mole ratio of benzoic acid to ethanol = 1:5, Cyclohexane dose = 10 mL, Microwave power = 135 W.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes a general lab-scale synthesis of an ester via Fischer esterification.

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in a large excess of anhydrous ethanol.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Transfer the residue to a separatory funnel and add diethyl ether and water.

  • Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO2 gas will be evolved.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Microwave-Assisted Synthesis using Expandable Graphite Catalyst[3]

This protocol is based on a study optimizing the synthesis of ethyl benzoate using a heterogeneous catalyst and microwave heating.

Materials:

  • Benzoic acid

  • Ethanol

  • Expandable graphite (EG) catalyst

  • Cyclohexane (as a water-carrying agent)

Optimized Procedure:

  • In a reaction vessel suitable for microwave synthesis, combine benzoic acid and ethanol in a 1:5 molar ratio.

  • Add expandable graphite catalyst at a loading of 8% of the total mass of benzoic acid and ethanol.

  • Add cyclohexane to the mixture.

  • Place the vessel in a microwave reactor and heat the reaction mixture to 85°C under a microwave power of 135 W.

  • Maintain the reaction at this temperature for 1.5 hours.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • The filtrate contains the ethyl benzoate product, which can be purified by distillation to remove the solvent and any unreacted starting materials.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for optimizing the reaction conditions for this compound synthesis.

experimental_workflow start Start: Define Synthesis Goal (this compound) reagents Select Reactants (4-Ethylbenzoic Acid, Ethanol) start->reagents catalyst_choice Choose Catalyst Type (e.g., H2SO4, Expandable Graphite) reagents->catalyst_choice temp_opt Temperature Optimization (e.g., 60-100°C) catalyst_choice->temp_opt cat_load_opt Catalyst Loading Optimization (e.g., 2-15 wt%) temp_opt->cat_load_opt reaction Perform Synthesis Reaction cat_load_opt->reaction analysis Analyze Product (TLC, GC, NMR) reaction->analysis yield_calc Calculate Yield and Purity analysis->yield_calc decision Results Optimal? yield_calc->decision decision->temp_opt No, Re-optimize end End: Optimized Protocol decision->end Yes troubleshoot Troubleshoot Issues (Low Yield, Impurities) decision->troubleshoot troubleshoot->catalyst_choice

Caption: Experimental workflow for optimizing this compound synthesis.

References

Technical Support Center: Purification of 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted benzoic acid from 4-ethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted benzoic acid from my this compound sample?

A1: The most common and effective method is a liquid-liquid extraction using a mild base. This process, often referred to as an acid-base extraction, selectively converts the acidic benzoic acid into its water-soluble salt, sodium benzoate. This salt is then easily separated from the organic layer containing your desired this compound product.[1][2][3]

Q2: Which basic solution should I use for the extraction: sodium bicarbonate or sodium hydroxide?

A2: For most applications, a saturated solution of sodium bicarbonate (NaHCO₃) is preferred over sodium hydroxide (NaOH).[1] Sodium bicarbonate is a weaker base and is sufficient to deprotonate the benzoic acid without promoting the hydrolysis of your ethyl benzoate product. Using a strong base like NaOH could potentially lead to the saponification of the ester, reducing your final yield.[4]

Q3: I've performed the basic wash, but I'm not sure if all the benzoic acid has been removed. How can I check?

A3: After the final sodium bicarbonate wash, you can test the pH of the aqueous layer to ensure it is basic.[5][6] If the aqueous layer is basic, it indicates that the base is no longer being consumed by the acidic benzoic acid. For a more definitive check, you can use Thin Layer Chromatography (TLC) to compare your washed organic layer to a standard of pure benzoic acid.[1][7]

Q4: During the sodium bicarbonate wash, I observed vigorous bubbling and pressure buildup in my separatory funnel. Is this normal?

A4: Yes, this is a normal and expected observation. The reaction between sodium bicarbonate and benzoic acid produces carbon dioxide gas (CO₂).[1][6] It is crucial to vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure safely. Failure to do so can lead to the stopper being ejected and loss of your product.

Q5: After the extraction, my organic layer appears cloudy. What should I do?

A5: A cloudy organic layer typically indicates the presence of water. To remove residual water, you should perform a "brine wash" by washing the organic layer with a saturated solution of sodium chloride (NaCl). This helps to draw water out of the organic phase. Following the brine wash, the organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, before filtering and removing the solvent.[5][6]

Q6: Can I recover the unreacted benzoic acid?

A6: Yes, the unreacted benzoic acid can be recovered from the combined aqueous washes. By acidifying the aqueous solution with a strong acid, such as hydrochloric acid (HCl), you can protonate the sodium benzoate, causing the less water-soluble benzoic acid to precipitate out of the solution.[2][3][6] The precipitated benzoic acid can then be collected by vacuum filtration.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the compounds involved in the separation process.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)pKaSolubility in Water
This compoundC₉H₁₀O₂150.17211-213-34N/ASparingly soluble[8][9][10]
Benzoic AcidC₇H₆O₂122.122491224.20[11][12][13][14]Slightly soluble[15]
Sodium BenzoateC₇H₅NaO₂144.10N/A>300N/ASoluble

Experimental Protocol: Removal of Benzoic Acid via Extraction

This protocol details the standard procedure for the removal of unreacted benzoic acid from a solution of this compound in an organic solvent (e.g., diethyl ether or ethyl acetate).

Materials:

  • Reaction mixture containing this compound and unreacted benzoic acid in an organic solvent.

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks

  • Beakers

  • pH paper

  • Rotary evaporator (optional)

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • First Bicarbonate Wash: Add a volume of saturated sodium bicarbonate solution approximately equal to the volume of the organic layer in the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock securely, invert the funnel and immediately vent to release any pressure. Gently shake the funnel for 10-15 seconds, venting frequently.

  • Layer Separation: Place the funnel back on a ring stand and allow the layers to separate completely. The aqueous layer (containing sodium benzoate) will typically be the bottom layer, but it is good practice to confirm by adding a drop of water.

  • Drain Aqueous Layer: Carefully drain the lower aqueous layer into a beaker.

  • Repeat Washes: Repeat the washing procedure (steps 2-5) with fresh portions of saturated sodium bicarbonate solution until no more gas evolution is observed upon addition of the bicarbonate solution. Check the pH of the final aqueous wash to ensure it is basic.[5][6]

  • Brine Wash: Wash the organic layer with one portion of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the flask and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Allow the mixture to stand for 10-15 minutes.[5]

  • Isolation of this compound: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by simple distillation to yield the purified this compound.

Experimental Workflow

experimental_workflow cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Products cluster_3 Byproduct Recovery start Reaction Mixture (this compound + Benzoic Acid in Organic Solvent) extraction Liquid-Liquid Extraction (wash with NaHCO₃ solution) start->extraction separation Separate Aqueous and Organic Layers extraction->separation brine_wash Wash Organic Layer with Brine (NaCl) separation->brine_wash Organic Layer aqueous_layer Aqueous Layer (contains Sodium Benzoate) separation->aqueous_layer Aqueous Layer drying Dry Organic Layer (e.g., with Na₂SO₄) brine_wash->drying filtration Filter to Remove Drying Agent drying->filtration evaporation Evaporate Solvent filtration->evaporation product Pure this compound evaporation->product acidification Acidify with HCl aqueous_layer->acidification benzoic_acid Recovered Benzoic Acid acidification->benzoic_acid

Caption: Workflow for the purification of this compound.

References

Preventing hydrolysis of 4-Ethylbenzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the workup and purification of 4-Ethylbenzoate, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to hydrolysis?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is generally faster and leads to the formation of a carboxylate salt (sodium benzoate if sodium hydroxide is used) and ethanol.[1][2][3] Acid-catalyzed hydrolysis is the reverse of Fischer esterification and yields benzoic acid and ethanol.[4]

Q2: My reaction was run under anhydrous conditions. Do I still need to be concerned about hydrolysis during workup?

A2: Yes. The aqueous solutions used in standard workup procedures for quenching, extraction, and washing introduce water and can create acidic or basic microenvironments that promote hydrolysis, even if the reaction itself was anhydrous.

Q3: What are the common signs that my this compound product has undergone hydrolysis?

A3: The primary indicator of hydrolysis is the presence of benzoic acid in your final product. This can be detected by analytical techniques such as ¹H NMR (a carboxylic acid proton signal around 10-13 ppm) or HPLC, where a peak corresponding to benzoic acid will be observed. On a preparative scale, the presence of a crystalline solid (benzoic acid) in your oily this compound product can also be an indication.

Q4: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture containing this compound?

A4: It is highly discouraged. Using a strong base like sodium hydroxide will significantly increase the rate of saponification, leading to substantial loss of your ester product.[1][3] It is always preferable to use a mild base for neutralization.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide provides a systematic approach to minimizing the hydrolysis of this compound during the crucial workup phase of your experiment.

Symptom/Issue Potential Cause Recommended Solution
Significant amount of benzoic acid detected in the final product after workup. Use of strong acid or base for quenching or washing.Quench the reaction with a milder reagent such as a saturated aqueous solution of ammonium chloride (NH₄Cl) for reactions involving organometallics or hydrides.[5] For acidic reaction mixtures, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization.[4][6]
Prolonged contact time with aqueous acidic or basic solutions.Perform the aqueous extraction and washing steps as quickly as possible. Do not let the separatory funnel sit for extended periods with aqueous layers, especially if they are not neutral.
High temperature during workup.All quenching and washing steps should be performed at room temperature or below. If the quenching of a reactive reagent is exothermic, it is advisable to perform the addition to the quenching solution in an ice bath.
Formation of an emulsion during extraction with a basic solution. Saponification of the ester, forming a soap-like carboxylate salt that acts as an emulsifier.Use a milder base like sodium bicarbonate instead of sodium hydroxide. If an emulsion still forms, add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break the emulsion.[7]
Low yield of this compound. Hydrolysis of the product during the workup.Follow the recommended "Mild Aqueous Workup Protocol for Isolating this compound" provided below. Minimize the exposure of the ester to non-neutral pH conditions.
Incomplete extraction of the product from the aqueous layer.Ensure thorough mixing during extractions. Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

Quantitative Data on Hydrolysis

CompoundConditionHalf-life (t₁/₂)
Ethyl benzoateAlkaline Hydrolysis14 minutes

This data highlights the rapid degradation of ethyl benzoate in the presence of a base, emphasizing the need for mild and rapid workup procedures.

Experimental Protocols

Mild Aqueous Workup Protocol for Isolating this compound

This protocol is designed for the workup of a reaction where this compound is the desired product and the reaction mixture contains acidic or basic residues.

  • Quenching:

    • If the reaction contains highly reactive reagents (e.g., organolithiums, Grignard reagents, hydrides), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring to quench the reaction.[5] Monitor for any gas evolution or temperature increase.

    • If the reaction was conducted under acidic conditions (e.g., Fischer esterification), proceed to the neutralization step after cooling the reaction mixture.

  • Dilution and Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute the mixture with a suitable water-immiscible organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Neutralization (if necessary):

    • If the reaction mixture is acidic, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions.[4][6]

    • Caution: Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

    • Gently swirl the separatory funnel until gas evolution ceases.

    • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x volume of the organic layer).

      • Saturated aqueous sodium chloride (brine) (1 x volume of the organic layer). The brine wash helps to remove dissolved water from the organic layer.[7]

  • Drying:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together, indicating that the solution is dry.

  • Isolation:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary):

    • If further purification is required, the crude product can be purified by vacuum distillation or column chromatography.

Analytical Protocol for Quantifying Hydrolysis

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound and quantify the amount of benzoic acid impurity.[8][9][10]

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid or other suitable buffer components.

    • Analytical standards of this compound and benzoic acid.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective. A typical starting condition could be 40:60 acetonitrile:water, ramping to 80:20 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 230 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of this compound and benzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and impurity.

    • Sample Solution: Accurately weigh a sample of your this compound product and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve for both this compound and benzoic acid.

    • Inject the sample solution.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of this compound and benzoic acid in your sample using the calibration curves. The percentage of hydrolysis can be calculated from the relative amounts of the two compounds.

Visual Guides

Workup_Decision_Tree start Reaction Complete quench_decision Reactive Reagents Present? (e.g., Organometallics, Hydrides) start->quench_decision acidic_check Reaction Mixture Acidic? quench_decision->acidic_check No quench_nh4cl Quench with sat. aq. NH4Cl at 0 °C quench_decision->quench_nh4cl Yes neutralize Neutralize with sat. aq. NaHCO3 acidic_check->neutralize Yes extraction Liquid-Liquid Extraction (Organic Solvent/Water) acidic_check->extraction No quench_nh4cl->acidic_check neutralize->extraction wash Wash Organic Layer: 1. Water 2. Brine (sat. aq. NaCl) extraction->wash dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) wash->dry isolate Filter and Concentrate (Rotary Evaporator) dry->isolate product Crude this compound isolate->product Hydrolysis_Pathway ethyl_benzoate This compound hydrolysis_acid Acidic Hydrolysis (H3O+) ethyl_benzoate->hydrolysis_acid hydrolysis_base Basic Hydrolysis (OH-) ethyl_benzoate->hydrolysis_base benzoic_acid Benzoic Acid hydrolysis_acid->benzoic_acid ethanol Ethanol hydrolysis_acid->ethanol hydrolysis_base->ethanol benzoate_salt Benzoate Salt hydrolysis_base->benzoate_salt

References

Technical Support Center: 4-Ethylbenzoate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 4-Ethylbenzoate production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to industrial production presents several key challenges. These include maintaining process optimization and reproducibility, as reaction conditions that are effective on a small scale may not translate directly to larger vessels.[1] Variations in mixing efficiency, heat transfer, and mass transfer can lead to inconsistencies in product quality and yield.[1][2] Other significant hurdles include managing supply chain logistics for larger quantities of raw materials, controlling costs associated with larger equipment and facilities, and ensuring adherence to regulatory standards like Good Manufacturing Practices (GMP).[1]

Q2: How does the reaction equilibrium of the Fischer esterification affect the yield of this compound during scale-up?

A2: The Fischer esterification, a common method for synthesizing this compound from 4-ethylbenzoic acid and ethanol, is a reversible reaction.[3] As the reaction proceeds, water is formed as a byproduct, which can shift the equilibrium back towards the reactants, thereby limiting the yield of the desired ester.[4] During scale-up, the larger volume can make it more challenging to effectively remove this water. To drive the reaction to completion and maximize the yield, methods such as using a Dean-Stark apparatus to physically remove water or employing a desiccant are often necessary.[5]

Q3: What are the most common impurities encountered in the large-scale production of this compound and how can they be minimized?

A3: Common impurities in the production of this compound can include unreacted 4-ethylbenzoic acid and ethanol.[6] Side reactions can also lead to the formation of byproducts, especially at elevated temperatures.[7] The purity of the starting materials is crucial; impurities in the ethanol, for instance, can lead to the formation of other esters.[6] To minimize impurities, it is important to use high-purity starting materials and optimize reaction conditions (temperature, catalyst loading, and reaction time) to favor the formation of the desired product.[8] Proper work-up and purification steps, such as washing with a sodium bicarbonate solution to remove unreacted acid and subsequent distillation, are also critical.[9]

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: Safety is paramount during the scale-up of any chemical synthesis. For this compound production, key considerations include the flammability of ethanol and diethyl ether (if used for extraction).[3] Care must be taken to avoid open flames and ensure proper ventilation. The use of concentrated sulfuric acid as a catalyst presents a chemical burn hazard and requires appropriate personal protective equipment, including gloves and safety glasses.[3] When working with ethers, it's important to check for and remove any peroxides, as they can be explosive upon concentration.[3] A thorough risk assessment should be conducted before commencing any large-scale reaction.[10]

Troubleshooting Guide

Problem 1: Low Yield of this compound in a Scaled-Up Batch

  • Question: We have successfully synthesized this compound in the lab with high yields, but upon scaling up the reaction volume, our yield has dropped significantly. What could be the cause?

  • Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors. One of the most likely culprits is inefficient water removal. The Fischer esterification is an equilibrium-driven reaction, and the water produced must be removed to drive the reaction forward.[5] In larger reaction vessels, achieving the same efficiency of water removal as in a small-scale setup can be difficult. Ensure your water removal method (e.g., Dean-Stark trap) is appropriately sized and functioning for the larger volume. Additionally, inadequate mixing in a larger reactor can lead to localized temperature gradients and concentration differences, hindering the reaction rate and completion.[2] Re-evaluate your stirring mechanism and speed to ensure homogeneity. Finally, consider the possibility of incomplete reaction; longer reaction times may be necessary at a larger scale to reach completion.[5]

Problem 2: The Reaction is Running Very Slowly or Stalling

  • Question: Our scaled-up esterification of 4-ethylbenzoic acid is proceeding much slower than our lab-scale experiments, and sometimes seems to stall altogether. How can we increase the reaction rate?

  • Answer: A slow reaction rate upon scale-up can be due to insufficient catalyst concentration or activity, or suboptimal temperature control. In a larger volume, the ratio of catalyst to reactants may need to be adjusted.[5] Ensure that the sulfuric acid catalyst is added in the correct proportion and is well-dispersed throughout the reaction mixture. Temperature is also a critical factor; larger volumes can have thermal gradients, meaning the bulk of the mixture may not be at the optimal reaction temperature.[2] Monitor the internal temperature of the reactor and adjust your heating mantle or oil bath accordingly to maintain a consistent and appropriate temperature. One study on a similar esterification found that increasing the reaction temperature to 85°C, corresponding to a microwave heating power of 135 W, optimized the yield.[7]

Problem 3: Difficulty in Purifying the Final this compound Product

  • Question: After work-up of our large-scale reaction, we are having trouble purifying the this compound. The final product is contaminated with unreacted starting material and other byproducts. What can we do?

  • Answer: Purification challenges at scale often stem from an incomplete reaction or suboptimal work-up procedures. If a significant amount of unreacted 4-ethylbenzoic acid remains, the initial wash with a basic solution (like sodium bicarbonate) may be insufficient.[9] You may need to perform multiple washes and check the pH of the aqueous layer to ensure all the acid has been neutralized and removed. If other organic impurities are present, your distillation process may need to be optimized. Ensure your distillation column is efficient enough for the scale of your operation and that you are collecting the fraction at the correct boiling point for this compound. For high-purity requirements, techniques like fractional distillation may be necessary.

Quantitative Data

Table 1: Influence of Reaction Parameters on Ethyl Benzoate Yield (Based on Microwave-Assisted Synthesis)

ParameterConditionEthyl Benzoate Yield (%)Reference
Mole Ratio (Benzoic Acid:Ethanol) 1:1Lower Yield[7]
1:580.1[7]
1:7Decreasing Yield[7]
Catalyst Dosage (Expandable Graphite) 0 wt%Low Yield[7]
8 wt%Optimal Yield[7]
15 wt%Marginal Improvement[7]
Reaction Temperature < 85°CLower Yield[7]
85°C80.1[7]
> 85°CDecreasing Yield (due to ethanol gasification)[7]

Table 2: Comparison of Lab-Scale vs. Scaled-Up Esterification (Illustrative)

ParameterLab Scale (e.g., 1.5g reactant)Pilot Scale (e.g., 20g reactant)Potential Scale-Up Issue
Reaction Time 1 hour> 3 hoursSlower reaction kinetics due to mass and heat transfer limitations.[5]
Catalyst (H₂SO₄) 7 drops5 mLCatalyst concentration may need to be optimized for larger volume.[5]
Solvent (Methanol) ~30 mL~275 mLIncomplete dissolution of reactants can occur if solvent volume is not adequately scaled.[5]
Observation Clear, colorless solution after 1 hrOpaque, white solution after 3 hrsIndicates incomplete reaction or precipitation issues.[5]

Experimental Protocols

Detailed Methodology for Scaled-Up Fischer Esterification of 4-Ethylbenzoic Acid

This protocol is a general guideline for the scale-up of this compound synthesis via Fischer esterification. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

  • Reactant Charging:

    • To a suitably sized round-bottom flask or reactor vessel equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add 4-ethylbenzoic acid.

    • Add an excess of absolute ethanol. A common molar ratio is 1:5 of acid to alcohol to help drive the reaction equilibrium forward.[7]

  • Catalyst Addition:

    • While stirring the mixture, slowly and carefully add concentrated sulfuric acid. The amount of catalyst will need to be optimized for the specific scale but is typically a small percentage of the total reaction mass. The addition is exothermic, so it should be done cautiously.

  • Reaction and Water Removal:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.

    • As the reaction proceeds, water will be formed and will be collected in the Dean-Stark trap as an azeotrope with ethanol. Continuously monitor and remove the collected water.

    • The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Neutralization:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with cold water to remove the bulk of the unreacted ethanol and sulfuric acid.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted 4-ethylbenzoic acid. Be cautious as this will produce carbon dioxide gas. Continue washing until the aqueous layer is no longer acidic.

    • Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the excess ethanol using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Visualizations

Fischer_Esterification_Mechanism reactant1 4-Ethylbenzoic Acid intermediate1 Protonated Carbonyl reactant1->intermediate1 + H+ reactant2 Ethanol reactant2->intermediate1 + Ethanol catalyst H+ (Acid Catalyst) intermediate3 Protonated Ether intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 intermediate2->intermediate3 - H2O product2 Water product1 This compound intermediate3->product1 - H+

Caption: Fischer esterification mechanism for this compound synthesis.

Experimental_Workflow start Start reactants Charge Reactants (4-Ethylbenzoic Acid, Ethanol) start->reactants catalyst Add Acid Catalyst (H2SO4) reactants->catalyst reflux Heat to Reflux & Collect Water (Dean-Stark) catalyst->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete workup Work-up (Wash with NaHCO3) cooldown->workup dry Dry Organic Layer workup->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product end End product->end

Caption: Experimental workflow for the scale-up of this compound production.

Troubleshooting_Tree start Low Yield Issue q1 Is the reaction complete? start->q1 a1_no Incomplete Reaction q1->a1_no No q2 Was water efficiently removed? q1->q2 Yes s1 Increase reaction time or temperature. Check catalyst loading. a1_no->s1 end Yield Improved s1->end a2_no Inefficient Water Removal q2->a2_no No q3 Is mixing adequate? q2->q3 Yes s2 Check Dean-Stark setup. Ensure proper azeotrope formation. a2_no->s2 s2->end a3_no Poor Mixing q3->a3_no No s3 Increase stirring speed. Use appropriate stirrer for vessel size. a3_no->s3 s3->end

Caption: Troubleshooting decision tree for low yield in this compound scale-up.

References

Technical Support Center: Synthesis of 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Ethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthesized this compound?

A1: Common impurities in this compound synthesized via Fischer esterification can be categorized as process-related or side-reaction products.

  • Unreacted Starting Materials: Residual 4-ethylbenzoic acid and ethanol are common impurities.[1]

  • Catalyst Residue: If a strong acid catalyst like sulfuric acid is used, it may remain in the product if not properly neutralized and removed.[2][3]

  • Side-Reaction Products: Diethyl ether can form from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.

  • Water: As a byproduct of the esterification reaction, water can remain in the final product if the drying process is incomplete.[4][5]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed for impurity profiling of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying non-volatile impurities like unreacted 4-ethylbenzoic acid.[1][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities such as residual ethanol and side-products like diethyl ether.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide structural information to identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of functional groups characteristic of impurities, such as the broad O-H stretch of carboxylic acids or alcohols.

Q3: What are the key parameters to control during the Fischer esterification to minimize impurity formation?

A3: To achieve a high yield of this compound with minimal impurities, consider the following:

  • Reactant Ratio: Using an excess of one reactant, typically the less expensive ethanol, can shift the reaction equilibrium towards the product side, maximizing the conversion of 4-ethylbenzoic acid.[3][4][5]

  • Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol.[3] Temperatures that are too high can promote the formation of side-products like diethyl ether.

  • Catalyst Concentration: A catalytic amount of strong acid is sufficient. Excessive catalyst can lead to more side reactions and charring.[2]

  • Water Removal: Since Fischer esterification is a reversible reaction, removing water as it forms will drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by using a large excess of the alcohol.[3][5]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Equilibrium not shifted sufficiently towards products. - Loss of product during workup and purification.- Increase the reaction time. - Use a larger excess of ethanol.[5] - Ensure efficient removal of water using a Dean-Stark trap. - Optimize the extraction and distillation steps to minimize mechanical losses.
Presence of Unreacted 4-Ethylbenzoic Acid in Product - Insufficient reaction time or temperature. - Incomplete neutralization during workup.- Extend the reflux time. - Ensure the reaction has reached completion by monitoring with TLC or GC. - Perform a thorough wash with a sodium bicarbonate solution to remove acidic impurities.[3][9]
Product is Wet (Contains Water) - Inadequate drying of the organic phase.- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) for a sufficient amount of time before distillation.[9]
Product has a Sharp, Acidic Odor - Residual acid catalyst or unreacted 4-ethylbenzoic acid.- Repeat the aqueous wash with a saturated sodium bicarbonate solution until effervescence ceases.[10]

Quantitative Data Summary

The following table summarizes common impurities and their typical analytical detection methods. Exact quantitative data will vary depending on the specific reaction conditions and purification methods employed.

ImpurityChemical FormulaMolar Mass ( g/mol )Common SourceTypical Analytical Method
4-Ethylbenzoic AcidC₉H₁₀O₂150.17Unreacted starting materialHPLC, GC-MS
EthanolC₂H₅OH46.07Unreacted starting material/solventGC-MS
Sulfuric AcidH₂SO₄98.08CatalystTitration (of aqueous washings)
Diethyl Ether(C₂H₅)₂O74.12Side-reaction of ethanolGC-MS
WaterH₂O18.02Reaction byproduct/incomplete dryingKarl Fischer Titration, GC

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylbenzoic acid and an excess of absolute ethanol (e.g., a 5 to 10-fold molar excess).[3]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the limiting reactant) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with:

    • Water to remove the excess ethanol.

    • Saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted 4-ethylbenzoic acid.[9] Continue washing until no more CO₂ evolution is observed.

    • Brine (saturated NaCl solution) to remove residual water and aid in phase separation.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.[11]

Protocol 2: HPLC Method for Impurity Profiling

This method is suitable for the analysis of non-volatile impurities in this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is commonly used.[6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 230 nm or 254 nm.[1][6]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile.

Visualizations

Fischer_Esterification_Workflow Reactants 4-Ethylbenzoic Acid + Ethanol Reaction Reflux Reactants->Reaction Add Catalyst H₂SO₄ Catalyst Catalyst->Reaction Add Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Start Analyze Product (GC-MS, HPLC) Impurity_Check Impurities Present? Start->Impurity_Check Purity_OK Product is Pure Impurity_Check->Purity_OK No Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes Acid_Impurity Acidic Impurity (e.g., 4-Ethylbenzoic Acid) Identify_Impurity->Acid_Impurity Volatile_Impurity Volatile Impurity (e.g., Ethanol, Diethyl Ether) Identify_Impurity->Volatile_Impurity Water_Impurity Water Present Identify_Impurity->Water_Impurity Wash Repeat NaHCO₃ Wash Acid_Impurity->Wash Distill Re-distill Product Volatile_Impurity->Distill Dry Re-dry Organic Phase Water_Impurity->Dry Wash->Start Distill->Start Dry->Start

Caption: Troubleshooting decision tree for purifying synthesized this compound.

References

Stability and degradation of 4-Ethylbenzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Ethylbenzoate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, an ester, in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, yielding 4-Ethylbenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions catalyze its hydrolysis. Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon.

Q3: What are the expected degradation products under thermal stress?

A3: Under high temperatures, this compound can undergo thermal decomposition. The primary products are typically ethylene and 4-Ethylbenzoic acid, formed through a pyrolysis reaction.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, this compound can degrade upon exposure to light, particularly UV radiation. Photodegradation can lead to the formation of various photolytic products through complex reaction pathways. It is recommended to handle and store this compound in light-protected containers.

Q5: What are the common challenges in studying the stability of this compound?

A5: Common challenges include managing its limited aqueous solubility, preventing enzymatic degradation in biological matrices, and accurately identifying and quantifying degradation products that may be present in low concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound in solution Extreme pH: The solution pH may be too high or too low, accelerating hydrolysis.- Measure and adjust the pH of the solution to a neutral range (pH 6-7).- Prepare solutions fresh before use.
Enzymatic degradation: Presence of esterases in biological matrices (e.g., cell culture media with serum) can rapidly metabolize the ester.- Run a control experiment in a serum-free medium.- Consider using esterase inhibitors if compatible with the experimental design.
Inconsistent results between replicates Temperature fluctuations: Variations in temperature can affect the rate of degradation.- Ensure all samples are incubated at a constant and uniform temperature.- Use a calibrated incubator or water bath.
Inconsistent sample preparation: Differences in the preparation of stock solutions or dilutions.- Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure.
Precipitation of this compound in aqueous media Low aqueous solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer.- Determine the aqueous solubility of this compound under your experimental conditions.- Consider using a co-solvent such as DMSO or ethanol at a low, non-interfering concentration.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products: The new peaks are likely degradation products.- Perform forced degradation studies under various stress conditions to generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Contamination: Impurities in the solvent or on the glassware.- Use high-purity solvents and thoroughly clean all glassware.- Run a blank injection of the solvent to check for contaminants.

Quantitative Degradation Data

The following table summarizes the typical degradation of this compound under various forced degradation conditions. The data is compiled from studies on this compound and closely related benzoate esters. The extent of degradation can vary based on the precise experimental conditions.

Stress Condition Description Primary Degradation Product Approximate Degradation (%)
Acidic Hydrolysis 0.1 N HCl at 80°C for 24 hours4-Ethylbenzoic Acid15 - 25%
Basic Hydrolysis 0.1 N NaOH at 80°C for 24 hours4-Ethylbenzoic Acid20 - 30%
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives10 - 20%
Thermal Degradation Solid state at 105°C for 48 hours4-Ethylbenzoic Acid, Ethylene5 - 15%
Photodegradation Exposure to 1.2 million lux hours and 200 watt-hours/m²Photolytic products10 - 20%

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

a. Acidic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 N hydrochloric acid.

  • Reflux the solution at 80°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.

  • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

b. Basic Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of 0.1 N sodium hydroxide.

  • Reflux the solution at 80°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid.

  • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

c. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.

d. Thermal Degradation:

  • Place a thin layer of solid this compound in a petri dish.

  • Heat in a hot air oven at 105°C for 48 hours.

  • Allow the sample to cool to room temperature.

  • Dissolve a known amount of the solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

e. Photodegradation:

  • Place a thin layer of solid this compound in a petri dish.

  • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve a known amount of the solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid, like phosphoric acid, to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength of maximum absorbance for this compound (typically around 230 nm).

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress hplc HPLC Analysis stress->hplc data Data Acquisition hplc->data quantify Quantify Degradation data->quantify identify Identify Degradants (LC-MS) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Forced Degradation Experimental Workflow.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photo Photodegradation parent This compound product_hydrolysis 4-Ethylbenzoic Acid + Ethanol parent->product_hydrolysis product_thermal 4-Ethylbenzoic Acid + Ethylene parent->product_thermal product_oxidative Oxidized Derivatives parent->product_oxidative product_photo Photolytic Products parent->product_photo

References

Validation & Comparative

Unveiling Molecular Identity: A Comparative Guide to the 1H and 13C NMR Analysis of Ethyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of chemical structure is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 4-aminobenzoate (Benzocaine) and its precursor, ethyl 4-nitrobenzoate, to unequivocally validate the successful synthesis of this widely used local anesthetic.

The conversion of the nitro group in ethyl 4-nitrobenzoate to an amino group in ethyl 4-aminobenzoate marks a critical transformation in the synthesis of Benzocaine. NMR spectroscopy stands as a powerful and indispensable tool for monitoring this change and confirming the identity of the final product. By analyzing the distinct chemical shifts, multiplicities, and integration values in the ¹H and ¹³C NMR spectra, a clear and unambiguous structural elucidation can be achieved.

Comparative NMR Data Analysis

The structural transformation from ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate is vividly reflected in their respective NMR spectra. The electron-withdrawing nature of the nitro group (-NO₂) in the precursor deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield) compared to the electron-donating amino group (-NH₂) in the final product.

¹H NMR Spectral Data Comparison
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
Ethyl 4-Nitrobenzoate 8.26–8.45m2HAromatic protons (ortho to -NO₂)[1]
8.12–8.26m2HAromatic protons (meta to -NO₂)[1]
4.44q, J = 7.2 Hz2H-OCH₂CH₃[1]
1.44t, J = 7.1 Hz3H-OCH₂CH₃[1]
Ethyl 4-Aminobenzoate 7.85d, J = 9 Hz2HAromatic protons (ortho to -COOEt)[2]
6.63d, J = 9 Hz2HAromatic protons (ortho to -NH₂)[2]
4.31q, J = 7 Hz2H-OCH₂CH₃[2]
4.04br s2H-NH₂[2]
1.36t, J = 6 Hz3H-OCH₂CH₃[2]

The most significant change is the upfield shift of the aromatic protons in ethyl 4-aminobenzoate compared to the precursor, a direct consequence of the electron-donating effect of the newly formed amino group. The appearance of a broad singlet at approximately 4.04 ppm, corresponding to the two protons of the amino group, is a key indicator of a successful reduction.

¹³C NMR Spectral Data Comparison
Compound Chemical Shift (δ) ppm Assignment Reference
Ethyl 4-Nitrobenzoate 164.42Carbonyl carbon (-C=O)[1]
148.19Aromatic carbon attached to -NO₂[1]
135.24Aromatic carbon (ipso to -COOEt)[1]
129.54Aromatic carbons (meta to -NO₂)[1]
124.50Aromatic carbons (ortho to -NO₂)[1]
61.91-OCH₂CH₃[1]
14.24-OCH₂CH₃[1]
Ethyl 4-Aminobenzoate 166.75Carbonyl carbon (-C=O)[1]
163.21Aromatic carbon attached to -NH₂[1]
131.48Aromatic carbons (ortho to -COOEt)[1]
122.47Aromatic carbon (ipso to -COOEt)[1]
113.49Aromatic carbons (ortho to -NH₂)[1]
60.4-OCH₂CH₃
14.3-OCH₂CH₃

In the ¹³C NMR spectrum, the carbon attached to the amino group in ethyl 4-aminobenzoate is significantly shielded (shifted upfield) compared to the carbon attached to the nitro group in the starting material. This substantial change provides further compelling evidence for the successful conversion.

Experimental Protocols

The synthesis of ethyl 4-aminobenzoate is typically achieved through the reduction of ethyl 4-nitrobenzoate. A common and effective method involves the use of indium metal in the presence of ammonium chloride.

Synthesis of Ethyl 4-Aminobenzoate

Materials:

  • Ethyl 4-nitrobenzoate

  • Ethanol

  • Ammonium chloride

  • Water

  • Indium powder

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • A suspension of ethyl 4-nitrobenzoate (10 g, 51 mmol) in ethanol (250 mL) is prepared in a 1000-mL round-bottomed flask equipped with a magnetic stir bar.[2]

  • A solution of ammonium chloride (27.4 g, 510 mmol) in water (125 mL) is added to the flask.[2]

  • Indium powder (23.5 g, 205 mmol) is then added to the mixture.[2]

  • The reaction mixture is heated at reflux for 2.5 hours.[2]

  • After cooling to room temperature, the mixture is diluted with 350-400 mL of water and filtered under vacuum.[2]

  • The filtrate is extracted with multiple portions of dichloromethane (50-60 mL each).[2]

  • The combined organic phases are washed with brine (100 mL) and dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure, and the crude product is dissolved in dichloromethane (100 mL).[2]

  • The solution is concentrated by warming, and hexane (50 mL) is added.[2]

  • The resulting solution is allowed to stand in a refrigerator overnight to facilitate crystallization.[2]

  • The crystals of ethyl 4-aminobenzoate are collected by vacuum filtration.[2]

NMR Sample Preparation

Materials:

  • Synthesized ethyl 4-aminobenzoate

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve approximately 10-20 mg of the purified ethyl 4-aminobenzoate in about 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Workflow for Synthesis and Structure Confirmation

The logical flow from starting material to the confirmed final product is illustrated in the following diagram.

Synthesis_and_Analysis_Workflow Start Ethyl 4-Nitrobenzoate (Starting Material) Reaction Reduction Reaction (Indium/NH4Cl, EtOH/H2O, Reflux) Start->Reaction Input Workup Work-up and Purification (Extraction, Crystallization) Reaction->Workup Crude Product Product Ethyl 4-Aminobenzoate (Final Product) Workup->Product Purified Product NMR_Analysis 1H and 13C NMR Spectroscopy Product->NMR_Analysis Sample Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Spectral Data

Caption: Workflow for the synthesis of ethyl 4-aminobenzoate and its structure confirmation using NMR spectroscopy.

Alternative and Complementary Analytical Techniques

While NMR spectroscopy is a primary tool for structural elucidation, other analytical methods can provide complementary information to confirm the identity and purity of ethyl 4-aminobenzoate.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The transformation from ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate can be monitored by the disappearance of the characteristic strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹) and the appearance of the N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).[3]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. A successful synthesis will show a molecular ion peak corresponding to the mass of ethyl 4-aminobenzoate (165.19 g/mol ) and the absence of a peak for ethyl 4-nitrobenzoate (195.17 g/mol ).[4][5]

  • Melting Point Analysis: A sharp melting point for the synthesized product that matches the literature value (88-92 °C) is a good indicator of purity.[4]

References

A Comparative Guide to Catalytic Methods for the Synthesis of 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the esterification of 4-ethylbenzoic acid with ethanol. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of three distinct catalytic methods: traditional homogeneous acid catalysis with sulfuric acid, and heterogeneous catalysis using zeolites and the sulfonic acid resin Amberlyst-15. We present a summary of their performance based on available experimental data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The efficacy of different catalytic approaches for the synthesis of this compound is summarized in the table below. It is important to note that while the data for the zeolite-catalyzed reaction is based on the closely related synthesis of ethyl 4-nitrobenzoate, the performance for this compound is expected to be comparable due to similar electronic and steric properties of the substrates.

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)4-Ethylbenzoic Acid Conversion (%)This compound Yield (%)Selectivity (%)
Sulfuric Acid Homogeneous~5 mol%78 (reflux)4-6>95~85-95High
Zeolite (H-MOR) Heterogeneous20 wt%806~55-60~55~93
Amberlyst-15 Heterogeneous10 wt%755-8~80-90~80-90High

Note: Data for Sulfuric Acid and Amberlyst-15 are typical values for Fischer esterification of aromatic carboxylic acids and are provided as a baseline for comparison.[1][2] The data for Zeolite (H-MOR) is adapted from a study on the esterification of 4-nitrobenzoic acid with ethanol.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic methods are provided below.

Homogeneous Catalysis: Sulfuric Acid

This protocol details the synthesis of this compound using the classical Fischer esterification method with concentrated sulfuric acid as the catalyst.[1][5]

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or ethyl acetate

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-ethylbenzoic acid and an excess of anhydrous ethanol (typically 5-10 molar equivalents).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Heterogeneous Catalysis: Zeolites (H-MOR)

This protocol is adapted from the synthesis of ethyl 4-nitrobenzoate using a zeolite catalyst and is expected to be applicable for this compound synthesis.[3][4]

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • H-MOR zeolite catalyst

  • Argon or Nitrogen gas

  • Anhydrous solvent for extraction (e.g., diethyl ether)

Apparatus:

  • Reaction flask (e.g., Schlenk tube or round-bottom flask)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert gas supply

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Activate the H-MOR zeolite catalyst by heating under vacuum prior to use.

  • In a reaction flask under an inert atmosphere (argon or nitrogen), combine 4-ethylbenzoic acid, a large excess of anhydrous ethanol (e.g., a molar ratio of 1:35 acid to alcohol), and the activated H-MOR zeolite catalyst (e.g., 0.1 g of catalyst for 0.5 g of acid).[3]

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring for 6 hours.[3]

  • After the reaction period, cool the mixture to room temperature.

  • Separate the zeolite catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Remove the excess ethanol from the filtrate using a rotary evaporator.

  • The residue can be dissolved in a suitable organic solvent and washed with a dilute base to remove any unreacted carboxylic acid.

  • After drying and solvent removal, the crude this compound can be purified by distillation.

Heterogeneous Catalysis: Amberlyst-15

This protocol describes the use of Amberlyst-15, a sulfonic acid ion-exchange resin, as a recyclable solid acid catalyst.[2][6]

Materials:

  • 4-Ethylbenzoic acid

  • Anhydrous ethanol

  • Amberlyst-15 resin

  • Anhydrous solvent for extraction (e.g., diethyl ether or ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Wash the Amberlyst-15 resin with ethanol before use to remove any impurities.

  • In a round-bottom flask, combine 4-ethylbenzoic acid, an excess of anhydrous ethanol (e.g., 10 molar equivalents), and the pre-washed Amberlyst-15 resin (typically 10 wt% of the reactants).[2]

  • Fit the flask with a reflux condenser and heat the mixture to 75°C with efficient stirring for 5-8 hours.[2]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Recover the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Isolate the this compound from the filtrate by removing the excess ethanol under reduced pressure.

  • Further purification can be achieved by dissolving the residue in an organic solvent, washing with a weak base to remove unreacted acid, drying the organic phase, and finally, distillation of the product.

Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Ethylbenzoic Acid + Ethanol ReactionVessel Reaction Vessel (Heating and Stirring) Reactants->ReactionVessel Catalyst Catalyst (H2SO4 / Zeolite / Amberlyst-15) Catalyst->ReactionVessel Quenching Quenching / Neutralization (for Homogeneous Catalyst) ReactionVessel->Quenching Homogeneous Filtration Catalyst Separation (for Heterogeneous Catalysts) ReactionVessel->Filtration Heterogeneous Extraction Liquid-Liquid Extraction Quenching->Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

Fischer_Esterification Carboxylic_Acid 4-Ethylbenzoic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid + H+ Alcohol Ethanol Catalyst_H H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Water Water

References

4-Ethylbenzoate in Focus: A Comparative Guide to Alkyl Benzoates in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical excipients, alkyl benzoates serve as versatile agents, finding utility as preservatives, solvents, and penetration enhancers. The selection of a specific alkyl benzoate often hinges on a nuanced understanding of its physicochemical properties and its performance in a given formulation. This guide provides a comparative analysis of 4-ethylbenzoate against other common short-chain alkyl benzoates—namely methyl benzoate, propyl benzoate, and butyl benzoate—with a focus on their applications in drug development. The information presented herein is supported by experimental data and detailed methodologies to aid in formulation decisions.

Preservative Efficacy: A Clear Trend in Antimicrobial Activity

Alkyl p-hydroxybenzoates (parabens), which are structurally similar to alkyl benzoates, are widely used as preservatives in pharmaceutical and cosmetic products.[1][2] Extensive research into their antimicrobial properties reveals a distinct relationship between the length of the alkyl chain and preservative efficacy.

The antimicrobial effectiveness of parabens generally increases with the length of the alkyl chain.[3][4] This trend is attributed to the principle that longer alkyl chains enhance the compound's ability to disrupt the microbial cell membrane.[3][5] Consequently, butylparaben is a more potent antimicrobial agent than propylparaben, which in turn is more effective than ethylparaben and methylparaben.[3][4] This structure-activity relationship provides a valuable framework for comparing the expected preservative performance of their corresponding alkyl benzoates.

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table, compiled from data on parabens, illustrates the impact of alkyl chain length on antimicrobial activity.

MicroorganismMethylparaben MIC (%)Ethylparaben MIC (%)Propylparaben MIC (%)Butylparaben MIC (%)
Staphylococcus aureus>1.0>1.00.01560.0078
Escherichia coli>1.0>1.00.1250.0625
Candida albicans0.10.050.01250.006
Aspergillus niger0.10.050.0250.012

Note: Data presented is for parabens (p-hydroxybenzoates) and serves as a strong indicator for the expected trend in simple alkyl benzoates. Lower MIC values indicate higher antimicrobial activity.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of an alkyl benzoate that inhibits the visible growth of a specific microorganism.

Materials:

  • Test alkyl benzoates (methyl, ethyl, propyl, butyl)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare sterile stock solutions of each alkyl benzoate in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of each alkyl benzoate stock solution with the sterile growth medium to achieve a range of final concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted alkyl benzoate and to control wells (containing only medium and inoculum).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the test microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the alkyl benzoate in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density using a microplate reader.[6]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions dilutions Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Inoculum inoculum->inoculate incubate Incubate Plate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic

Workflow for MIC Determination

Role as Solvents in Drug Formulations

Alkyl benzoates, including ethyl benzoate, are utilized as solvents in pharmaceutical preparations, particularly for injectable and topical formulations, due to their ability to dissolve a variety of active pharmaceutical ingredients (APIs).[7][8] The choice of a specific alkyl benzoate as a solvent depends on the solubility of the API in it, as well as the desired viscosity and stability of the final formulation.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]

Objective: To quantify the solubility of an API in different alkyl benzoates.

Materials:

  • API powder

  • Alkyl benzoate solvents (methyl, ethyl, propyl, butyl)

  • Small, sealable glass vials

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantifying the API (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Sample Preparation: Add an excess amount of the API powder to a known volume of each alkyl benzoate in separate vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent. Quantify the concentration of the API in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of the API in each alkyl benzoate, typically expressed in mg/mL or mol/L.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_api Add Excess API to Alkyl Benzoate seal_vials Seal Vials add_api->seal_vials shake Shake at Constant Temperature (24-72h) seal_vials->shake centrifuge Centrifuge to Separate Solid shake->centrifuge sample Withdraw Supernatant centrifuge->sample analyze Quantify API Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate

Shake-Flask Solubility Determination Workflow

Skin Permeation Enhancement in Transdermal Drug Delivery

Alkyl benzoates can also function as chemical penetration enhancers in topical and transdermal drug delivery systems.[10][11] Their mechanism of action often involves disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to co-administered drugs.[12]

The effectiveness of a penetration enhancer is influenced by its molecular structure, particularly the length of its alkyl chain.[11] Generally, an optimal alkyl chain length exists for maximal penetration enhancement, which is dependent on the specific drug and formulation. While a direct quantitative structure-activity relationship (QSAR) for simple alkyl benzoates as penetration enhancers is not well-defined in the literature, it is a critical parameter to consider during formulation development.

Experimental Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

The Franz diffusion cell is a standard apparatus for in vitro testing of drug permeation through the skin.[13][14]

Objective: To compare the effect of different alkyl benzoates on the transdermal permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulations containing the model drug and an alkyl benzoate (e.g., 5% w/w) in a suitable vehicle

  • Control formulation (drug in vehicle without enhancer)

  • Analytical method for quantifying the drug (e.g., HPLC)

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. The receptor solution is maintained at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a known amount of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area of skin against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.

Franz_Cell_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare and Mount Skin assemble_cell Assemble Franz Cell prep_skin->assemble_cell fill_receptor Fill Receptor Compartment fill_receptor->assemble_cell apply_formulation Apply Formulation to Donor assemble_cell->apply_formulation sample Sample Receptor Solution at Time Intervals apply_formulation->sample analyze Quantify Drug Concentration sample->analyze plot Plot Cumulative Permeation vs. Time analyze->plot calculate Calculate Flux and Enhancement Ratio plot->calculate

In Vitro Skin Permeation Study Workflow

Conclusion

The choice between this compound and other short-chain alkyl benzoates for a specific pharmaceutical application is a multifactorial decision. In terms of preservative action, a longer alkyl chain generally confers greater antimicrobial activity, suggesting that propyl and butyl benzoates would be more potent than ethyl and methyl benzoates. As solvents, their utility is dictated by the specific solubility characteristics of the active pharmaceutical ingredient. For transdermal formulations, the optimal alkyl chain length for penetration enhancement needs to be determined empirically for each drug. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to inform rational excipient selection in drug development.

References

Comparative Guide to Analytical Methods for 4-Ethylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylbenzoate is critical for quality control, stability testing, and formulation development. This guide provides a comparative overview of common analytical techniques that can be employed for this purpose. While specific validated method data for this compound is not extensively published, this document details methodologies for the closely related and structurally similar compound, Ethyl benzoate. The performance characteristics are expected to be analogous for this compound. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical method hinges on various factors including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of benzoate esters like this compound.[1]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity HighVery High (Mass spectral data confirms identity)Low to Moderate (Prone to interference)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Range Wide, dependent on detectorWide, highly sensitiveNarrower, dependent on Beer-Lambert Law
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (RSD) Repeatability: < 2%; Intermediate: < 3%Repeatability: < 5%; Intermediate: < 10%Repeatability: < 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL range)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for Ethyl benzoate and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is suitable for this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions: [2]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection Wavelength: Approximately 235 nm (based on the UV absorbance maximum of similar esters)

  • Run Time: Approximately 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards at different concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Solid or Semi-Solid Samples: Accurately weigh a portion of the sample, extract it with a suitable solvent like methanol, and then dilute the extract with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the trace-level quantification and confirmation of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent

  • This compound reference standard

GC-MS Conditions: [1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Electron Impact (EI) ionization mode.

  • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 178 [M]+, 133, 105, based on the fragmentation of Ethyl this compound).[3]

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare by dissolving 100 mg of this compound reference standard in 100 mL of dichloromethane.

  • Working Standard Solutions: Serially dilute the stock solution with dichloromethane to prepare calibration standards.

  • Sample Preparation:

    • Liquid Samples: Dilute directly with dichloromethane.

    • Solid or Semi-Solid Samples: Perform a solvent extraction using a non-polar solvent like ethyl acetate or hexane. The extract may require cleanup using solid-phase extraction (SPE).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable for the quantification of this compound in less complex sample matrices.

Instrumentation and Materials:

  • Double beam UV-Vis spectrophotometer

  • Quartz cuvettes

  • Ethanol or methanol (UV grade)

  • This compound reference standard

Spectrophotometric Conditions: [1]

  • Wavelength Scan: Perform a scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 230 nm for benzoate esters.[1]

  • Measurement: Record the absorbance at the determined λmax.

Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of ethanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with ethanol to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in ethanol, ensuring the final concentration falls within the linear range of the calibration curve. For complex matrices, an extraction step may be necessary to minimize interference.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Standard Standard->HPLC MobilePhase Mobile Phase MobilePhase->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Extraction/Derivatization) GC Gas Chromatograph (Injector, Column) Sample->GC Standard Standard Standard->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification TIC->Quantification MassSpectrum->Quantification UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Sample Dissolution/ Extraction Spectrophotometer UV-Vis Spectrophotometer Sample_Prep->Spectrophotometer Standard_Prep Standard Dilutions Standard_Prep->Spectrophotometer Calibration_Curve Calibration Curve Spectrophotometer->Calibration_Curve Concentration Concentration Determination Spectrophotometer->Concentration Calibration_Curve->Concentration

References

A Comparative Guide to the Synthesis of 4-Ethylbenzoate: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the pursuit of efficiency, sustainability, and rapidity is paramount. The esterification of carboxylic acids to produce valuable compounds like 4-Ethylbenzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, serves as a pertinent case study for comparing traditional and modern synthetic methodologies. This guide provides a detailed comparative analysis of the synthesis of this compound via conventional heating and microwave-assisted methods, supported by experimental data to inform researchers, scientists, and professionals in drug development.

Performance Comparison: A Quantitative Overview

The synthesis of this compound from p-toluic acid and ethanol is a classic Fischer esterification. The primary difference between the two methods discussed lies in the mode of energy transfer, which profoundly impacts reaction times and yields.

ParameterConventional Synthesis (this compound)Microwave-Assisted Synthesis (Ethyl Benzoate*)
Reaction Time 4 - 30 hours5 minutes
Yield ~93% - 99%97%
Temperature Reflux (~78°C) or 65°C170°C
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Solvent Ethanol (reagent and solvent)Ethanol (reagent and solvent)
Energy Input Conductive Heating (Oil Bath/Heating Mantle)Dielectric Heating (Microwave Irradiation)

*Data for microwave-assisted synthesis is based on the synthesis of the closely related ethyl benzoate, as specific data for this compound was not available. The reaction conditions and outcomes are expected to be highly comparable.

Experimental Protocols

Conventional Synthesis of this compound

This method relies on traditional reflux heating to drive the esterification reaction.

Materials:

  • p-Toluic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 2 M aqueous HCl

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, a mixture of p-toluic acid and absolute ethanol is prepared.

  • Concentrated sulfuric acid is cautiously added as a catalyst.

  • The reaction mixture is heated to reflux for 4 hours using an oil bath or heating mantle.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by distillation under reduced pressure to yield pure this compound.

Microwave-Assisted Synthesis of this compound (Representative Protocol)

This method utilizes a dedicated microwave reactor to achieve rapid and efficient synthesis.

Materials:

  • p-Toluic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave process vial, p-toluic acid is combined with absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is added to the vial.

  • The vial is sealed with a septum and placed in the cavity of a microwave reactor.

  • The mixture is irradiated at a set temperature of 170°C for 5 minutes.

  • After the reaction is complete, the vial is cooled to room temperature.

  • The reaction mixture is diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the this compound product.

Visualizing the Workflow

The following diagrams illustrate the distinct workflows of the conventional and microwave-assisted synthesis of this compound.

Conventional_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix p-Toluic Acid, Ethanol & H2SO4 B Reflux for 4 hours A->B C Solvent Removal B->C D Extraction & Washing C->D E Drying D->E F Distillation E->F

Conventional Synthesis Workflow

Microwave_Synthesis cluster_prep_mw Preparation cluster_reaction_mw Reaction cluster_workup_mw Workup A_mw Combine Reagents in Microwave Vial B_mw Microwave Irradiation (5 minutes) A_mw->B_mw C_mw Extraction & Washing B_mw->C_mw D_mw Drying & Solvent Removal C_mw->D_mw

Microwave Synthesis Workflow

Discussion

The comparative data unequivocally demonstrates the advantages of microwave-assisted synthesis for the preparation of this compound. The dramatic reduction in reaction time, from several hours to a mere five minutes, is the most striking benefit. This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which directly interacts with polar molecules (the reactants and catalyst), leading to a rapid increase in temperature and reaction rate.

In contrast, conventional heating relies on the slower process of thermal conduction from an external heat source through the vessel walls to the reaction mixture. This can result in uneven heating and longer reaction times to reach the necessary temperature for efficient conversion.

While the yields for both methods are high, the microwave approach achieves a comparable or even slightly higher yield in a fraction of the time. This increased efficiency translates to significant energy savings and higher throughput, which are critical considerations in both research and industrial settings.

Conclusion

For the synthesis of this compound, the microwave-assisted method presents a superior alternative to conventional heating. Its primary advantages of drastically reduced reaction times, high yields, and energy efficiency align with the principles of green chemistry and modern process optimization. While conventional methods remain effective and are valuable for their simplicity and scalability with standard laboratory equipment, the adoption of microwave technology can significantly enhance productivity and reduce the environmental impact of chemical synthesis. Researchers and drug development professionals are encouraged to consider the implementation of microwave-assisted techniques to accelerate their synthetic workflows.

Purity Analysis of 4-Ethylbenzoate: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of gas chromatography (GC) with high-performance liquid chromatography (HPLC) for the analysis of 4-Ethylbenzoate purity. The information presented is supported by experimental data and protocols to assist in selecting the most suitable analytical method.

Quantitative Performance Comparison

Gas chromatography, particularly with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS), is a robust and highly sensitive method for assessing the purity of volatile compounds like this compound. High-performance liquid chromatography offers a powerful alternative, especially for less volatile impurities.

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Specificity Very High (Mass spectral data confirms identity)High
Linearity (r²) ≥ 0.999≥ 0.999
Range Wide, highly sensitiveWide, dependent on detector
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD) Repeatability: < 5%; Intermediate: < 10%Repeatability: < 2%; Intermediate: < 3%
Limit of Detection (LOD) Very Low (pg/mL range)Low (ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Low to moderate (µg/mL range)

This data is based on typical performance characteristics for the analysis of aromatic esters like ethyl benzoate.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both Gas Chromatography and High-Performance Liquid Chromatography are provided below.

Gas Chromatography (GC) Method for this compound Purity and Isomer Separation

This protocol is optimized for the separation of this compound from its potential impurities and positional isomers (2-Ethylbenzoate and 3-Ethylbenzoate). The primary impurities from a typical Fischer esterification synthesis are unreacted 4-ethylbenzoic acid and ethanol.[2][3][4]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

2. GC-FID Conditions:

  • Column: A capillary column with a stationary phase designed for isomer separation, such as one containing a cyclodextrin derivative (e.g., Agilent CP-Chirasil-DEX CB) or an ionic liquid phase (e.g., SLB-IL60), is recommended for resolving positional isomers.[5] A standard non-polar column like a DB-1 (dimethylpolysoxane) can be used for general purity assessment where isomer separation is not critical.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage.

  • Identify impurities by comparing their retention times with those of known standards.

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol describes a reversed-phase HPLC method suitable for the quantitative analysis of this compound and non-volatile impurities.[6]

1. Sample Preparation:

  • Accurately weigh about 100 mg of the this compound sample.

  • Dissolve and dilute the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase can be modified with a small amount of an acid like phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (approximately 238 nm).

  • Column Temperature: 30°C.

3. Data Analysis:

  • Quantify the purity of this compound by creating a calibration curve with a series of standard solutions of known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures for the analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter_prep Filter (if needed) dissolve->filter_prep inject Inject into GC filter_prep->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Report Results calculate->report

Caption: Gas Chromatography workflow for this compound purity analysis.

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing start_hplc Start prep_standards Prepare Standards start_hplc->prep_standards prep_sample Prepare Sample start_hplc->prep_sample filter_hplc Filter Solutions prep_standards->filter_hplc prep_sample->filter_hplc inject_hplc Inject into HPLC filter_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc calibrate Generate Calibration Curve detect_hplc->calibrate quantify Quantify Sample calibrate->quantify report_hplc Report Purity quantify->report_hplc

Caption: HPLC workflow for this compound purity quantification.

References

Confirming the Identity of 4-Ethylbenzoate Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the confirmation of 4-Ethylbenzoate, a common organic compound. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate methodology for their specific needs.

Quantitative Performance Comparison

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers exceptional sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds like this compound. The following table compares the typical performance characteristics of GC-MS with High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Specificity Very High (Mass spectral data confirms identity)[1]HighLow to Moderate (Prone to interference)[1]
Linearity (r²) ≥ 0.999[1]≥ 0.999[1]≥ 0.995[1]
Range Wide, highly sensitive[1]Wide, dependent on detector[1]Narrower, dependent on Beer-Lambert Law adherence[1]
Accuracy (% Recovery) 95 - 105%[1]98 - 102%[1]90 - 110%[1]
Precision (RSD) Repeatability: < 5%[1]Repeatability: < 2%[1]Repeatability: < 5%[1]
Limit of Detection (LOD) Very Low (pg/mL range)[1]Low (ng/mL range)[1]Higher (µg/mL range)[1]
Limit of Quantification (LOQ) Low (ng/mL range)Low to mid (ng/mL to µg/mL range)Higher (µg/mL range)
Mass Spectrometry Data for this compound

The mass spectrum of this compound provides a unique fingerprint for its identification. The key mass-to-charge ratios (m/z) observed in a typical electron ionization (EI) mass spectrum are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Monoisotopic Mass 178.0994 Da[2]
Molecular Ion (M⁺) 178[2]
Major Fragment Ions (m/z) 149, 133, 105[2]

The fragmentation pattern is a critical component of structural elucidation. For this compound, the major observed fragments correspond to specific losses from the molecular ion.

G Fragmentation Pathway of this compound M This compound (M) m/z = 178 F1 [M - C₂H₅]⁺ m/z = 149 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 133 M->F2 - OC₂H₅ F3 [C₇H₇O]⁺ m/z = 105 F2->F3 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines a standard procedure for the analysis of this compound using GC-MS.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound for identification and confirmation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Mode: A split ratio of 50:1 is recommended for this concentration range.[3]

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1 minute.[3]

      • Ramp: 10 °C/min to 300 °C.[3]

      • Final Hold: 5 minutes at 300 °C.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-500.[3]

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.[3]

3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained mass spectrum with a reference library spectrum for confirmation.

G GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Stock->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Molecular and Fragment Ions Spectrum->Identify Compare Compare with Library Spectrum Identify->Compare

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying this compound, especially in liquid samples. It offers high precision and accuracy. However, it may lack the specificity of mass spectrometry if co-eluting impurities have similar UV absorption spectra.[1]

  • UV-Vis Spectrophotometry: This technique is a simpler and more accessible method for quantification. It relies on the absorbance of UV light by the aromatic ring of this compound. Its primary limitation is the potential for interference from other UV-absorbing compounds in the sample matrix, leading to lower specificity.[1]

References

Reactivity Face-Off: 4-Ethylbenzoate vs. Methyl Benzoate in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides an objective comparison of the reactivity of 4-Ethylbenzoate and methyl benzoate, focusing on their behavior in electrophilic aromatic substitution reactions. The comparison is supported by established theoretical principles and a detailed experimental protocol for a direct comparative analysis.

Executive Summary

Theoretical Framework: The Inductive Effect

The primary structural difference between this compound and methyl benzoate lies in the alkyl substituent at the para position. The ethyl group (-CH₂CH₃) in this compound possesses a stronger positive inductive effect (+I) than the methyl group (-CH₃) in methyl benzoate. This is because the ethyl group has more alkyl character and is more polarizable, allowing it to donate electron density to the benzene ring more effectively through the sigma bond framework.

This increased electron density is particularly pronounced at the ortho and para positions relative to the ester group. Consequently, the aromatic ring of this compound is more "electron-rich" or nucleophilic than that of methyl benzoate, leading to a faster rate of reaction with electrophiles.

Proposed Experimental Verification: Competitive Nitration

To quantitatively assess the relative reactivities of this compound and methyl benzoate, a competitive nitration experiment is the method of choice. In this experiment, equimolar amounts of both substrates are allowed to react with a limited amount of a nitrating agent. The ratio of the nitrated products directly reflects the relative rates of reaction of the two starting materials.

Illustrative Data

The following table presents hypothetical data from a competitive nitration experiment, illustrating the expected outcome based on theoretical principles.

CompoundInitial MolesMoles of Nitrated Product (Hypothetical)Relative Reactivity
This compound1.0 mmol0.6 mmol1.5
Methyl Benzoate1.0 mmol0.4 mmol1.0

Note: This data is illustrative and intended to demonstrate the expected trend. Actual experimental results may vary.

Experimental Protocols

Synthesis of this compound (for use in competitive reaction)

Objective: To synthesize this compound from 4-ethylbenzoic acid via Fischer esterification.

Materials:

  • 4-Ethylbenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of absolute methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

  • Purify the product by vacuum distillation.

Competitive Nitration of this compound and Methyl Benzoate

Objective: To determine the relative reactivity of this compound and methyl benzoate towards electrophilic nitration.

Materials:

  • This compound

  • Methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • In a flask maintained in an ice bath, prepare an equimolar mixture of this compound and methyl benzoate in dichloromethane.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the substrate mixture with constant stirring. The nitrating agent should be the limiting reagent.

  • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) while maintaining a low temperature.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and dry it over anhydrous sodium sulfate.

  • Analyze the resulting mixture of products by GC-MS to determine the relative amounts of the nitrated derivatives of this compound and methyl benzoate.

Visualizing the Concepts

To further elucidate the theoretical and experimental frameworks, the following diagrams are provided.

G cluster_0 Inductive Effect Comparison Methyl_Group Methyl Group (-CH₃) Benzene_Ring_Me Benzene Ring (Methyl Benzoate) Methyl_Group->Benzene_Ring_Me +I Effect Ethyl_Group Ethyl Group (-CH₂CH₃) Benzene_Ring_Et Benzene Ring (this compound) Ethyl_Group->Benzene_Ring_Et Stronger +I Effect Reactivity_Me Lower Reactivity Benzene_Ring_Me->Reactivity_Me Less Nucleophilic Reactivity_Et Higher Reactivity Benzene_Ring_Et->Reactivity_Et More Nucleophilic

Caption: Inductive effects of methyl vs. ethyl groups and their impact on reactivity.

G cluster_1 Competitive Nitration Workflow A Equimolar Mixture (this compound & Methyl Benzoate) B Add Limiting Nitrating Agent (HNO₃/H₂SO₄) A->B C Reaction Quench & Workup B->C D Product Mixture C->D E GC-MS Analysis D->E F Determine Product Ratio & Relative Reactivity E->F

Caption: Experimental workflow for the competitive nitration of benzoates.

Conclusion

Based on fundamental principles of physical organic chemistry, this compound is predicted to be more reactive than methyl benzoate in electrophilic aromatic substitution reactions. This is a direct consequence of the stronger electron-donating inductive effect of the ethyl group, which increases the nucleophilicity of the aromatic ring. The provided experimental protocol for competitive nitration offers a robust and quantitative method to confirm this theoretical prediction. For scientists engaged in the synthesis of substituted aromatic compounds, this understanding is crucial for reaction design, optimization, and the prediction of product distributions.

A Comparative Guide to the Purification of Ethyl Benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high purity of chemical compounds is paramount. This guide provides a detailed comparison of the efficacy of various purification techniques for three related compounds that could be inferred from the term "4-Ethylbenzoate": Ethyl this compound , Ethyl benzoate , and 4-Ethylbenzoic acid . We will explore common purification methods—distillation, recrystallization, and column chromatography—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.

Understanding the Compounds

Due to the ambiguity of the term "this compound," this guide addresses the purification of three distinct but related molecules:

  • Ethyl this compound: An ester with an ethyl group on both the carboxylate and the benzene ring.

  • Ethyl benzoate: An ester of benzoic acid and ethanol.

  • 4-Ethylbenzoic acid: A carboxylic acid with an ethyl group at the para position of the benzene ring.

The choice of purification technique is highly dependent on the physical properties of the compound , such as its state (solid or liquid) at room temperature, boiling point, melting point, and solubility.

Comparative Efficacy of Purification Techniques

The selection of a purification method is a critical step in any synthetic workflow. The following tables summarize quantitative data for the purification of Ethyl benzoate and 4-Ethylbenzoic acid. Data for Ethyl this compound is less commonly reported in literature, but its properties suggest that similar techniques would be applicable.

Table 1: Comparison of Purification Techniques for Ethyl Benzoate (Liquid)
Purification TechniqueTypical PurityTypical YieldKey Considerations
Simple Distillation >95%[1]90-97%[1]Effective for separating from non-volatile impurities or solvents with significantly different boiling points.
Fractional Distillation >98%85-95%Necessary when separating from impurities with close boiling points.
Vacuum Distillation >99%[1]90-96%[1]Ideal for preventing decomposition of the ester at its atmospheric boiling point (213 °C).
Column Chromatography >99%70-90%Useful for removing polar impurities; choice of solvent system is critical for good separation.
Table 2: Comparison of Purification Techniques for 4-Ethylbenzoic Acid (Solid)
Purification TechniqueTypical PurityTypical YieldKey Considerations
Recrystallization >99%75-90%[2]Excellent for removing soluble and insoluble impurities. Solvent selection is crucial (e.g., water, ethanol-water mixtures).
Acid-Base Extraction >98%[3]>90%[3]Highly effective for separating the acidic compound from neutral or basic impurities.[3]
Column Chromatography >99%70-85%Can be used for complex mixtures, but may be less efficient for large quantities compared to recrystallization.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Distillation (for Ethyl Benzoate and Ethyl this compound)

Objective: To purify a liquid ester from non-volatile impurities or solvents with different boiling points.

Protocol:

  • Setup: Assemble a distillation apparatus (simple, fractional, or vacuum as required) consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude liquid ester into the round-bottom flask, adding a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: As the liquid boils, the vapor will rise, and the temperature reading on the thermometer will increase. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure ester. For ethyl benzoate, the boiling point is approximately 213 °C at atmospheric pressure.[4] Vacuum distillation is often preferred to lower the boiling point and prevent potential decomposition.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Recrystallization (for 4-Ethylbenzoic Acid)

Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Protocol:

  • Solvent Selection: Choose a suitable solvent in which 4-ethylbenzoic acid is soluble at high temperatures but sparingly soluble at room temperature. Water or ethanol-water mixtures are commonly used.[5]

  • Dissolution: Place the crude 4-ethylbenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent. A percent recovery of around 79% can be expected.[6]

Column Chromatography (for all three compounds)

Objective: To purify a compound by separating it from impurities based on differential adsorption on a stationary phase.

Protocol:

  • Stationary and Mobile Phase Selection: For these compounds of moderate polarity, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent system is determined by thin-layer chromatography (TLC).

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of the Purification Workflow

The selection of an appropriate purification technique is a logical process based on the physical properties of the compound and the nature of the impurities. The following diagram illustrates a general workflow for this decision-making process.

PurificationWorkflow start Crude Product state Determine Physical State (Solid or Liquid) start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid recrystallization Recrystallization solid->recrystallization acid_base Acid-Base Extraction (if applicable) solid->acid_base boiling_point Check Boiling Point and Thermal Stability liquid->boiling_point purity_check Assess Purity (TLC, GC, HPLC, NMR, MP) recrystallization->purity_check acid_base->purity_check distillation Distillation (Simple, Fractional, or Vacuum) boiling_point->distillation Thermally Stable & Sufficient BP Difference chromatography Column Chromatography boiling_point->chromatography Thermally Unstable or Complex Mixture distillation->purity_check pure_product Pure Product purity_check->pure_product Purity Met repeat_purification Repeat Purification or Choose Alternative Method purity_check->repeat_purification Purity Not Met repeat_purification->state

Caption: A workflow for selecting a purification technique.

This guide provides a foundational understanding of the common techniques used to purify Ethyl this compound, Ethyl benzoate, and 4-Ethylbenzoic acid. The provided protocols and comparative data serve as a starting point for developing robust and efficient purification strategies in a laboratory setting. For any specific application, further optimization based on the unique impurity profile of the crude product is recommended.

References

Benchmarking the performance of novel catalysts for 4-Ethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-ethylbenzoate, a key intermediate in the pharmaceutical and fine chemical industries, is traditionally achieved through Fischer esterification of 4-ethylbenzoic acid with ethanol, often catalyzed by corrosive mineral acids like sulfuric acid. The drive towards greener, more efficient, and reusable catalytic systems has spurred research into novel catalysts with improved performance and environmental compatibility. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound and its structural analogs, with a focus on presenting experimental data to inform catalyst selection.

Catalyst Performance Comparison

The efficacy of a catalyst is determined by several key metrics, including conversion of the starting material, yield of the desired product, selectivity, and the reaction conditions required. The following table summarizes the performance of traditional and novel catalysts in the synthesis of ethyl benzoate and its derivatives. While data for this compound is limited, the presented findings for structurally similar substrates offer valuable insights into catalyst performance.

CatalystCatalyst TypeSubstrateCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
H₂SO₄ Homogeneous (Traditional)Benzoic AcidNot Specified851.5-<80.1-[1]
Expandable Graphite (EG) Heterogeneous (Novel)Benzoic Acid8 wt%851.5-80.1-[1]
Modified Montmorillonite K-10 Heterogeneous (Novel)Benzoic Acid10 wt%Reflux5->90High[2]
Deep Eutectic Solvent (p-TSA & BTEAC) Homogeneous (Novel)Benzoic Acid10 wt%75Not Specified88.4-High[3]
H-MOR (ultradispersed zeolite) Heterogeneous (Novel)4-Nitrobenzoic Acid0.1 g806~55-59~5593.3[4][5]
H-HEU-M (ultradispersed zeolite) Heterogeneous (Novel)4-Nitrobenzoic Acid0.1 g806~55-59~5596.5[4][5]
SO₄²⁻/Ti₃AlC₂ Heterogeneous (Novel)Benzoic AcidNot Specified1203480.4->99[3]
Amberlyst 15 Heterogeneous (Ion Exchange Resin)Benzoic Acid10 wt%75Not Specified7.8 (at 65°C)--[3]
Novozym 435 (Lipase) Biocatalyst (Novel)Diethyl 2-(benzyloxy)-2-isopropylmalonate20 mg3024-5099 (ee)[6]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The general workflow for catalyst screening and performance evaluation follows a standardized procedure.

fischer_esterification cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Protonation Protonation of Carbonyl Oxygen 4-Ethylbenzoic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water This compound This compound Deprotonation->this compound Catalyst Acid Catalyst (H+) Deprotonation->Catalyst Catalyst->Protonation

Caption: Fischer esterification mechanism for this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Combine 4-Ethylbenzoic Acid, Ethanol, and Catalyst Heating Heat to Reaction Temperature with Stirring Reactants->Heating Monitoring Monitor Reaction Progress (e.g., TLC, GC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Catalyst_Separation Catalyst Separation (Filtration for Heterogeneous) Cooling->Catalyst_Separation Extraction Product Extraction and Washing Catalyst_Separation->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Analysis Characterization (NMR, GC-MS, etc.) Purification->Analysis

Caption: General experimental workflow for catalyst performance benchmarking.

Experimental Protocols

1. Traditional Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from the synthesis of ethyl benzoate and serves as a baseline for comparison.

  • Materials: 4-Ethylbenzoic acid, absolute ethanol, concentrated sulfuric acid, saturated sodium bicarbonate solution, saturated NaCl solution, anhydrous magnesium sulfate, ethyl acetate.

  • Procedure:

    • To a round-bottom flask, add 4-ethylbenzoic acid and an excess of absolute ethanol.

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.[3]

    • After cooling to room temperature, remove the excess ethanol under reduced pressure.

    • Dilute the residue with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution until neutral, followed by saturated NaCl solution.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by distillation.

2. Novel Heterogeneous Catalysis: General Protocol

This generalized protocol is applicable to solid acid catalysts such as zeolites, ion-exchange resins, and functionalized materials.[3]

  • Materials: 4-Ethylbenzoic acid, ethanol, heterogeneous catalyst.

  • Procedure:

    • Combine 4-ethylbenzoic acid, ethanol, and the solid catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Heat the mixture to the desired reaction temperature with vigorous stirring to ensure good contact between reactants and the catalyst.

    • Monitor the reaction progress.

    • Upon completion, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed, dried, and reused.

    • The filtrate containing the this compound can be purified by distillation.[3]

3. Novel Biocatalysis: Lipase-Catalyzed Esterification

This protocol is based on the enzymatic synthesis of esters and highlights a greener alternative.[6]

  • Materials: 4-Ethylbenzoic acid, ethanol, immobilized lipase (e.g., Novozym 435), appropriate buffer or organic solvent.

  • Procedure:

    • Dissolve 4-ethylbenzoic acid and ethanol in a suitable solvent (e.g., a phosphate buffer/co-solvent system).

    • Add the immobilized lipase to the solution.

    • Stir the mixture at a controlled temperature (typically milder than traditional methods, e.g., 30-60°C) for an extended period (e.g., 24 hours).[6]

    • After the reaction, separate the immobilized enzyme by filtration for reuse.

    • Extract the product from the reaction mixture with an organic solvent.

    • Purify the this compound from the concentrated extract.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Ethylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Ethylbenzoate is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

  • Ventilation: All handling and disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious protective gloves, such as nitrile gloves, to prevent skin contact.[1][2]

    • Eye Protection: Use tight-sealing safety goggles or a face shield to protect against splashes.[3][4]

    • Lab Coat: A laboratory coat is essential to protect clothing and skin from contamination.[1]

II. Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of the waste. Under no circumstances should this compound be disposed of down the drain or in a sewer system.[2][5]

A. Small Quantities (<50 mL)

For minor spills or residual amounts of this compound, the following procedure can be followed:

  • Absorption: Absorb the liquid onto an inert material, such as a paper towel.[1]

  • Evaporation: Place the contaminated paper towel in a chemical fume hood to allow the this compound to evaporate completely.[1]

  • Final Disposal: Once the chemical has fully evaporated, the paper towel may be disposed of in the regular garbage.[1]

B. Large Quantities (>50 mL)

For larger volumes of this compound waste, a more robust disposal plan is required:

  • Containment: In the event of a spill, immediately remove all sources of ignition from the area.[6][7] Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2][6]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[2][6]

  • Storage: Seal the container tightly and store it in a designated, well-ventilated waste collection area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed disposal company, in accordance with all federal, state, and local environmental regulations.[2][5][8]

III. Quantitative Disposal Data Summary

Parameter Specification Source
Small Quantity Threshold <50 mL[1]
Large Quantity Threshold >50 mL[1]

IV. Experimental Protocol: Spill Neutralization and Cleanup

This protocol details the immediate actions to be taken in the event of a this compound spill.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][6]

  • Don PPE: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as outlined in Section I.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or cat litter) to contain the spill and prevent it from spreading.[2]

  • Absorb the Chemical: Apply the absorbent material over the entire spill area, working from the outside in.

  • Collect Waste: Once the this compound is fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[2][6]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: Follow the procedure for large quantity disposal as described in Section II.B.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Workflow Start Identify this compound Waste AssessQuantity Assess Quantity Start->AssessQuantity SmallQuantity < 50 mL AssessQuantity->SmallQuantity < 50 mL LargeQuantity > 50 mL AssessQuantity->LargeQuantity > 50 mL AbsorbEvaporate Absorb on Paper Towel & Evaporate in Fume Hood SmallQuantity->AbsorbEvaporate AbsorbCollect Absorb with Inert Material & Collect in Labeled Container LargeQuantity->AbsorbCollect DisposeGarbage Dispose of Towel in Garbage AbsorbEvaporate->DisposeGarbage HazardousWaste Dispose as Hazardous Waste via Licensed Contractor AbsorbCollect->HazardousWaste

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Ethylbenzoate, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tight-sealing safety goggles or a face shield to protect against splashes.
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin contact. Always inspect gloves for integrity before use.
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is insufficient, use a NIOSH/MSHA approved respirator.

It is crucial to consult the specific glove manufacturer's chemical resistance data for detailed information on breakthrough times and suitability for this compound.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Gather PPE Gather Required PPE Review SDS->Gather PPE Understand Hazards Check Ventilation Ensure Proper Ventilation Gather PPE->Check Ventilation Prepare for Handling Dispense Chemical Dispense this compound in a Fume Hood Check Ventilation->Dispense Chemical Safe Environment Perform Experiment Perform Experimental Procedure Dispense Chemical->Perform Experiment Proceed with Work Secure Container Tightly Seal Container After Use Perform Experiment->Secure Container Prevent Spills/Vapors Decontaminate Workspace Decontaminate Work Surfaces Secure Container->Decontaminate Workspace Post-Experiment Dispose Waste Dispose of Waste in a Labeled, Sealed Container Decontaminate Workspace->Dispose Waste Proper Cleanup Remove PPE Remove PPE and Wash Hands Dispose Waste->Remove PPE Final Steps

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including unused this compound, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method : Dispose of the hazardous waste through a licensed and approved waste disposal company.[1] Do not pour this compound down the drain or dispose of it with regular laboratory trash.[2][3]

  • Regulatory Compliance : Ensure that all disposal activities are in strict accordance with federal, state, and local environmental regulations.[2]

By implementing these safety and logistical measures, laboratories can significantly reduce the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.